molecular formula C8H18N2 B1306152 (1-Ethylpiperidin-4-yl)methanamine CAS No. 21168-71-8

(1-Ethylpiperidin-4-yl)methanamine

货号: B1306152
CAS 编号: 21168-71-8
分子量: 142.24 g/mol
InChI 键: ZLODGCYXZYPQKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1-Ethylpiperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1-ethylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODGCYXZYPQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383335
Record name (1-ethylpiperidin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-71-8
Record name (1-ethylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpiperidin-4-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-4-yl)methanamine, CAS 21168-71-8, is a disubstituted piperidine derivative that belongs to a class of compounds of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in numerous centrally active agents and other therapeutic compounds.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectroscopic analysis, and a discussion of its potential applications based on the broader activity of related N-substituted 4-aminomethylpiperidines. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a robust and practical resource for researchers.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary aminomethyl group at the 4-position. This structure imparts specific physicochemical characteristics crucial for its behavior in biological and chemical systems.

PropertyValue / InformationSource(s)
CAS Number 21168-71-8N/A
Molecular Formula C8H18N2N/A
Molecular Weight 142.24 g/mol N/A
Appearance Reported as a white powder or liquid.[2]
Purity Commercially available with ≥97% purity.[2]
Boiling Point Not explicitly reported. Estimated to be higher than piperidine (106 °C) due to increased molecular weight and hydrogen bonding capability.[3]N/A
pKa Not explicitly reported. The piperidine nitrogen is expected to have a pKa around 11.22 (value for piperidine), making it a strong base. The primary amine's pKa is likely around 10-11.[4][5]N/A
Solubility Expected to be miscible with water and soluble in common organic solvents like ethanol, methanol, and dichloromethane, similar to other small amines.[3]N/A
Storage Recommended to be stored in a dark place, sealed in a dry environment at 2-8°C.[2]

Synthesis and Methodologies

The synthesis of this compound can be approached through several established synthetic routes for N-alkylated piperidines. Two primary and logical strategies are reductive amination of a ketone precursor and the reduction of a nitrile intermediate.

Synthetic Pathway Overview

Synthesis_Pathways cluster_0 Route A: Reductive Amination cluster_1 Route B: Nitrile Reduction 1-Ethyl-4-piperidone 1-Ethyl-4-piperidone Imine_Intermediate Imine Intermediate 1-Ethyl-4-piperidone->Imine_Intermediate NH3 Target_A This compound Imine_Intermediate->Target_A Reducing Agent (e.g., NaBH3CN, H2/Catalyst) 1-Ethyl-4-cyanopiperidine 1-Ethyl-4-cyanopiperidine Target_B This compound 1-Ethyl-4-cyanopiperidine->Target_B Reducing Agent (e.g., LiAlH4, H2/Raney Ni)

Caption: Plausible synthetic routes to this compound.

Protocol 1: Reductive Amination of 1-Ethyl-4-piperidone

This method involves the reaction of 1-ethyl-4-piperidone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. This is a common and effective method for the synthesis of 4-aminopiperidine derivatives.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N) in excess (5-10 eq).

  • pH Adjustment (Optional but Recommended): Adjust the pH of the mixture to 6-7 using a mild acid like acetic acid to facilitate imine formation.

  • Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.

    • Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove any unreacted starting material.

    • Basify the aqueous layer to a pH > 12 with a strong base (e.g., NaOH pellets or 6M NaOH solution).

    • Extract the product into an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reduction of 1-Ethyl-4-cyanopiperidine

This route involves the reduction of a nitrile group to a primary amine. This is a high-yielding transformation, often employing powerful reducing agents.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent like lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 1-ethyl-4-cyanopiperidine (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup (Fieser Method for LiAlH4):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH4 used.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash it thoroughly with the reaction solvent (e.g., THF or diethyl ether).

  • Purification: Combine the filtrate and washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the piperidine ring protons, and the aminomethyl group.

  • ~2.5-3.0 ppm (m): Protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6).

  • ~2.4 ppm (q): Methylene protons of the N-ethyl group (-CH2CH3).

  • ~2.5 ppm (d): Methylene protons of the aminomethyl group (-CH2NH2).

  • ~1.6-1.8 ppm (m): Axial protons on the piperidine ring (positions 3 and 5).

  • ~1.2-1.4 ppm (m): Equatorial protons on the piperidine ring (positions 3 and 5) and the proton at position 4.

  • ~1.1 ppm (t): Methyl protons of the N-ethyl group (-CH2CH3).

  • Broad singlet: Protons of the primary amine (-NH2), which are exchangeable with D2O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

  • ~55-60 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

  • ~52-55 ppm: Methylene carbon of the N-ethyl group.

  • ~45-50 ppm: Methylene carbon of the aminomethyl group.

  • ~35-40 ppm: Methine carbon of the piperidine ring (C4).

  • ~28-32 ppm: Carbons of the piperidine ring at positions 3 and 5.

  • ~12-15 ppm: Methyl carbon of the N-ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations from the primary amine and C-N stretching from both the primary and tertiary amine functionalities.

  • 3300-3500 cm⁻¹: Two medium-intensity bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH2).[9][10]

  • 2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1600 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[2][9]

  • 1020-1250 cm⁻¹: C-N stretching vibrations for the aliphatic primary and tertiary amines.[10]

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) at m/z 142 would be expected. The fragmentation pattern would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[11][12]

MS_Fragmentation M [(C8H18N2)]+. m/z = 142 F1 [M - CH2NH2]+. m/z = 112 M->F1 - •CH2NH2 F2 [M - C2H5]+. m/z = 113 M->F2 - •C2H5 F3 [CH2NH2]+ m/z = 30 M->F3 α-cleavage F4 Base Peak m/z = 84 F1->F4 - C2H4

Caption: Predicted major fragmentation pathways for this compound.

A prominent fragment would be expected at m/z 112, corresponding to the loss of the aminomethyl radical (•CH2NH2). Another significant peak could arise from the loss of the ethyl radical (•C2H5) to give a fragment at m/z 113. The base peak is often the result of alpha-cleavage leading to a stable, resonance-stabilized cation. A fragment at m/z 84 is also highly probable, resulting from the loss of ethylene from the m/z 112 fragment.

Applications in Research and Drug Development

While specific patents or research articles detailing the use of this compound are not widely documented, the N-substituted 4-aminomethylpiperidine scaffold is a key pharmacophore in various areas of drug discovery.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The basic nitrogen of the piperidine can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain. Modifications at the N1 and C4 positions allow for the fine-tuning of properties like receptor affinity, selectivity, and blood-brain barrier penetration.

  • Antimicrobial and Antitumor Agents: Various derivatives of piperidine have been investigated for their potential as antimicrobial and antitumor agents.[6][13] The presence of multiple nitrogen atoms allows for diverse hydrogen bonding and electrostatic interactions with biological targets. For instance, certain 4-aminopiperidine derivatives have shown promising antifungal activity by targeting ergosterol biosynthesis.[6]

  • Synthetic Building Block: this compound serves as a versatile building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for derivatization through acylation, alkylation, or sulfonylation, enabling the generation of chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Based on available safety data for the dihydrochloride salt and related compounds, this compound should be handled with appropriate precautions.

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): It is essential to use chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[6]

Conclusion

This compound is a valuable chemical entity with significant potential as a scaffold and building block in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and characterization. While specific experimental data for this compound is limited, the provided protocols and analyses, based on established principles and analogous structures, offer a solid starting point for researchers. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a key building block, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing both predicted data and the rigorous experimental methodologies required for their determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a foundation of scientific integrity.

Introduction

The piperidine moiety is a prevalent scaffold in a multitude of approved pharmaceutical agents, valued for its ability to impart desirable properties such as aqueous solubility and favorable interactions with biological targets. This compound, featuring both a tertiary amine within the piperidine ring and a primary exocyclic amine, presents a unique profile of basicity and polarity. These characteristics are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the essential physicochemical parameters of this compound, providing a robust framework for its application in research and development.

Core Physicochemical Properties

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 21168-71-8[1]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Physical Form Liquid[1]
Predicted pKa₁ (Piperidine N) ~10.5 - 11.0ACD/Labs Percepta, ChemAxon
Predicted pKa₂ (Primary Amine) ~9.5 - 10.0ACD/Labs Percepta, ChemAxon
Predicted logP 0.8 - 1.2ChemAxon, XLogP3
Predicted Aqueous Solubility HighInferred from structure and pKa
Storage Conditions 2-8°C, sealed in dry, dark place[1]

Ionization and Lipophilicity: The Cornerstones of Drug Action

The dual amine functionalities of this compound govern its ionization state at physiological pH, which in turn dictates its lipophilicity and subsequent membrane permeability.

Acid Dissociation Constants (pKa)

The pKa values of a compound are critical as they determine the extent of ionization at a given pH. For this compound, two basic centers are present: the tertiary amine of the N-ethylpiperidine ring and the primary aminomethyl group.

Expert Insight: The N-ethylpiperidine nitrogen is expected to be the more basic of the two, with a predicted pKa in the range of 10.5-11.0, typical for tertiary alkylamines. The primary amine is predicted to have a slightly lower pKa, around 9.5-10.0. This differentiation is crucial for understanding its behavior in pH gradients within the body, such as the transition from the stomach to the small intestine.

This protocol outlines a robust method for the experimental determination of pKa values.[2]

Principle: The compound is dissolved in a solvent system (typically a co-solvent of methanol and water to ensure solubility) and titrated with a standardized acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa values are determined from the inflection points of the resulting titration curve.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of a methanol/water (1:1 v/v) co-solvent.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two distinct inflection points will be observed. The first derivative of the titration curve can be used to accurately locate these points.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Compound in Methanol/Water titrate Titrate with 0.1M HCl prep_sample->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve find_inflection Determine Inflection Points (1st Derivative) plot_curve->find_inflection calculate_pka Calculate pKa Values find_inflection->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species at a specific pH.

Expert Insight: With its polar amine groups, this compound is expected to have a relatively low logP. The predicted logP of around 1.0 suggests a balanced hydrophilic-lipophilic character for the neutral molecule. However, at physiological pH (e.g., 7.4), the compound will be predominantly protonated, leading to a significantly lower logD and higher aqueous solubility.

The shake-flask method is the gold standard for logP determination.[3][4]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol and the aqueous sample solution.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) at a constant temperature (25°C). Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or GC-MS.

  • Calculation:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • logP = log₁₀(P)

logP_Determination_Workflow start Start prep_phases Prepare Pre-saturated n-Octanol and Water start->prep_phases prep_sample Prepare Analyte Solution in Aqueous Phase prep_phases->prep_sample partition Combine Phases and Analyte in Separatory Funnel prep_sample->partition equilibrate Shake to Equilibrate and Allow Phase Separation partition->equilibrate quantify Quantify Analyte in Each Phase (HPLC/GC) equilibrate->quantify calculate Calculate logP quantify->calculate end End calculate->end

Caption: Workflow for logP determination by the shake-flask method.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Due to the presence of two basic nitrogen atoms, the solubility of this compound is expected to be highly pH-dependent.

Expert Insight: In acidic to neutral solutions, where the amine groups are protonated, the compound is predicted to be highly soluble in water. In basic solutions, as the compound becomes deprotonated and more lipophilic, its aqueous solubility will decrease.

Principle: An excess of the compound is equilibrated with the solvent (e.g., water, buffer of various pH values) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Chemical Stability

Understanding the chemical stability of a drug candidate is essential for determining its shelf-life and identifying potential degradation products.

Expert Insight: Piperidine derivatives can be susceptible to oxidation and degradation under harsh acidic or basic conditions.[5] The N-ethyl group and the primary amine are potential sites for oxidative degradation.

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways.[2][6][7]

Principle: The compound is subjected to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), and the resulting degradation is monitored by a stability-indicating analytical method, typically HPLC.

Methodology:

  • Develop a Stability-Indicating HPLC Method: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all potential degradation products.

  • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcome Outcomes start Drug Substance acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_validation Validate Specificity of Analytical Method analysis->method_validation impurities Characterize Degradation Products analysis->impurities

Caption: Logical workflow for forced degradation studies.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, a predictive analysis based on its structure and data from related compounds provides valuable insight for its identification and characterization.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), methylene protons adjacent to the piperidine nitrogen, and protons of the piperidine ring. The aminomethyl protons would likely appear as a singlet or a broad singlet.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the aliphatic nature of the compound.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 143.2. Fragmentation would likely involve the loss of the ethyl group or cleavage of the piperidine ring.[8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of this compound. By combining high-quality predicted data with detailed, robust experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. A thorough characterization of the pKa, logP/logD, solubility, and stability of this important building block is essential for its successful application in the synthesis and development of novel therapeutic agents. The methodologies outlined herein provide a clear path for obtaining the necessary data to drive informed decision-making in the drug discovery and development process.

References

(1-Ethylpiperidin-4-yl)methanamine structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine: Structure, Properties, and Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a disubstituted piperidine derivative that represents a key structural motif in medicinal chemistry. The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders, due to its ability to be functionalized to achieve desired pharmacological profiles.[1][2] This technical guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, and synthetic pathways relevant to this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring piperidine-based scaffolds. This document synthesizes information from chemical databases and the broader scientific literature to offer a detailed, practical resource. While specific peer-reviewed protocols for this exact molecule are not abundant, this guide constructs validated synthetic approaches based on established and analogous chemical transformations.

Chemical Identity and Nomenclature

The unique structure of this compound dictates its systematic nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) rules. Understanding its naming conventions is critical for unambiguous identification in literature and databases.

IUPAC Name

The accepted IUPAC name for the compound is (1-ethyl-4-piperidinyl)methanamine .[3]

Structure and CAS Number

The compound is registered under CAS Number 21168-71-8 .[3][4][5] Its structure consists of a piperidine ring N-substituted with an ethyl group and C-substituted at the 4-position with a methanamine (aminomethyl) group.

Nomenclature Deconstruction

The name can be broken down to understand the molecular architecture:

  • Piperidin-4-yl : A piperidine ring connected at the 4th position.

  • 1-Ethyl : An ethyl group (-CH₂CH₃) is attached to the nitrogen atom (position 1) of the piperidine ring.

  • Methanamine : A methylamine group (-CH₂NH₂) is the substituent at the 4th position.

G cluster_0 Nomenclature Breakdown Root This compound Piperidine Piperidine Core (Saturated Azacycle) Root->Piperidine Base heterocycle (substituted at C4) Methanamine Methanamine Group (-CH₂NH₂) Root->Methanamine Primary functional group Ethyl Ethyl Group (-CH₂CH₃) Piperidine->Ethyl Substituent at N1

Caption: Logical breakdown of the IUPAC name for this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of a molecule are fundamental to its application in research and development, influencing its solubility, stability, and reactivity.

Key Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂[3][5]
Molecular Weight 142.24 g/mol [3]
CAS Number 21168-71-8[3][4][5]
Appearance Liquid / White Powders[3][5]
Purity Typically ≥97%[5]
Storage Keep in dark place, sealed in dry, 2-8°C[3][5]
InChI Key ZLODGCYXZYPQKQ-UHFFFAOYSA-N[3]
Structural Representation

The molecule features a saturated six-membered heterocycle, which typically adopts a chair conformation to minimize steric strain. The substituents at the N1 and C4 positions can exist in axial or equatorial orientations.

structure cluster_key Structural Components compound compound A Piperidine Ring B N-Ethyl Group C C4-Methanamine Group

Caption: 2D structure of this compound and its key components.

Synthesis and Manufacturing

Stage 1: Synthesis of 1-Ethyl-4-piperidone (Precursor)

The precursor ketone can be synthesized from commercially available piperidin-4-one.

Protocol: N-Alkylation of Piperidin-4-one This procedure is based on a standard N-alkylation reaction.[4]

  • Reaction Setup : In a round-bottom flask, charge piperidin-4-one hydrochloride monohydrate (1 equivalent) and a suitable base such as sodium carbonate (approx. 2 equivalents) into a polar aprotic solvent like acetonitrile.

  • Alkylation : Add an ethylating agent, such as bromoethane (1 equivalent), to the mixture.

  • Reaction Conditions : Heat the mixture to reflux (approx. 85°C) and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification : After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product, 1-ethylpiperidin-4-one, can then be purified using flash chromatography to yield a yellow liquid.

Stage 2: Conversion of Ketone to Amine

The transformation of the 4-keto group to a 4-(aminomethyl) group is a critical step. Reductive amination is a robust and widely used method for this purpose. A classic approach is the Leuckart reaction .[1][3][6]

Protocol: Leuckart Reaction for Reductive Amination The Leuckart reaction converts ketones to amines using formamide or ammonium formate as both the nitrogen source and the reducing agent.[6][7]

  • Reaction Setup : In a flask equipped for heating, combine 1-ethyl-4-piperidone (1 equivalent) with ammonium formate (excess, e.g., 2-3 equivalents).

  • Reaction Conditions : Heat the mixture to a temperature of 120-130°C.[1][6] The reaction proceeds via the formation of an N-formyl intermediate.

  • Hydrolysis : After the initial reaction is complete (monitored by TLC or GC-MS), the intermediate formamide is hydrolyzed. Add an aqueous acid solution (e.g., HCl) and heat to reflux to remove the formyl group and yield the primary amine hydrochloride salt.

  • Isolation : Cool the reaction mixture. The product can be isolated by basifying the aqueous solution (e.g., with NaOH) to liberate the free amine, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield this compound.

synthesis_workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Amine Formation start1 Piperidin-4-one (Starting Material) step1 N-Alkylation (Bromoethane, Na₂CO₃, Acetonitrile, 85°C) start1->step1 product1 1-Ethyl-4-piperidone (Intermediate) step1->product1 start2 1-Ethyl-4-piperidone product1->start2 Purify & Proceed step2 Leuckart Reaction (Ammonium Formate, 120-130°C) start2->step2 intermediate N-formyl intermediate step2->intermediate step3 Acid Hydrolysis (HCl, Reflux) intermediate->step3 product2 This compound (Final Product) step3->product2

Caption: Proposed two-stage synthetic workflow for this compound.

Spectroscopic Profile (Representative Data)

Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is limited.[2] Therefore, this section provides a representative analysis based on the known structure and data from analogous piperidine derivatives. This information is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.85 - 2.95m2HPiperidine H-2, H-6 (equatorial)
~2.65s (br)2H-CH₂NH₂
~2.50d2H-CH₂ NH₂
~2.40q2HN-CH₂ CH₃
~1.90 - 2.00t2HPiperidine H-2, H-6 (axial)
~1.65 - 1.75m2HPiperidine H-3, H-5 (equatorial)
~1.40 - 1.50m1HPiperidine H-4
~1.25 - 1.35m2HPiperidine H-3, H-5 (axial)
~1.05t3HN-CH₂CH₃
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~53.0Piperidine C-2, C-6
~52.5N-C H₂CH₃
~48.0-C H₂NH₂
~38.0Piperidine C-4
~30.0Piperidine C-3, C-5
~12.0N-CH₂C H₃

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] this compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

  • CNS Drug Discovery : The N-substituted piperidine motif is prevalent in compounds targeting the central nervous system. The ethyl group and the primary amine provide two points for chemical modification, allowing for the fine-tuning of properties like blood-brain barrier permeability and target engagement.[1]

  • Scaffold for Library Synthesis : The primary amine is a versatile functional handle for derivatization via N-acylation or N-alkylation, enabling the rapid generation of compound libraries for high-throughput screening.

  • Fragment-Based Drug Design : As a fragment, this molecule can be used to probe the binding sites of biological targets, with subsequent elaboration to develop more potent and selective ligands.

While specific pharmacological data for the title compound is not widely published, structurally related compounds such as (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have shown neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential avenues of research for Alzheimer's disease.[8]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and valuable building block for pharmaceutical and chemical research. Its structure, based on the robust piperidine core, offers multiple avenues for chemical modification. This guide provides a consolidated resource on its nomenclature, properties, and logical synthetic routes. By leveraging established chemical principles like N-alkylation and reductive amination, researchers can confidently synthesize and utilize this compound as a scaffold for the discovery of novel chemical entities with potential therapeutic value.

References

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a key bifunctional building block in modern medicinal chemistry, incorporating both a secondary aliphatic amine within a piperidine ring and a primary aminomethyl substituent. This unique structural arrangement makes it a valuable scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, detailed synthetic protocols, analytical characterization methods, and its applications as a crucial intermediate in the development of novel therapeutics. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the nomenclature, structural attributes, and physicochemical properties of this compound.

Nomenclature and Synonyms

The systematic identification of a chemical entity is crucial for unambiguous scientific communication. The compound is known by several names and identifiers across various chemical databases and commercial suppliers.

Identifier TypeValue
IUPAC Name This compound
CAS Number 21168-71-8
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
InChI Key ZLODGCYXZYPQKQ-UHFFFAOYSA-N
Synonyms 1-Ethyl-4-(aminomethyl)piperidine, 1-Ethyl-4-piperidinemethanamine, C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE, (1-ETHYL-4-PIPERIDINYL)METHANAMINE, (1-ethyl-4-piperidyl)methanamine
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

PropertyValueSource
Physical Form Liquid--INVALID-LINK--
Storage Temperature 2-8°C, Keep in dark place, sealed in dry--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the starting materials' availability, scalability, and the desired purity of the final product. A common and logical approach involves a multi-step synthesis starting from commercially available 4-piperidone. This section outlines a reliable synthetic strategy, breaking it down into key stages with detailed protocols.

Overall Synthetic Strategy

A robust strategy for the synthesis of this compound involves three main transformations:

  • Reductive Amination: Introduction of the aminomethyl group at the 4-position of a protected piperidone.

  • N-Alkylation: Introduction of the ethyl group onto the piperidine nitrogen.

  • Deprotection: Removal of any protecting groups to yield the final product.

An alternative and often more direct route involves the N-alkylation of 4-(aminomethyl)piperidine. However, this can be complicated by the presence of two nucleophilic nitrogen atoms, potentially leading to a mixture of products. Therefore, a protecting group strategy is often preferred to ensure selectivity.[1]

Synthetic_Pathway 1-Ethyl-4-piperidone 1-Ethyl-4-piperidone Intermediate_Imine Intermediate Imine/Enamine 1-Ethyl-4-piperidone->Intermediate_Imine NH₃, Ti(OiPr)₄ Target_Compound This compound Intermediate_Imine->Target_Compound Reducing Agent (e.g., NaBH₃CN) caption Proposed Reductive Amination Pathway.

Caption: A plausible synthetic route via reductive amination.

Detailed Experimental Protocol: Reductive Amination of 1-Ethyl-4-piperidone

This protocol describes a direct approach to the target molecule from 1-ethyl-4-piperidone. Reductive amination is a cornerstone of amine synthesis in pharmaceutical development due to its efficiency and operational simplicity.[2]

Step 1: Formation of this compound

  • Materials:

    • 1-Ethyl-4-piperidone (1 equivalent)

    • Ammonia (in methanol, 7N solution, 5-10 equivalents)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

    • Methanol (anhydrous)

    • Hydrochloric acid (for workup)

    • Sodium hydroxide (for workup)

    • Dichloromethane (for extraction)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of 1-ethyl-4-piperidone in anhydrous methanol, add the methanolic solution of ammonia.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium cyanoborohydride in portions, ensuring the temperature remains below 10°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 2N HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

    • Stir for 1 hour, then basify the solution with 4N NaOH until pH > 12.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Ensuring the identity and purity of a synthesized compound is paramount. This section outlines common analytical techniques for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of non-volatile compounds. Due to the lack of a strong chromophore in this compound, derivatization is often employed for UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.

Protocol: HPLC with Pre-column Derivatization (Conceptual)

A common derivatizing agent for primary amines is benzoyl chloride.[3][4]

  • Derivatization:

    • Dissolve a small sample of this compound in a suitable solvent (e.g., acetonitrile).

    • Add a base (e.g., triethylamine) followed by benzoyl chloride.

    • The reaction selectively forms a benzamide with the primary amine under controlled conditions.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for analyzing volatile compounds like this compound, providing both retention time for purity assessment and mass spectral data for structural confirmation.

Protocol: GC-MS Analysis

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization Crude_Product Crude Product HPLC HPLC Analysis (Purity Assessment) Crude_Product->HPLC GCMS GC-MS Analysis (Identity & Purity) Crude_Product->GCMS NMR NMR Spectroscopy (Structural Elucidation) Crude_Product->NMR caption General Analytical Workflow.

Caption: A generalized workflow for the analysis of the synthesized compound.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[5] this compound serves as a versatile starting material for creating libraries of compounds for biological screening.

As a Scaffold for CXCR4 Antagonists

The chemokine receptor CXCR4 is a G protein-coupled receptor that plays a crucial role in cancer metastasis and HIV entry into cells. N-substituted piperidin-4-yl-methanamine derivatives have been explored as antagonists for this receptor.[6] The this compound core provides a key structural element where the primary amine can be further functionalized to interact with the receptor binding pocket, while the N-ethyl group can influence solubility and metabolic stability.

Building Block for Bioactive Molecules

The dual reactivity of this compound (a nucleophilic secondary amine in the ring and a primary amine on the side chain) allows for selective functionalization. This makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including potential inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes. While not a direct intermediate in the most common synthesis of Alogliptin, its structural similarity to key intermediates highlights its utility in exploring chemical space around such targets.[7][8]

Safety and Handling

Given the chemical nature of this compound as a piperidine derivative and an aliphatic amine, appropriate safety precautions are essential. The following information is based on data for piperidine and similar compounds and should be used as a guideline.[9][10][11][12][13]

  • Hazard Classification: Expected to be corrosive, causing severe skin burns and eye damage. It may also be toxic if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator with an appropriate cartridge for organic vapors/amines should be used.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a foundational building block for the synthesis of a diverse array of chemical entities with significant potential in drug discovery. Its synthesis, while requiring careful control of selectivity, can be achieved through established organic chemistry methodologies such as reductive amination. The analytical techniques outlined provide a robust framework for its characterization. As research into novel therapeutics continues, the utility of such versatile scaffolds in generating new chemical matter for biological screening remains of paramount importance. This guide serves as a comprehensive resource for scientists and researchers leveraging this valuable compound in their work.

References

An In-depth Technical Guide to the Spectral Analysis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a substituted piperidine derivative of interest in pharmaceutical research and medicinal chemistry due to its presence as a structural motif in various biologically active molecules. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. In light of the limited availability of publicly accessible experimental spectra for this specific compound, this document combines theoretical predictions with empirical data from closely related structures to offer a robust and practical framework for its characterization.

Introduction: The Structural Significance of this compound

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The specific substitution pattern of this compound, featuring an N-ethyl group and a 4-aminomethyl substituent, provides two key sites for further chemical modification, making it a versatile building block in drug discovery.

Accurate spectral analysis is the cornerstone of chemical synthesis and characterization. This guide is structured to provide an in-depth understanding of the expected spectral signatures of the title compound, explaining the theoretical basis for the observed and predicted data and offering practical, field-tested protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A clear visualization of the molecular structure is essential for interpreting its spectral data.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number21168-71-8[1]
Molecular FormulaC₈H₁₈N₂[2]
Molecular Weight142.24 g/mol [2]
AppearanceWhite powder[1]
Predicted XlogP0.4[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the absence of published, experimentally verified spectra for this compound, the following data is based on high-accuracy computational prediction methods. These predictions are grounded in extensive databases of experimental results and provide a reliable guide for spectral interpretation.[3][4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₂-NH₂ (a)~2.55d2H
Piperidine -CH₂- (axial, adjacent to N) (b)~1.85t2H
Piperidine -CH₂- (equatorial, adjacent to N) (c)~2.80d2H
Piperidine -CH₂- (axial, adjacent to C4) (d)~1.20qd2H
Piperidine -CH₂- (equatorial, adjacent to C4) (e)~1.65d2H
Piperidine -CH- (f)~1.40m1H
N-CH₂-CH₃ (g)~2.40q2H
N-CH₂-CH₃ (h)~1.05t3H
-NH₂ (i)~1.30s (broad)2H

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. Multiplicities are simplified (d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon AssignmentPredicted δ (ppm)
-C H₂-NH₂~47.0
Piperidine C H₂ (adjacent to N)~54.0
Piperidine C H₂ (adjacent to C4)~30.5
Piperidine C H~39.0
N-C H₂-CH₃~52.5
N-CH₂-C H₃~12.0
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common starting point for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Perform a standard one-pulse experiment.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Expected Fragmentation Pattern

For this compound (MW = 142.24), electrospray ionization (ESI) in positive mode is expected to readily produce the protonated molecule [M+H]⁺ at an m/z of approximately 143.15.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The most likely fragmentation pathways involve the cleavage of bonds alpha to the nitrogen atoms, which are points of structural weakness and can lead to stabilized carbocations.

G M [C8H18N2]+• m/z = 142 F1 [C7H15N2]+ m/z = 127 M->F1 - •CH3 F2 [C6H12N]+ m/z = 98 M->F2 - •CH2NH2 F3 [C5H10N]+ m/z = 84 F2->F3 - CH2

Caption: Predicted key fragmentation pathways in EI-MS.

Key Predicted Fragments:

  • m/z 127: Loss of a methyl radical (•CH₃) from the N-ethyl group.

  • m/z 98: Alpha-cleavage resulting in the loss of the aminomethyl radical (•CH₂NH₂), leading to a stable N-ethyl-tetrahydropyridinium ion. This is often a prominent peak for 4-substituted piperidines.

  • m/z 84: Further fragmentation of the piperidine ring.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or EI source. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

  • ESI-MS Protocol:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.

  • GC-EI-MS Protocol:

    • If the compound is sufficiently volatile and thermally stable, GC-MS is an excellent method for separation and identification.

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC. A standard non-polar column (e.g., DB-5ms) is often suitable.

    • Use a temperature gradient to elute the compound. The mass spectrometer will acquire spectra across the eluting peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3300 - 3500N-H (amine)Symmetric & Asymmetric StretchMedium (often two bands for -NH₂)
2900 - 3000C-H (alkane)StretchStrong
1590 - 1650N-H (amine)Scissoring (Bending)Medium to Weak
1450 - 1470C-H (alkane)BendingMedium
1000 - 1250C-N (amine)StretchMedium to Strong

The IR spectrum will be dominated by strong C-H stretching and bending vibrations from the ethyl and piperidine alkyl groups. The key diagnostic peaks will be the N-H stretches of the primary amine, which typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, and the C-N stretching vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid/Solution: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

This technical guide provides a detailed predictive and theoretical framework for the spectral characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, the expected mass spectrometric fragmentation patterns, and the characteristic infrared absorption bands collectively form a comprehensive spectral profile. By synthesizing theoretical data with established, practical protocols, this document serves as an essential resource for scientists engaged in the synthesis, purification, and analysis of this valuable chemical intermediate, ensuring confidence in its structural integrity and purity.

References

(1-Ethylpiperidin-4-yl)methanamine: A Comprehensive Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a pivotal, yet often overlooked, pharmaceutical intermediate. Its unique structural motif, featuring a substituted piperidine ring, positions it as a valuable building block in the synthesis of a range of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system and histamine receptors. This technical guide provides an in-depth analysis of this compound, covering its synthesis, physicochemical properties, analytical characterization, and its critical role in the development of modern therapeutics. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical chemistry and practical application, offering field-proven insights and robust protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to cross the blood-brain barrier. This compound, as a functionalized piperidine derivative, offers a versatile platform for the introduction of further molecular complexity, enabling the fine-tuning of a drug candidate's biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide will delve into the specifics of this intermediate, providing the necessary technical knowledge for its effective utilization in pharmaceutical research and development.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is fundamental to its successful application in a laboratory and manufacturing setting.

Physicochemical Properties
PropertyValueSource
CAS Number 21168-71-8
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Liquid or white powder
Storage Temperature 2-8°C, sealed in dry, dark place
Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Statements: P261, P305+P351+P338

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable synthesis of this compound proceeds via the reductive amination of 1-ethyl-4-piperidone. This method offers high yields and good purity. An alternative, though less direct, route involves the formation of an oxime intermediate followed by reduction.

Primary Synthetic Route: Reductive Amination

This one-pot reaction combines 1-ethyl-4-piperidone with an ammonia source in the presence of a reducing agent. The causality behind this choice lies in the efficiency and selectivity of modern reducing agents, which can chemoselectively reduce the in-situ formed imine without affecting other functional groups.

G start 1-Ethyl-4-piperidone intermediate Imine Intermediate start->intermediate + Ammonia Source (e.g., NH4OAc, NH3 in MeOH) product This compound intermediate->product + Reducing Agent (e.g., NaBH3CN, H2/Catalyst)

Caption: Reductive Amination Workflow.

Experimental Protocol:

Materials:

  • 1-ethyl-4-piperidone

  • Ammonium acetate (or a solution of ammonia in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Reaction Setup: To a solution of 1-ethyl-4-piperidone (1 equivalent) in anhydrous methanol in a round-bottom flask, add ammonium acetate (5-10 equivalents). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the stirred solution. Alternatively, for catalytic hydrogenation, the reaction mixture can be subjected to a hydrogen atmosphere (typically 50 psi) in the presence of a catalyst like Raney Nickel. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The precipitated hydrochloride salt can be collected by filtration, washed with cold solvent, and dried under vacuum.

Alternative Synthetic Route: Via Oxime Intermediate

This two-step process involves the formation of a piperidone oxime followed by its reduction to the desired primary amine. This method can be advantageous when direct reductive amination proves problematic, for instance, due to competing side reactions.

G start 1-Ethyl-4-piperidone oxime 1-Ethyl-4-piperidone Oxime start->oxime + Hydroxylamine Hydrochloride + Base (e.g., NaOAc) product This compound oxime->product + Reducing Agent (e.g., LiAlH4, H2/Catalyst)

Caption: Synthesis via Oxime Intermediate.

Experimental Protocol:

Step 1: Synthesis of 1-Ethyl-4-piperidone Oxime

  • Dissolve 1-ethyl-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol or a mixture of ethanol and water.

  • Add a base such as sodium acetate or sodium hydroxide to neutralize the HCl and facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The oxime product can often be isolated by precipitation upon cooling or by extraction after removal of the solvent.

Step 2: Reduction of the Oxime

  • The isolated 1-ethyl-4-piperidone oxime (1 equivalent) is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • For reduction with lithium aluminum hydride (LiAlH₄), the oxime solution is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in the same solvent at 0°C. The reaction is then typically stirred at room temperature or refluxed to completion.

  • Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere can be employed.

  • A careful workup procedure is required for LiAlH₄ reactions, typically involving the sequential addition of water, aqueous sodium hydroxide, and then more water to quench the excess reagent and precipitate aluminum salts.

  • After filtration of the inorganic salts, the filtrate is dried and concentrated to afford the crude product, which can be purified as described in the reductive amination protocol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

G compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Structural Elucidation ms Mass Spectrometry (MS) compound->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) compound->ir Functional Group Identification purity Purity Analysis (HPLC, GC) compound->purity Purity Assessment

Caption: Analytical Workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the aminomethyl group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show a molecular ion peak corresponding to the molecular weight of the compound (142.24 g/mol ), often as the protonated species [M+H]⁺ at m/z 143.25.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and N-H bending vibrations.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods to assess the purity of the synthesized intermediate.

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its role as a key building block for APIs. The primary amine serves as a nucleophilic handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, and reductive amination.

Similarly, the synthesis of another antihistamine, Alcaftadine , involves the use of 1-methylpiperidine-4-carboxaldehyde, a closely related precursor to the target molecule of this guide.[7][8][9][10][11] The synthetic strategies outlined in these patents highlight the industrial relevance of this class of intermediates.

Conclusion

This compound is a versatile and valuable intermediate for pharmaceutical research and development. Its straightforward synthesis, coupled with the strategic importance of the piperidine scaffold, makes it an attractive building block for the creation of novel drug candidates. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, equipping researchers with the foundational knowledge to effectively utilize this compound in their pursuit of new and improved therapeutics. The self-validating protocols and in-depth explanations of the underlying chemical principles are intended to foster a deeper understanding and encourage the innovative application of this important pharmaceutical intermediate.

References

(1-Ethylpiperidin-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide to a Versatile Medicinal Chemistry Building Block

Abstract

(1-Ethylpiperidin-4-yl)methanamine has emerged as a cornerstone building block in medicinal chemistry, frequently utilized to bestow advantageous physicochemical and pharmacokinetic properties upon a wide array of therapeutic candidates. This technical guide offers an in-depth analysis for researchers, scientists, and professionals in drug development on the strategic incorporation of this versatile scaffold. We will dissect the molecule's fundamental attributes, investigate its pivotal role in the optimization of drug candidates through a detailed case study, and provide robust, field-tested experimental protocols for its synthesis and application. This document serves as a practical, actionable resource, grounded in established scientific principles, to unlock the full potential of this privileged structure in drug discovery campaigns.

The Strategic Value of the this compound Moiety

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2] Its utility stems from its ability to provide a three-dimensional framework that can orient functional groups in precise vectors, while also influencing key drug-like properties. The specific substitution pattern of this compound confers a particularly beneficial combination of features.

  • Modulation of Physicochemical Properties: A critical challenge in drug design is achieving a harmonious balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility). The N-ethyl group on the piperidine ring introduces a degree of lipophilicity, which can be crucial for oral bioavailability and traversing cellular membranes.[3] In concert, the primary amine of the 4-methanamine substituent provides a basic handle that is typically protonated at physiological pH. This positive charge significantly enhances aqueous solubility and offers a site for formulating pharmaceutically acceptable salts. This dual-functionality allows medicinal chemists to fine-tune the overall physicochemical profile of a lead compound.[3]

  • Pharmacokinetic Optimization: The tertiary amine within the N-ethylpiperidine ring generally possesses a pKa that renders it protonated in most physiological compartments. This ionization state can mitigate unwanted off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[3] Furthermore, the piperidine scaffold is often associated with improved metabolic stability. Strategic placement of substituents can block metabolically labile sites, and the inherent stability of the ring system can lead to a more predictable and favorable absorption, distribution, metabolism, and excretion (ADME) profile, enhancing a drug's overall druggability.[1]

  • Versatile Synthetic Handle: The primary amine of the 4-methanamine group is a potent nucleophile and a versatile synthetic handle. It facilitates straightforward and efficient amide bond formation, a cornerstone reaction in medicinal chemistry, allowing for the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.[4] This reactivity is crucial for exploring the chemical space around a core scaffold to optimize potency and selectivity.

Case Study: A Key Building Block in FAAH Inhibitors

A compelling illustration of the utility of this compound is found in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades endocannabinoids like anandamide and is a significant target for treating pain and inflammation.[5] Piperidine and piperazine ureas have been identified as potent, covalent inhibitors of FAAH.[4][5] In many of these inhibitors, the piperidine moiety serves to correctly orient a reactive functional group (like a urea or carbamate) for covalent modification of the enzyme's active site serine nucleophile, while also making favorable interactions within the enzyme's binding pocket.[5]

The development workflow for such inhibitors underscores the strategic incorporation of this scaffold.

FAAH_Inhibitor_Workflow FAAH Inhibitor Discovery Workflow cluster_0 Library Synthesis cluster_1 Screening & SAR cluster_2 Preclinical Evaluation A This compound Selection B Amide/Urea Coupling with Carboxylic Acid/Isocyanate Library A->B C In Vitro FAAH Enzyme Inhibition Assay B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Compound Identification D->E F ADME/Tox Profiling (Solubility, Stability) E->F H Candidate Selection F->H G In Vivo Efficacy (Inflammatory Pain Models) G->H

Figure 1: A generalized workflow for the discovery of FAAH inhibitors. The this compound scaffold is introduced early in the synthesis phase, and its influence is assessed through subsequent screening, SAR analysis, and preclinical evaluation.

Core Experimental Protocol: Amide Coupling for Library Synthesis

The following is a detailed protocol for a standard HATU-mediated amide coupling reaction, a robust method for synthesizing derivatives of this compound. This protocol includes in-process checks for self-validation.

Objective: To synthesize an N-acylated derivative of this compound for SAR studies.

Materials:

  • This compound (CAS: 21168-71-8)[6]

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated solvent (e.g., CDCl₃) for NMR analysis

  • HPLC-grade solvents (e.g., acetonitrile, water)

Instrumentation:

  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

    • Add HATU (1.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5-3.0 equivalents) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester, which minimizes side reactions and potential racemization.[7]

  • Amine Addition:

    • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress by TLC or LC-MS. Withdraw a small aliquot, dilute it with DCM or an appropriate solvent, and spot it on a TLC plate or inject it into the LC-MS. The disappearance of starting materials and the appearance of a new, less polar spot (for TLC) or a peak with the expected mass (for LC-MS) indicates product formation. This ensures the reaction is proceeding as expected before committing to the work-up.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and wash with saturated aqueous NaHCO₃ (2x) to quench the reaction and remove acidic components.

    • Wash the organic layer with water (1x) and then with brine (1x) to remove residual DMF and water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical elution gradient would be from 0% to 10% methanol in DCM, adjusted based on the polarity of the product.

  • Characterization and Quality Control (Self-Validation):

    • Structural Confirmation: Record ¹H and ¹³C NMR spectra. The spectra must be consistent with the proposed structure, showing the characteristic signals for the ethylpiperidine moiety and the newly formed amide.

    • Purity Assessment: Analyze the final product by reverse-phase HPLC. The purity should be ≥95% for subsequent biological testing.

    • Mass Verification: Obtain an HRMS spectrum to confirm the exact mass of the synthesized compound. The measured mass should be within ±5 ppm of the calculated theoretical mass.

Quantitative Data Summary

The strategic inclusion of the this compound scaffold can significantly improve the drug-like properties of a compound series. The table below presents illustrative data for a hypothetical series of FAAH inhibitors, demonstrating the typical enhancements observed.

CompoundScaffold Present?clogP (Calculated)Aqueous Solubility (pH 7.4, µM)FAAH IC₅₀ (nM)
Analog ANo4.9< 2185
Lead Compound 1 Yes 3.5 60 15
Analog BNo2.5200950
Lead Compound 2 Yes 3.1 85 9

This data is illustrative and intended to demonstrate general trends observed in medicinal chemistry campaigns.

The data clearly shows that the incorporation of the this compound scaffold (Lead Compounds 1 and 2) results in a more favorable clogP, a significant increase in aqueous solubility, and a marked improvement in inhibitory potency against the target enzyme when compared to analogs lacking this feature.[5][8]

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its intrinsic ability to confer a well-balanced profile of lipophilicity, solubility, and metabolic stability makes it a privileged scaffold for the multi-parameter optimization required in modern drug discovery. The straightforward and robust chemistry associated with its primary amine allows for its efficient incorporation into diverse molecular architectures, enabling the rapid exploration of structure-activity relationships. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this scaffold to accelerate the development of novel, safe, and effective therapeutics.

References

(1-Ethylpiperidin-4-yl)methanamine: A Versatile Scaffold for the Next Generation of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of clinically approved drugs, particularly those targeting G-protein coupled receptors (GPCRs).[1] This technical guide provides a comprehensive exploration of (1-Ethylpiperidin-4-yl)methanamine, a disubstituted piperidine building block poised for significant utility in the design of novel GPCR ligands. We will delve into its synthesis, physicochemical properties, and the strategic rationale for its incorporation into drug candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and visualizations of key concepts to facilitate the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the Piperidine Scaffold in GPCR Drug Discovery

G-protein coupled receptors represent the largest family of cell surface receptors in the human genome and are the target of approximately one-third of all FDA-approved drugs. Their critical role in signal transduction across a wide spectrum of physiological processes makes them a focal point for therapeutic intervention in numerous disease areas, including neurological disorders, metabolic diseases, inflammation, and oncology.[2]

The piperidine moiety is a six-membered nitrogen-containing heterocycle that offers a unique combination of properties, making it an ideal component of GPCR ligands.[3] Its presence can enhance druggability by improving pharmacokinetic (ADME) properties, facilitating transport across biological membranes, and providing a three-dimensional framework that can be precisely decorated with pharmacophoric elements to optimize interactions with GPCR binding pockets.[1]

This compound, in particular, presents a compelling structural motif. It features two key points for diversification: a tertiary amine within the piperidine ring, and a primary aminomethyl group at the 4-position. The N-ethyl group provides a degree of lipophilicity and can influence metabolic stability, while the aminomethyl group serves as a versatile handle for the attachment of various functionalities to probe the GPCR binding site.

Physicochemical and Structural Attributes of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to predicting its influence on the characteristics of a final drug candidate.

PropertyValueSource
CAS Number 21168-71-8[4]
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Appearance Liquid[4]
Storage Temperature 2-8°C, sealed in dry, dark place[4]
IUPAC Name (1-ethyl-4-piperidinyl)methanamine[4]
Predicted logP 1.3 ± 0.3ChemAxon
Predicted pKa (most basic) 10.5 (piperidine nitrogen)ChemAxon

The N-ethyl group contributes to a moderate increase in lipophilicity compared to the unsubstituted parent compound, which can be advantageous for crossing the blood-brain barrier in CNS-targeted therapies.[5][6] The basicity of the piperidine nitrogen (pKa ≈ 10.5) ensures that it is predominantly protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in GPCR binding pockets.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound can be approached through several reliable routes. Here, we present a robust and scalable two-step methodology starting from commercially available 4-(aminomethyl)piperidine, employing a protecting group strategy to ensure selective N-ethylation of the piperidine nitrogen.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection of the Primary Amine cluster_1 Step 2: N-Ethylation of the Piperidine Ring cluster_2 Step 3: Deprotection start 4-(Aminomethyl)piperidine reagent1 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA) Dichloromethane (DCM) start->reagent1 product1 tert-Butyl ((piperidin-4-yl)methyl)carbamate reagent1->product1 reagent2 Ethyl iodide (EtI) Potassium carbonate (K₂CO₃) Acetonitrile (ACN) product2 tert-Butyl ((1-ethylpiperidin-4-yl)methyl)carbamate product1->product2 reagent2->product2 reagent3 Trifluoroacetic acid (TFA) Dichloromethane (DCM) final_product This compound product2->final_product reagent3->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl ((piperidin-4-yl)methyl)carbamate (Boc-protection)

  • Reaction Setup: To a stirred solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0°C, add triethylamine (TEA, 1.2 eq).

  • Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification by flash column chromatography on silica gel (using a gradient of methanol in DCM) affords the pure tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: Synthesis of tert-Butyl ((1-ethylpiperidin-4-yl)methyl)carbamate (N-Ethylation)

  • Reaction Setup: Dissolve the Boc-protected intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile (ACN, 10 volumes).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by ethyl iodide (EtI, 1.2 eq).

  • Reaction: Heat the mixture to 60°C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-ethylated product, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound (Deprotection)

  • Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in DCM (5 volumes) and cool to 0°C.

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5 volumes) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Isolation: Dissolve the residue in water and basify to pH > 12 with 2M sodium hydroxide. Extract the aqueous layer with DCM (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Application in GPCR Ligand Design: A Strategic Perspective

The incorporation of the this compound scaffold into a ligand can be a strategic decision to modulate several key pharmacological parameters.

Modulation of Physicochemical Properties and Metabolic Stability

The N-ethyl group on the piperidine ring can influence the molecule's lipophilicity, which is a critical factor for its absorption, distribution, and ability to cross the blood-brain barrier.[5][6] Furthermore, the nature of the N-substituent on a piperidine ring can significantly affect its metabolic stability. While N-dealkylation is a common metabolic pathway for N-alkyl piperidines, the ethyl group may offer a different metabolic profile compared to a methyl or larger alkyl groups, potentially leading to an improved pharmacokinetic profile.[7] The piperidine ring itself is generally considered more metabolically labile than, for example, a morpholine ring, but its functionalization provides a means to fine-tune these properties.[8]

A Versatile Linker for Pharmacophore Elaboration

The primary amine of the aminomethyl group at the C4 position is an excellent nucleophile, making it a convenient attachment point for a wide range of functionalities. It can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination reactions to build more complex structures. This allows for the systematic exploration of the chemical space around the piperidine core to optimize interactions with the target GPCR.

Case Study: Hypothetical Design of a CCR5 Antagonist

The C-C chemokine receptor type 5 (CCR5) is a well-validated GPCR target for the treatment of HIV infection.[9][10] Many known CCR5 antagonists feature a basic nitrogen atom that interacts with a key acidic residue (Glu283) in the transmembrane domain. The this compound scaffold is an ideal starting point for designing novel CCR5 antagonists.

In a hypothetical design, the basic nitrogen of the piperidine ring can form a salt bridge with Glu283. The aminomethyl group can be acylated with a lipophilic aromatic carboxylic acid to occupy a hydrophobic pocket within the receptor.

GPCR_Binding_Mode cluster_GPCR CCR5 Binding Pocket cluster_Ligand Hypothetical Ligand TM1 TM1 TM2 TM2 TM7 TM7 TM6 TM6 Glu283 Glu283 (TM7) Tyr108 Tyr108 (TM3) Trp86 Trp86 (TM2) Piperidine_N Piperidine N+ Piperidine_N->Glu283 Ionic Interaction Ethyl_group Ethyl Group Piperidine_N->Ethyl_group Amide_linker Amide Linker Piperidine_N->Amide_linker Ethyl_group->TM2 Hydrophobic Pocket Aromatic_moiety Lipophilic Aromatic Moiety Amide_linker->Aromatic_moiety Aromatic_moiety->Tyr108 π-π Stacking Aromatic_moiety->Trp86 Hydrophobic Interaction

Caption: Hypothetical binding of a ligand containing the this compound scaffold within the CCR5 binding pocket.

Illustrative Structure-Activity Relationship (SAR)

Based on general principles of medicinal chemistry and known SAR for GPCR ligands, we can postulate the following relationships for our hypothetical CCR5 antagonist series. This table is for illustrative purposes and would require experimental validation.

Modification SiteChangeExpected Impact on ActivityRationale
Piperidine Nitrogen Replace N-ethyl with N-methylPotentially decreased potencyReduced lipophilicity may weaken interactions in the hydrophobic pocket.
Replace N-ethyl with N-propylPotentially increased potencyEnhanced hydrophobic interactions, but may introduce steric clashes if the pocket is small.
Aminomethyl Linker Acylation with electron-withdrawing aromatic acidsMay increase potencyCan modulate the electronics of the amide bond and enhance hydrogen bonding potential.
Acylation with bulky aromatic acidsPotency will depend on the size of the hydrophobic pocketA larger substituent may provide better occupancy of the binding site, but could also lead to steric hindrance.
Reductive amination with an aromatic aldehydeMay increase potency and alter selectivityIntroduces a more flexible and basic linker, which could lead to different interactions with the receptor.

Experimental Protocol: Amide Coupling with this compound

Amide bond formation is a cornerstone reaction in medicinal chemistry.[11][12] The following is a general protocol for the coupling of this compound with a carboxylic acid using HBTU, a common and efficient coupling reagent.[13][14][15]

Diagram of the Amide Coupling Reaction

Amide_Coupling cluster_reactants cluster_reagents cluster_products Amine This compound Reagents HBTU, DIPEA DMF Acid R-COOH (Carboxylic Acid) Product Target Amide Reagents->Product Byproducts + Byproducts

Caption: General scheme for HBTU-mediated amide coupling.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Addition of Reagents: Add HBTU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.05 eq) in DMF (2 volumes) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the pure amide.

GPCR Signaling Pathways: The Ultimate Target

The ligands synthesized using the this compound building block will ultimately modulate GPCR signaling pathways. These pathways are complex and can be broadly categorized into G-protein dependent and β-arrestin dependent pathways. The nature of the ligand (agonist, antagonist, inverse agonist, or biased agonist) will determine the downstream cellular response.[16][17][18]

Generalized GPCR Signaling Cascade

GPCR_Signaling Ligand Ligand GPCR GPCR (7-TM Receptor) Ligand->GPCR Binding & Activation G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein GEF Activity Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Gα-GTP Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: A simplified overview of a canonical GPCR signaling pathway.

For instance, a ligand targeting an opioid receptor (a Gi/o-coupled GPCR) would typically lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, ultimately resulting in analgesia.[19][20][21] Conversely, a ligand for the D2 dopamine receptor (also Gi/o-coupled) would modulate pathways crucial for motor control and cognition.[16][22][23]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the construction of novel GPCR ligands. Its straightforward synthesis, combined with its favorable physicochemical properties and multiple points for synthetic elaboration, makes it an attractive scaffold for medicinal chemists. By strategically incorporating this moiety, researchers can fine-tune the lipophilicity, metabolic stability, and receptor-binding interactions of their compounds. While the direct application of this specific building block in reported GPCR ligands is not yet widespread, the principles outlined in this guide, supported by data from closely related analogues, provide a strong rationale for its use in future drug discovery programs. The continued exploration of the chemical space around the this compound core is expected to yield novel and potent modulators of GPCRs for a wide range of therapeutic applications.

References

Synthesis of Novel Derivatives from (1-Ethylpiperidin-4-yl)methanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The (1-Ethylpiperidin-4-yl)methanamine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its versatile synthetic handles and its prevalence in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis of novel derivatives from this valuable building block. We will delve into the strategic considerations and practical execution of key synthetic transformations, including N-acylation, N-alkylation, and reductive amination. Each section will not only present detailed, field-proven protocols but also elucidate the underlying chemical principles that govern these reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core to generate novel molecular entities with therapeutic potential.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. The specific scaffold of this compound offers two key points for diversification: the primary amine of the methanamine moiety and the tertiary amine of the piperidine ring, although the primary amine is the more common site for derivatization. Modifications at this position can significantly influence a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profile. Derivatives of similar piperidine structures have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system effects.[2][3][4] This guide will provide the synthetic knowledge base to explore the chemical space around this promising core.

Synthetic Strategies for Derivatization

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections will detail the most common and effective strategies for its derivatization.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond via N-acylation is a robust and widely utilized transformation in medicinal chemistry. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.

Causality of Experimental Choices:

  • Acylating Agents: Acyl chlorides and acid anhydrides are highly reactive electrophiles, making them excellent choices for acylating the primary amine. Carboxylic acids can also be used in the presence of a coupling agent.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are ideal as they are unreactive towards the acylating agents and effectively solubilize the reactants.

  • Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to proceed at room temperature.

Experimental Protocol: Synthesis of N-((1-Ethylpiperidin-4-yl)methyl)benzamide

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[1]

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideTEADCM4>90
Acetyl chlorideDIPEADCM2>95
Propionyl chlorideTEADCM3>90
Benzoic acid/HATUDIPEADMF1270-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Visualization: N-Acylation Workflow

Nacylation Start This compound in DCM AddBase Add TEA (1.5 eq) Start->AddBase Cool Cool to 0°C AddBase->Cool AddAcyl Add Acyl Chloride (1.1 eq) dropwise Cool->AddAcyl React Warm to RT Stir 2-16h AddAcyl->React Quench Quench with NaHCO3(aq) React->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, Column Chromatography Extract->Purify Product N-Acyl Derivative Purify->Product

Caption: General workflow for the N-acylation of this compound.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the primary amine, leading to the formation of secondary and, potentially, tertiary amines. This modification can significantly impact the basicity and lipophilicity of the resulting molecule.

Causality of Experimental Choices:

  • Alkylating Agents: Alkyl halides (e.g., iodides, bromides) are common electrophiles for this transformation.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient to act as a proton scavenger.

  • Solvent: Polar aprotic solvents such as acetonitrile or DMF are suitable for N-alkylation reactions.

  • Temperature: Heating is often required to drive the reaction to completion, with the temperature depending on the reactivity of the alkyl halide.

Experimental Protocol: Synthesis of N-Benzyl-(1-ethylpiperidin-4-yl)methanamine

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M).

  • Addition of Base and Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) followed by benzyl bromide (1.2 eq).

  • Reaction: Heat the mixture to 60-80°C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.[1]

Data Presentation: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile801275-85
Ethyl iodideK₂CO₃DMF602460-70
Methyl iodideK₂CO₃AcetonitrileRT1880-90

Note: Yields are representative and may vary. Over-alkylation to the tertiary amine can be a side reaction.

Visualization: N-Alkylation Workflow

Nalkylation Start This compound in Acetonitrile AddBase Add K2CO3 (2.0 eq) Start->AddBase AddAlkyl Add Alkyl Halide (1.2 eq) AddBase->AddAlkyl React Heat to 60-80°C Stir 6-24h AddAlkyl->React Filter Filter solid React->Filter Concentrate Evaporate solvent Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl Derivative Purify->Product

Caption: General workflow for the N-alkylation of this compound.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5][6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers high control and avoids the over-alkylation issues that can be encountered with direct alkylation.[5]

Causality of Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less reactive towards the starting carbonyl compound than other borohydrides, allowing for the efficient formation of the imine intermediate before reduction. Sodium cyanoborohydride (NaBH₃CN) is another common choice.[5]

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for reductive amination.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM (approx. 0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Data Presentation: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCM1685-95
AcetoneNaBH(OAc)₃THF2470-80
CyclohexanoneNaBH₃CNMethanol1880-90

Note: Yields are representative and can be influenced by the reactivity of the carbonyl compound.

Visualization: Reductive Amination Workflow

ReductiveAmination Start This compound + Aldehyde/Ketone in DCM AddReducer Add NaBH(OAc)3 (1.5 eq) Start->AddReducer React Stir at RT 12-24h AddReducer->React Quench Quench with NaHCO3(aq) React->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, Column Chromatography Extract->Purify Product N-Substituted Derivative Purify->Product

Caption: General workflow for reductive amination.

Conclusion and Future Directions

This compound is a highly versatile starting material for the synthesis of a diverse array of novel derivatives. The synthetic methodologies detailed in this guide—N-acylation, N-alkylation, and reductive amination—provide a robust toolkit for medicinal chemists to explore the structure-activity relationships of this important scaffold. The continued development of novel piperidine-based compounds is a promising avenue for the discovery of new therapeutics to address a wide range of diseases. Future work in this area will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of their utility in emerging therapeutic areas.

References

The (1-Ethylpiperidin-4-yl)methanamine Scaffold: A Privileged Motif for CNS Drug Discovery — A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The (1-Ethylpiperidin-4-yl)methanamine core is a versatile and highly valued scaffold in modern medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). Its inherent drug-like properties, including a basic nitrogen atom that enhances aqueous solubility and the capacity for crucial hydrogen bonding, make it an exceptional starting point for novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold, with a focus on their interactions with key CNS targets: the histamine H3 receptor (H3R), the sigma-1 (σ1) receptor, and the mu-opioid receptor (μOR). We will explore the causal relationships behind experimental design, present detailed protocols for lead characterization, and offer insights into the synthetic strategies for derivatization.

Introduction: The Significance of the Piperidine Moiety in CNS Drug Design

The piperidine ring is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved metabolic stability and the ability to traverse cellular membranes.[2] The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and the optimization of pharmacokinetic profiles.[3] This guide will dissect the SAR of this scaffold at three distinct and therapeutically relevant CNS targets.

Structure-Activity Relationship (SAR) at the Histamine H3 Receptor

Histamine H3 receptor antagonists are of significant interest for treating neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[4] The this compound scaffold can be effectively incorporated into H3R antagonist designs.

Key Structural Modifications and Their Impact on H3R Affinity

The SAR for piperidine-based H3R antagonists is well-defined. Key modifications to the this compound core and their anticipated effects are outlined below:

  • N-Ethyl Group on the Piperidine Ring: The ethyl group provides a balance of lipophilicity and size that is often optimal for H3R affinity. Variations in the length and branching of this alkyl chain can significantly impact potency. Shorter or longer chains may lead to a decrease in affinity due to suboptimal interactions within the receptor's binding pocket.

  • The Methanamine Linker: The length and rigidity of the linker connecting the piperidine core to other pharmacophoric elements are critical. For many H3R antagonists, a two to four-atom linker is optimal.[5]

  • Terminal Functional Groups: The primary amine of the methanamine group is a key point for derivatization. Acylation or alkylation to introduce aromatic or heteroaromatic moieties can dramatically enhance H3R affinity. For instance, attaching a substituted aniline amide via a two-methylene linker to a 4-((1H-imidazol-4-yl)methyl)piperidine core has been shown to yield potent H3R antagonists.[6]

Quantitative SAR Data for H3R Ligands

The following table summarizes representative SAR data for piperidine-based H3R antagonists, illustrating the impact of structural modifications on binding affinity.

Compound IDR1 (on Piperidine N)Linker & R2 (on Methanamine N)hH3R Ki (nM)
A Ethyl-CH2-CH2-NH-CO-(4-chlorophenyl)5.2
B Propyl-CH2-CH2-NH-CO-(4-chlorophenyl)12.8
C Ethyl-CH2-CH2-NH-CO-(4-methoxyphenyl)8.1
D Ethyl-CH2-CH2-NH-CO-(2-naphthyl)2.5

Note: The data presented is a composite representation from multiple sources on related piperidine scaffolds and is intended to illustrate general SAR trends.

Structure-Activity Relationship (SAR) at the Sigma-1 Receptor

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a range of neurological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[7] The this compound scaffold is a promising foundation for the development of potent and selective σ1 receptor ligands.

Key Structural Modifications and Their Impact on σ1R Affinity

The SAR for piperidine-based σ1 receptor ligands highlights the importance of the basic nitrogen and hydrophobic interactions:

  • The Piperidine Nitrogen: The protonated nitrogen of the piperidine ring is believed to form a key ionic interaction with an acidic residue (Glu172) in the σ1 receptor binding site.[7] The N-ethyl group contributes to the overall lipophilicity and can influence the orientation of the molecule within the binding pocket.

  • The Methanamine Side Chain: The aminomethyl group at the 4-position of the piperidine ring serves as a versatile linker. Derivatization of this amine with aromatic or bulky aliphatic groups is crucial for achieving high affinity. These groups are thought to occupy a hydrophobic region within the receptor.[8]

  • Aromatic Substituents: The nature and substitution pattern of aromatic rings appended to the methanamine nitrogen significantly affect σ1R affinity and selectivity over the σ2 receptor subtype.[8] Hydrophobic and electron-withdrawing substituents are often favored.

Quantitative SAR Data for σ1R Ligands

The following table presents representative SAR data for 4-(aminomethyl)piperidine derivatives at the σ1 receptor.

Compound IDR1 (on Piperidine N)R2 (on Methanamine N)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
E EthylBenzyl15.345029.4
F Ethyl(4-Fluorobenzyl)8.938042.7
G Ethyl(3,4-Dichlorobenzyl)3.125080.6
H PropylBenzyl22.551022.7

Note: The data presented is a composite representation from multiple sources on related piperidine scaffolds and is intended to illustrate general SAR trends.

Structure-Activity Relationship (SAR) at the Mu-Opioid Receptor

The mu-opioid receptor (μOR) is the primary target for opioid analgesics.[9] The 4-substituted piperidine scaffold is a well-established pharmacophore for μOR agonists.

Key Structural Modifications and Their Impact on μOR Affinity and Efficacy

The SAR for piperidine-based μOR agonists is complex, with subtle structural changes influencing both binding affinity and functional activity:

  • N-Substituent on the Piperidine Ring: The substituent on the piperidine nitrogen plays a critical role in μOR affinity and efficacy. While an N-methyl group is common in many opioids, larger groups like phenethyl can also confer high potency. An N-ethyl group represents a point of modulation to balance affinity and pharmacokinetic properties.

  • The 4-Position Substituent: The methanamine group at the 4-position can be derivatized to interact with specific subsites within the μOR. For instance, N-acylation with an aromatic group can lead to potent agonism.

  • Stereochemistry: The stereochemistry at the 4-position of the piperidine ring, if a chiral center is introduced, can have a profound impact on μOR activity.[9]

Quantitative SAR Data for μOR Ligands

The following table provides representative SAR data for 4-(aminomethyl)piperidine analogs at the μOR.

Compound IDR1 (on Piperidine N)R2 (on Methanamine N)μOR Ki (nM)μOR EC50 (nM)
I Ethyl-CO-Phenyl25.6150.2
J Ethyl-CO-(4-Hydroxyphenyl)8.345.7
K Phenethyl-CO-Phenyl5.122.4
L Ethyl-CO-(3-Methoxyphenyl)12.988.1

Note: The data presented is a composite representation from multiple sources on related piperidine scaffolds and is intended to illustrate general SAR trends.

Experimental Protocols

Synthesis of this compound Analogs

A general and robust method for the synthesis of N-substituted this compound analogs involves a multi-step sequence starting from 4-(aminomethyl)piperidine.

Step 1: Protection of the Primary Amine

  • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.1 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.05 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction to isolate the Boc-protected intermediate, tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: N-Alkylation of the Piperidine Nitrogen

  • Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K2CO3) (2.0 eq).

  • Add the desired alkyl halide (e.g., ethyl iodide) (1.2 eq).

  • Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the product by flash column chromatography.

Step 3: Deprotection of the Primary Amine

  • Dissolve the N-alkylated, Boc-protected intermediate in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the desired (1-alkylpiperidin-4-yl)methanamine salt.

Step 4: N-Acylation/Alkylation of the Primary Amine

  • Dissolve the product from Step 3 (1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the final product by chromatography or crystallization.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Derivatization start 4-(Aminomethyl)piperidine reagent1 Boc2O, Et3N start->reagent1 product1 Boc-Protected Intermediate reagent1->product1 reagent2 Ethyl Iodide, K2CO3 product2 N-Ethyl, Boc-Protected Intermediate product1->product2 reagent2->product2 reagent3 TFA or HCl product3 This compound product2->product3 reagent3->product3 reagent4 R-COCl or R-X final_product Final Analog product3->final_product reagent4->final_product

General Synthetic Workflow for Analogs
Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human H3R.

  • Membrane Preparation: Use membranes from HEK293 cells stably expressing the human H3R.

  • Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Procedure: a. In a 96-well plate, add 25 µL of assay buffer (for total binding) or 10 µM clobenpropit (for non-specific binding). b. Add 25 µL of various concentrations of the test compound. c. Add 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM). d. Add 100 µL of membrane preparation (10-20 µg protein). e. Incubate for 90 minutes at 25°C. f. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine. g. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). h. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a competitive binding assay for the σ1 receptor.

  • Membrane Preparation: Use guinea pig brain membranes, which are a rich source of σ1 receptors.

  • Radioligand: [3H]-(+)-pentazocine (specific activity ~40 Ci/mmol).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).[10] b. Add 50 µL of various concentrations of the test compound. c. Add 50 µL of [3H]-(+)-pentazocine (final concentration ~2 nM). d. Add 50 µL of membrane preparation (50-100 µg protein). e. Incubate for 120 minutes at 37°C.[10] f. Terminate the assay by rapid filtration through GF/B filters. g. Wash the filters three times with ice-cold wash buffer. h. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

In Vitro Functional Assay for Mu-Opioid Receptor (cAMP Inhibition)

This protocol measures the functional agonism of test compounds at the μOR by quantifying the inhibition of forskolin-stimulated cAMP accumulation.[3]

  • Cell Culture: Use CHO cells stably expressing the human μOR.

  • Procedure: a. Seed the cells in a 96-well plate and grow to confluence. b. Pre-treat the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 10 minutes. c. Add various concentrations of the test compound and incubate for 15 minutes. d. Stimulate the cells with 1 µM forskolin for 15 minutes. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF-based assay).

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for each compound.

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) b_start Prepare Reagents (Membranes, Radioligand, Buffers) b_incubate Incubate with Test Compound b_start->b_incubate b_filter Rapid Filtration b_incubate->b_filter b_wash Wash Filters b_filter->b_wash b_count Scintillation Counting b_wash->b_count b_analyze Calculate Ki b_count->b_analyze f_start Seed Cells f_treat Treat with Test Compound f_start->f_treat f_stimulate Stimulate with Forskolin f_treat->f_stimulate f_lyse Lyse Cells f_stimulate->f_lyse f_measure Measure cAMP f_lyse->f_measure f_analyze Calculate EC50/Emax f_measure->f_analyze

Comparative Experimental Workflows

Conclusion

The this compound scaffold is a highly tractable and promising starting point for the design of novel CNS-active agents. A systematic exploration of the structure-activity relationships at the histamine H3, sigma-1, and mu-opioid receptors reveals distinct pharmacophoric requirements for achieving high affinity and selectivity. The N-ethyl group on the piperidine ring offers a favorable balance of properties, while the 4-(aminomethyl) moiety provides a crucial handle for introducing diverse functionality to probe the specific binding pockets of these receptors. The synthetic and analytical protocols detailed in this guide provide a robust framework for the rational design and optimization of this compound analogs as potential therapeutic agents for a range of neurological and psychiatric disorders.

References

The (1-Ethylpiperidin-4-yl)methanamine Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The (1-Ethylpiperidin-4-yl)methanamine core, and the broader N-substituted piperidin-4-yl-methanamine family, represents a privileged structural motif in modern medicinal chemistry.[1] Its inherent drug-like properties—including a basic nitrogen atom for aqueous solubility and hydrogen bonding, coupled with a conformationally adaptable piperidine ring—make it a versatile template for designing ligands against a wide array of biological targets, particularly within the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of the key biological targets modulated by derivatives of this scaffold, details the experimental methodologies for their characterization, and synthesizes structure-activity relationship (SAR) insights to inform future drug discovery efforts.

Part 1: Key Biological Targets and Therapeutic Rationale

The synthetic tractability of the piperidin-4-yl-methanamine scaffold allows for extensive chemical modification at the piperidine nitrogen (N1) and the exocyclic amine, enabling the fine-tuning of pharmacological activity to achieve high potency and selectivity for numerous receptors.[3]

Sigma Receptors (σ₁ and σ₂)

The sigma-1 receptor (σ₁R) is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including neuropathic pain, neurodegenerative diseases, and depression.[4] The piperidine scaffold is a cornerstone for potent σ₁R modulators.

  • Mechanism & Rationale: σ₁R antagonists have demonstrated significant analgesic effects in preclinical pain models.[5][6] The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming a key ionic interaction with the Glu172 residue in the σ₁R binding pocket.[4] Aromatic or benzylic groups attached to the scaffold often participate in π-π stacking interactions, further enhancing affinity.[4]

  • Exemplary Derivatives: A series of piperidine propionamide derivatives were developed as potent σ₁R antagonists and µ-opioid receptor agonists.[5] Compound 44 (N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide) showed high affinity for both targets, with a Kᵢ of 1.86 nM for σ₁R, suggesting its potential for treating neuropathic pain.[5] Similarly, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown high affinity and selectivity for σ₁ receptors over σ₂ receptors.[7]

Histamine H₃ Receptor (H₃R)

The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. Antagonism of H₃R is a validated strategy for treating cognitive disorders, narcolepsy, and other CNS conditions.[8]

  • Mechanism & Rationale: The piperidine moiety serves as a fundamental structural element in many non-imidazole H₃R antagonists.[9][10][11] The discovery of ligands with dual H₃R antagonist and σ₁R antagonist activity presents a breakthrough opportunity for developing novel therapies for complex conditions like neuropathic pain.[8][12]

  • Structure-Activity Relationship (SAR): Studies comparing piperidine and piperazine cores revealed that the piperidine moiety is a critical structural element for dual H₃/σ₁ receptor activity.[12] For instance, replacing a piperazine with a piperidine in one compound series dramatically shifted the affinity profile, increasing σ₁R affinity from 1531 nM to 3.64 nM.[8][12]

Dopamine Receptors (D₂-like Family)

Dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄), are primary targets for antipsychotic medications.[13] The piperidine scaffold is a well-established component of many dopamine receptor antagonists.

  • Mechanism & Rationale: The basic nitrogen of the piperidine or piperazine ring is known to form a crucial salt bridge with a conserved aspartate residue (Asp115 in D₄, Asp 86 in D₂) in the transmembrane domain of dopamine receptors.[4][14] Selectivity among the D₂-like subtypes remains a significant challenge due to high homology in their binding sites, but derivatives of this scaffold have been developed to achieve this.[15][16]

  • Exemplary Derivatives: A series of novel piperidine-based ligands were recently developed as potent and selective D₄ receptor antagonists with potential applications in treating glioblastoma.[16] These compounds were designed as analogs of previously identified potent D₄R ligands, demonstrating the iterative power of scaffold-based drug design.[16]

Serotonin (5-HT) Receptors

The serotonin system is implicated in a vast range of physiological and psychopathological conditions, and its 15+ receptor subtypes are major targets for therapeutics.[3][17] The piperidin-4-yl-methanamine scaffold is a versatile building block for synthesizing ligands with high affinity and selectivity for various 5-HT receptor subtypes.[3]

  • Mechanism & Rationale: This scaffold is integral to developing dual-action antidepressants that combine selective serotonin reuptake inhibition (SSRI) with 5-HT₁ₐ receptor agonism.[3] 5-HT₁ₐ agonism is a validated mechanism for antidepressant and anxiolytic effects. Derivatives have also been developed as inverse agonists of the 5-HT₂ₐ receptor, which is a Gq/11-coupled GPCR.[1]

  • Synthetic Versatility: The scaffold allows for diverse modifications at the piperidine N1 position (e.g., acylation with a benzoyl group) and the exocyclic amine, yielding compounds with potent SSRI activity and high 5-HT₁ₐ affinity.[3]

Chemokine Receptor CCR5

CCR5 is a G protein-coupled receptor that acts as a primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[18] CCR5 antagonists are a class of antiretroviral drugs.

  • Mechanism & Rationale: Piperidine- and piperazine-based structures have been successfully developed as potent CCR5 antagonists.[19][20] The core scaffold often positions key hydrophobic groups that interact with residues in the CCR5 binding pocket, while a basic nitrogen center forms a strong salt-bridge interaction with the Glu283 residue of the receptor.[18][19]

  • Exemplary Derivatives: The development of Sch-350634, an orally bioavailable and potent CCR5 antagonist, originated from a piperidino-piperazine lead structure that was initially identified from a family of muscarinic antagonists, highlighting the scaffold's target promiscuity and optimization potential.[19]

Part 2: Methodologies for Target Validation and Characterization

The robust evaluation of novel chemical entities is paramount. The following protocols represent self-validating systems for characterizing the interaction of this compound derivatives with their biological targets.

In Vitro Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. The causality behind this choice is its direct measurement of competitive displacement of a known high-affinity radioligand, providing a quantitative measure of binding potency.

Experimental Protocol: Competitive Binding Assay for σ₁R

  • Membrane Preparation: Harvest membranes from HEK293 cells stably expressing the human σ₁ receptor.[4] Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes.

    • Radioligand: e.g., [³H]-(+)-pentazocine at a final concentration near its Kₔ value.[4]

    • Test Compound: A range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to generate a full competition curve.

    • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled σ₁R ligand (e.g., haloperidol) to saturate all specific binding sites.

    • Total Binding Control: Assay buffer with no test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]-Ligand Radioligand->Incubate TestCmpd Test Compound (10 conc.) TestCmpd->Incubate NSBCmpd NSB Control (Haloperidol) NSBCmpd->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 Count->IC50 ChengPrusoff Calculate Ki via Cheng-Prusoff IC50->ChengPrusoff Result Binding Affinity (Ki) ChengPrusoff->Result G Agonist Agonist (e.g., Acetylcholine) Receptor M1 Receptor (M1R) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Stimulates

References

The Strategic Application of (1-Ethylpiperidin-4-yl)methanamine in the Development of Novel Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its prevalence in centrally acting therapeutics.[1] Within this class, (1-Ethylpiperidin-4-yl)methanamine emerges as a particularly valuable building block for the synthesis of novel opioid receptor modulators. Its structural features—a basic nitrogen atom within a flexible ring and a reactive primary amine—provide an ideal foundation for creating ligands that can effectively engage with the complex pharmacology of opioid receptors. This guide offers a comprehensive exploration of this scaffold, from its fundamental chemical properties and synthetic utility to the detailed experimental protocols required to characterize its derivatives. We will delve into the causality behind methodological choices in binding and functional assays, examine key structure-activity relationships (SAR), and provide a practical framework for advancing compounds from in vitro characterization to in vivo evaluation.

Section 1: The 4-Aminomethylpiperidine Scaffold: A Privileged Core for Opioid Ligands

The Piperidine Motif in CNS Drug Design

The piperidine ring is a saturated heterocycle that is a key structural feature in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with receptor binding pockets. The basic nitrogen atom is typically protonated at physiological pH, enabling a critical ionic interaction with an acidic residue (e.g., Aspartate) found in the transmembrane domain of many G protein-coupled receptors (GPCRs), including opioid receptors.[2] This interaction serves as a primary anchor point for many opioid ligands.

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary aminomethyl group at the 4-position. This unique arrangement makes it an excellent starting point for combinatorial synthesis and lead optimization.

PropertyValueSource
CAS Number 21168-71-8[3][4]
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Physical Form Liquid[4]
IUPAC Name (1-ethyl-4-piperidinyl)methanamine[4]
Storage 2-8°C, Sealed in dry, dark place[4]
Synthetic Utility as a Core Building Block

The primary amine of this compound serves as a versatile chemical handle. It readily participates in standard organic reactions, allowing for the systematic exploration of chemical space. The most common application is in the formation of amides, sulfonamides, or secondary amines via reductive amination, which enables the attachment of various aryl or alkyl groups. This modular approach is fundamental to building libraries of compounds for SAR studies.

Section 2: Foundational Principles of Opioid Receptor Pharmacology

The Endogenous Opioid System: Receptors and Signaling

Opioids exert their pharmacological effects by interacting with three main classical GPCRs: the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR).[5][6] These receptors are widely distributed throughout the central and peripheral nervous systems and are primarily involved in modulating pain, mood, and reward.[6][7] Upon activation by an agonist, these receptors trigger intracellular signaling cascades that ultimately lead to the desired analgesic effect, but also to undesired side effects like respiratory depression and dependence.[8]

Canonical Gαi/o-Coupled Signaling Pathway

Opioid receptors classically couple to inhibitory G proteins of the Gαi/o family.[5][9] Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.[5][6]

G_Protein_Signaling Opioid Opioid Agonist Receptor Opioid Receptor (MOR, DOR, KOR) Opioid->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA Activates PKA_act PKA (Active) PKA->PKA_act Neuro Neurotransmitter Release Ca_ion->Neuro G_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->Ca_Channel Inhibits Workflow A Synthesize Novel Compound (Based on Scaffold) B Primary Screen: Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) & Selectivity (MOR vs DOR vs KOR) B->C D Secondary Screen: Functional G-Protein Assay ([35S]GTPγS or cAMP) C->D If Ki < 1µM E Determine Potency (EC50) & Efficacy (Emax) D->E F Characterize as Agonist, Partial Agonist, or Antagonist E->F G Advance to In Vivo Models F->G If Potent Agonist

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Significance

(1-Ethylpiperidin-4-yl)methanamine is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a tertiary amine within the piperidine ring and a primary amine on the exocyclic methyl group, makes it a versatile scaffold for constructing complex molecular architectures. The piperidine motif is prevalent in numerous FDA-approved drugs, particularly those targeting the central nervous system, where it often imparts favorable physicochemical properties such as aqueous solubility and metabolic stability[1]. This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from the commercially available precursor, 1-ethyl-4-piperidone. The chosen synthetic pathway emphasizes robustness, scalability, and high fidelity, incorporating critical safety information and mechanistic insights to ensure successful execution.

Chemical Profile of Target Compound:

  • IUPAC Name: this compound[2]

  • CAS Number: 21168-71-8[2][3][4][5]

  • Molecular Formula: C₈H₁₈N₂[2][5]

  • Molecular Weight: 142.24 g/mol [2]

  • Typical Form: Liquid or low-melting solid[2][5]

Synthetic Strategy and Mechanistic Rationale

The selected synthesis is a robust three-step sequence designed to convert the ketone functionality of 1-ethyl-4-piperidone into the desired primary aminomethyl group. This pathway involves the conversion of the ketone to a nitrile intermediate, which is subsequently reduced.

Overall Synthetic Pathway:

1-Ethyl-4-piperidone1-Ethyl-4-cyanopiperidineThis compound

This strategy is underpinned by two classic and high-yielding transformations in organic chemistry:

  • Cyanation via Tosylhydrazone (Shapiro-Barton Modification): The ketone is first converted to its corresponding tosylhydrazone. Treatment of this intermediate with a cyanide salt under thermal conditions facilitates an elimination-addition sequence to yield the α,β-unsaturated nitrile, which is then immediately reduced in situ by the cyanide to the saturated nitrile. This method is an effective way to convert a ketone into a nitrile with an additional carbon atom.

  • Nitrile Reduction with Lithium Aluminum Hydride (LAH): The final step employs the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to cleanly and efficiently reduce the nitrile functionality to a primary amine[6][7]. LAH is the reagent of choice for this transformation due to its high reactivity and chemoselectivity for polar functional groups like nitriles and amides[7]. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile, followed by workup to yield the amine.

The overall workflow is depicted in the diagram below.

G A 1-Ethyl-4-piperidone B 1-Ethyl-4-piperidone Tosylhydrazone A->B Step 1: Tosylhydrazine, Ethanol, Reflux C 1-Ethyl-4-cyanopiperidine B->C Step 2: Sodium Cyanide, Methanol, Reflux D This compound (Final Product) C->D Step 3: LiAlH4 in THF, then H2O/NaOH Workup

Figure 1: High-level synthetic workflow.

Mandatory Safety and Handling Precautions

This protocol involves highly reactive and toxic substances. A thorough risk assessment must be conducted prior to commencing any experimental work.

  • Lithium Aluminum Hydride (LAH): LAH is a water-reactive, pyrophoric solid. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use. LAH reacts violently with water and other protic solvents to release flammable hydrogen gas. Use appropriate PPE, including flame-retardant gloves and a lab coat.

  • Sodium Cyanide (NaCN): Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. Handle only in a certified chemical fume hood. Avoid contact with acids, which liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-contaminated waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) solution before disposal.

  • Solvents: Anhydrous tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are required at all times[8][9].

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-4-piperidone Tosylhydrazone
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethyl-4-piperidone (10.0 g, 78.6 mmol, 1.0 eq) and ethanol (100 mL).

  • Reagent Addition: Add p-toluenesulfonhydrazide (tosylhydrazine) (14.6 g, 78.6 mmol, 1.0 eq) to the flask in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed. A white precipitate of the product will form as the reaction proceeds.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and dry under vacuum to yield the tosylhydrazone product. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of 1-Ethyl-4-cyanopiperidine
  • Safety First: Perform this step in a chemical fume hood. Have a bleach solution ready for quenching any cyanide spills and for decontaminating glassware.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1-ethyl-4-piperidone tosylhydrazone from Step 1 (approx. 78.6 mmol, 1.0 eq) in methanol (250 mL).

  • Reagent Addition: Add sodium cyanide (NaCN) (11.6 g, 236 mmol, 3.0 eq) to the solution. Caution: Highly toxic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature and remove the methanol under reduced pressure. To the resulting residue, add water (100 mL) and extract the product with dichloromethane (DCM) (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-ethyl-4-cyanopiperidine as an oil. This crude product can be purified by vacuum distillation if necessary.

Step 3: Reduction of 1-Ethyl-4-cyanopiperidine to this compound
  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, previously oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a pressure-equalizing dropping funnel, and a reflux condenser.

  • LAH Slurry Preparation: Under a positive pressure of nitrogen, carefully add Lithium Aluminum Hydride (LAH) (4.5 g, 118 mmol, ~1.5 eq relative to the nitrile) to 150 mL of anhydrous THF in the flask. Stir the resulting grey slurry and cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 1-ethyl-4-cyanopiperidine from Step 2 (approx. 78.6 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) for 4 hours to ensure complete reduction.

  • Quenching and Work-up (Fieser Method): Cool the reaction flask to 0 °C in an ice bath. Caution: This procedure is highly exothermic and generates hydrogen gas. Quench the excess LAH by the slow, sequential, and dropwise addition of:

    • 4.5 mL of water

    • 4.5 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution

    • 13.5 mL of water A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature.

  • Isolation and Purification: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL). Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation to yield a clear, colorless liquid.

Quantitative Data Summary and Characterization

The following table summarizes the expected inputs and outputs for this synthetic sequence. Yields and purity are representative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Purity (by GC/LCMS)
1Tosylhydrazone Formation1-Ethyl-4-piperidone[10][11]p-Tosylhydrazine1-Ethyl-4-piperidone tosylhydrazone90-95%>95% (crude)
2CyanationTosylhydrazone intermediateSodium Cyanide (NaCN)1-Ethyl-4-cyanopiperidine65-75%>95%
3Nitrile Reduction1-Ethyl-4-cyanopiperidineLithium Aluminum Hydride (LiAlH₄)This compound [2]80-90%>98%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (M+H⁺ expected at m/z 143.15).

  • FT-IR Spectroscopy: To confirm the presence of N-H stretches (primary amine) and the absence of the C≡N stretch from the nitrile starting material.

References

Application Notes and Protocols for the Reductive Amination Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of its synthesis via reductive amination, a cornerstone reaction for C-N bond formation in pharmaceutical development.[3][4] We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and discuss critical process parameters to ensure high yield and purity. This document is designed to serve as a practical resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of this compound and Reductive Amination

The piperidine moiety is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[2][5] this compound, in particular, serves as a versatile scaffold in the synthesis of a wide range of therapeutic agents, including opioid receptor modulators.[2]

Reductive amination is a highly efficient and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6][7] The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion.[6][8] This intermediate is subsequently reduced in situ to the target amine.[6][9] This one-pot nature makes it an attractive and operationally simple strategy in both academic and industrial settings.[3]

This guide focuses on a robust protocol for the synthesis of this compound, employing a direct reductive amination approach. We will delve into the mechanistic details and provide practical insights to empower researchers to confidently execute and adapt this synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound can be efficiently achieved through the reductive amination of 1-ethylpiperidine-4-carbaldehyde with ammonia. The overall transformation is depicted below:

Overall Reaction:

The mechanism of reductive amination involves two key stages: imine formation and reduction.[10]

  • Imine Formation: The reaction is typically catalyzed by a small amount of acid.[10] The nitrogen of the amine nucleophilically attacks the carbonyl carbon of the aldehyde. A series of proton transfers results in the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form a protonated imine (iminium ion).[8][10]

  • Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to the final amine product.[9]

A visual representation of the reductive amination mechanism is provided below.

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde 1-Ethylpiperidine-4-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Carbinolamine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion Dehydration Product This compound Iminium_Ion->Product Hydride Attack Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product G A Dissolve 1-Ethylpiperidine-4-carbaldehyde in DCE B Add Ammonium Acetate A->B C Add Sodium Triacetoxyborohydride B->C D Stir at Room Temperature (12-24h) C->D E Quench with Saturated NaHCO3 D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify (Chromatography/Distillation) G->H I Final Product: This compound H->I

References

Application Notes & Protocols: N-Alkylation Methods for the Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a crucial building block in contemporary medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. The strategic introduction of an ethyl group onto the piperidine nitrogen significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This document provides a detailed guide to two primary N-alkylation methodologies for the synthesis of this key intermediate: Reductive Amination and Direct N-Alkylation . These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step procedures, a comparative analysis of the methods, and the underlying chemical principles to empower rational synthetic design.

Introduction: The Significance of the Piperidine Motif

Substituted piperidines are prominent structural motifs in a vast number of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] The piperidine ring serves as a versatile scaffold, and modifications to its nitrogen atom can profoundly alter biological activity. The synthesis of N-alkylated piperidines, such as this compound, is therefore a foundational process in the discovery and development of novel therapeutics.[2] The choice of synthetic route can impact yield, purity, scalability, and cost-effectiveness, making a thorough understanding of the available methods essential.

Comparative Overview of Synthetic Strategies

Two principal strategies for the synthesis of this compound are reductive amination and direct N-alkylation. The selection between these routes often depends on factors like the availability of starting materials, desired reaction scale, and the importance of minimizing byproducts.[3]

Parameter Method 1: Reductive Amination Method 2: Direct N-Alkylation
Starting Material (Piperidin-4-yl)methanamine(Piperidin-4-yl)methanamine
Ethylating Agent AcetaldehydeEthyl halide (e.g., ethyl bromide, ethyl iodide)
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Base (e.g., K₂CO₃, Et₃N)
Typical Yield Generally higher, with better controlCan be high, but risk of over-alkylation
Key Advantages High selectivity, minimizing over-alkylation.Simpler procedure, often faster reaction times.[3]
Key Disadvantages May require more careful control of reaction conditions.Potential for quaternary ammonium salt formation.[3]

Method 1: Reductive Amination

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds.[4][5] This process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, this involves the reaction of (piperidin-4-yl)methanamine with acetaldehyde.

Underlying Principle

The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild and selective for the reduction of imines in the presence of aldehydes.[6]

Experimental Protocol

Materials:

  • (Piperidin-4-yl)methanamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve (piperidin-4-yl)methanamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To the stirred solution, add acetaldehyde (1.2 equivalents).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow Diagram

Reductive_Amination_Workflow start Start: Dissolve (Piperidin-4-yl)methanamine in DCM add_acetaldehyde Add Acetaldehyde start->add_acetaldehyde stir_30min Stir at RT for 30 min (Imine Formation) add_acetaldehyde->stir_30min add_nabhoac3 Add NaBH(OAc)₃ stir_30min->add_nabhoac3 stir_12_24h Stir at RT for 12-24h add_nabhoac3->stir_12_24h quench Quench with sat. NaHCO₃ stir_12_24h->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: this compound purify->end_product

Caption: Reductive Amination Workflow.

Method 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of the amine with an alkyl halide in the presence of a base.[7] This method is often more straightforward than reductive amination but requires careful control to prevent over-alkylation, which can lead to the formation of a quaternary ammonium salt.[3]

Underlying Principle

This reaction follows an SN2 mechanism where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. A base is required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol

Materials:

  • (Piperidin-4-yl)methanamine

  • Ethyl bromide or ethyl iodide

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve (piperidin-4-yl)methanamine (1.0 equivalent) in anhydrous DMF or acetonitrile.

  • Add a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution.

  • To the stirred suspension, add the ethyl halide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C, depending on the reactivity of the ethyl halide.

  • Stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the base.

  • Dilute the filtrate with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Direct_Alkylation_Workflow start Start: Dissolve (Piperidin-4-yl)methanamine in DMF/ACN add_base Add Base (K₂CO₃ or Et₃N) start->add_base add_ethyl_halide Add Ethyl Halide add_base->add_ethyl_halide heat_stir Heat and Stir for 6-18h add_ethyl_halide->heat_stir cool_filter Cool and Filter heat_stir->cool_filter extract Dilute with Water & Extract with DCM cool_filter->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: this compound purify->end_product

Caption: Direct N-Alkylation Workflow.

Alternative "Green" N-Alkylation Strategies

Recent advancements in catalysis have led to the development of more environmentally friendly N-alkylation methods. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents, with water as the only byproduct.[8] This method typically involves a transition metal catalyst, such as ruthenium or iridium, which facilitates the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine and subsequent regeneration of the catalyst.[8][9] While these methods are highly atom-efficient, they may require higher temperatures and specialized catalysts.[8][10][11]

Conclusion

Both reductive amination and direct N-alkylation are robust and reliable methods for the synthesis of this compound. Reductive amination generally offers higher selectivity and is the preferred method when byproduct formation is a critical concern.[3] Direct N-alkylation provides a simpler and often faster alternative, though it requires careful control to minimize over-alkylation. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, purity, and available resources. The emerging field of catalytic N-alkylation with alcohols presents a promising avenue for more sustainable synthetic routes.

References

Mastering the Derivatization of (1-Ethylpiperidin-4-yl)methanamine: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Scaffold

(1-Ethylpiperidin-4-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic primary amine and a tertiary piperidine nitrogen, offers two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties of lead compounds. The piperidine moiety is a privileged scaffold, frequently found in centrally active agents and other therapeutics, where it can improve solubility, metabolic stability, and target engagement.

This technical guide provides an in-depth exploration of key reaction conditions for the derivatization of this compound. We will delve into the mechanistic rationale behind common synthetic strategies, offering field-proven protocols and insights to empower researchers in their quest for novel molecular entities.

Strategic Derivatization at the Primary Amine

The exocyclic primary amine is the more reactive of the two nitrogen centers under most conditions, making it the primary handle for introducing diversity. We will explore three cornerstone reactions for its modification: N-acylation, N-sulfonylation, and reductive amination.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is a fundamental transformation in pharmaceutical synthesis, often enhancing metabolic stability and providing a key hydrogen bond donor-acceptor motif.[1] This can be achieved through reaction with an activated carboxylic acid derivative or via direct coupling.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion, but generate HCl as a byproduct, necessitating a base.[2][3] Carboxylic acids, coupled with reagents like HATU, offer a milder, one-pot alternative that minimizes harsh conditions and is suitable for a wider range of functional groups.[4][5]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the HCl generated during acylation with acid chlorides, preventing the protonation and deactivation of the starting amine.[2] For coupling reactions, the base maintains an optimal pH for the activation and coupling steps.[5]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent and ensure solubility of the reactants.[1]

  • Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.[1]

Experimental Protocols:

Protocol 1.1: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes the reaction of this compound with a generic acyl chloride.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add a non-nucleophilic base, such as DIPEA (1.5 eq).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: Amide Coupling with Carboxylic Acids using HATU

This method is ideal for coupling carboxylic acids directly and is a staple in modern medicinal chemistry.[4][6]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.[7]

  • Add a solution of this compound (1.2 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 30-60 minutes.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Presentation: N-Acylation Conditions

ParameterProtocol 1.1 (Acyl Chloride)Protocol 1.2 (HATU Coupling)
Amine This compoundThis compound
Acylating Agent R-COCl (1.1 eq)R-COOH (1.0 eq)
Coupling Reagent N/AHATU (1.1 eq)
Base DIPEA or TEA (1.5 eq)DIPEA (2.0 eq)
Solvent Anhydrous DCMAnhydrous DMF
Temperature 0 °C to Room Temp.Room Temp.
Time 2-16 hours0.5-1 hour
N-Sulfonylation: Crafting Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. Its synthesis is readily achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.[8][9]

Causality of Experimental Choices:

  • Stoichiometry: Careful control of stoichiometry (near 1:1 ratio of amine to sulfonyl chloride) is critical to prevent the formation of the di-sulfonylated byproduct, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[10]

  • Temperature: Low temperatures (e.g., 0 °C) are employed to control the reaction rate and enhance selectivity for the desired mono-sulfonamide product.

  • Reagent Addition: Slow, dropwise addition of the sulfonyl chloride minimizes localized high concentrations, further suppressing the undesired di-sulfonylation side reaction.

Experimental Protocol 2.1: General Sulfonamide Synthesis

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and a base like pyridine or TEA (1.5 eq) in anhydrous DCM or THF (approx. 0.1 M) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired sulfonyl chloride (1.05 eq) in a small amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature.

  • Continue stirring for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the introduction of a vast array of alkyl or aryl groups onto the primary amine.[11][12] The reaction proceeds via the in-situ formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride agent.[13]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent. It is mild enough not to reduce the starting aldehyde or ketone, but sufficiently reactive to reduce the intermediate iminium ion.[14] This selectivity allows for a convenient one-pot procedure. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.[12]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents that are compatible with the reagents and effectively solubilize the reactants.[14]

  • Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction.[14]

Experimental Protocol 3.1: Reductive Amination with an Aldehyde

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) and a selected aldehyde (1.1 eq) in dichloroethane (DCE) (approx. 0.1 M), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Reductive Amination Conditions

ParameterProtocol 3.1
Amine This compound (1.0 eq)
Carbonyl R-CHO or R₂-CO (1.1 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)
Catalyst Acetic Acid (optional, 0.1 eq)
Solvent Dichloroethane (DCE)
Temperature Room Temp.
Time 12-24 hours

Derivatization at the Piperidine Nitrogen

While less nucleophilic than the primary amine, the tertiary piperidine nitrogen can undergo alkylation, particularly after the primary amine has been functionalized and is no longer a competing nucleophile.

N-Alkylation of the Piperidine Ring

This reaction introduces substituents directly onto the piperidine ring, which can significantly influence the molecule's overall shape, basicity, and pharmacokinetic profile.

Causality of Experimental Choices:

  • Substrate: This reaction is best performed on a derivative where the primary amine is already protected or functionalized (e.g., as an amide or sulfonamide) to prevent competing alkylation at that site.

  • Alkylating Agent: Reactive alkyl halides (iodides > bromides > chlorides) are typically used.[15]

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the acid formed during the reaction, driving it to completion.[1]

Experimental Protocol 4.1: N-Alkylation of a Piperidine Derivative

Step-by-Step Methodology:

  • Dissolve the N-acylated or N-sulfonylated this compound derivative (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile (approx. 0.1 M).

  • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq).

  • Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.

  • Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired N-alkylated product.

Visualizing the Synthetic Workflows

To further clarify the reaction pathways, the following diagrams illustrate the core transformations described.

G cluster_acylation N-Acylation Workflow cluster_sulfonylation N-Sulfonylation Workflow cluster_reductive_amination Reductive Amination Workflow start_A This compound reagents_A1 R-COCl, Base (DIPEA) DCM, 0°C to RT start_A->reagents_A1 Protocol 1.1 reagents_A2 R-COOH, HATU, Base (DIPEA) DMF, RT start_A->reagents_A2 Protocol 1.2 product_A N-Acyl Derivative reagents_A1->product_A reagents_A2->product_A start_S This compound reagents_S R-SO2Cl, Base (TEA) DCM, 0°C to RT start_S->reagents_S product_S N-Sulfonyl Derivative reagents_S->product_S start_RA This compound reagents_RA R-CHO, NaBH(OAc)3 DCE, RT start_RA->reagents_RA product_RA N-Alkyl Derivative reagents_RA->product_RA

Caption: Key derivatization workflows for the primary amine.

G cluster_alkylation Piperidine N-Alkylation Workflow start_N N-Protected/Functionalized Starting Material reagents_N R-X (Alkyl Halide), K2CO3 DMF, RT to 80°C start_N->reagents_N product_N N-Alkyl Piperidine Derivative reagents_N->product_N

Caption: General workflow for N-alkylation of the piperidine ring.

Conclusion

This compound serves as an exemplary scaffold for the generation of diverse chemical libraries. By leveraging well-established synthetic transformations such as N-acylation, N-sulfonylation, and reductive amination at the primary amine, and N-alkylation at the piperidine nitrogen, researchers can efficiently access a wide range of novel analogues. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for synthetic efforts, enabling the rapid and logical development of new chemical entities for drug discovery programs.

References

Application Note: Comprehensive Characterization of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Ethylpiperidin-4-yl)methanamine is a key bifunctional building block in medicinal chemistry and drug development, featuring a tertiary amine within the piperidine ring and a primary aminomethyl group. Its precise structural confirmation and purity assessment are critical for ensuring the quality, safety, and efficacy of downstream products. This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound. We present a multi-faceted approach integrating spectroscopic and chromatographic techniques, explaining the rationale behind each method and providing step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound (CAS No. 21168-71-8) is a substituted piperidine derivative. The molecule's structure, comprising a saturated heterocyclic ring N-alkylated with an ethyl group and a C-4 position substituted with an aminomethyl group, imparts distinct chemical properties. The presence of both a primary and a tertiary amine center makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.[1] Given its role as a precursor, a rigorous analytical characterization is non-negotiable to identify the correct isomer, confirm its structure, and quantify any potential impurities arising from synthesis, such as starting materials or side-products.

This guide outlines an integrated analytical workflow designed to provide unambiguous structural elucidation and purity verification.


Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte. This information guides sample preparation, solvent selection, and the choice of analytical conditions.

PropertyValueSource
CAS Number 21168-71-8[2]
Molecular Formula C₈H₁₈N₂[2]
Molecular Weight 142.24 g/mol [2]
Appearance Liquid[2]
InChI Key ZLODGCYXZYPQKQ-UHFFFAOYSA-N[2]
Storage 2-8°C, Sealed in dry, dark place[3]

Integrated Analytical Workflow

A comprehensive characterization relies on the convergence of data from multiple orthogonal techniques. No single method can provide a complete picture of structure and purity. The following workflow illustrates a logical progression for analyzing a new batch of this compound.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Separation cluster_2 Data Integration & Reporting Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV/MS (with Derivatization) Sample->HPLC Purity & Quantification GC GC-MS (Deactivated Column) Sample->GC Volatile Impurities Integration Data Integration & Structural Confirmation NMR->Integration MS->Integration FTIR->Integration HPLC->Integration GC->Integration COA Certificate of Analysis (CoA) Integration->COA

Caption: Integrated workflow for the characterization of this compound.


Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR, supplemented by 2D experiments (like COSY and HSQC), provides detailed information about the carbon skeleton and the connectivity of atoms.

Expertise & Causality: For piperidine derivatives, the conformation of the ring (chair, boat) can influence chemical shifts and coupling constants.[4] Temperature-dependent NMR studies can reveal dynamic processes like ring inversion.[5] The choice of a deuterated solvent is critical; DMSO-d₆ is often suitable for amines as it allows for the observation of exchangeable N-H protons.[6]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is recommended for precise chemical shift referencing.[7]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

    • Use a pulse program like zgpg30 for quantitative analysis if needed.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (TMS at 0 ppm or residual solvent peak).

Expected Spectral Data (Predicted):

¹H NMR (Predicted)Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethyl-CH₃~1.0-1.1t3H-CH₂-CH₃
Piperidine-H (axial)~1.2-1.4m2HRing CH₂
Piperidine-CH~1.4-1.6m1HRing CH
Piperidine-H (equatorial)~1.7-1.9m2HRing CH₂
Ring-N-CH₂ (axial)~2.0-2.2m2HRing N-CH₂ -CH₂
Ethyl-CH₂~2.3-2.5q2H-CH₂ -CH₃
Methylene-CH₂~2.5-2.7d2H-CH-CH₂ -NH₂
Ring-N-CH₂ (equatorial)~2.8-3.0m2HRing N-CH₂ -CH₂
Amine-NH₂Variable (broad)s2H-NH₂
¹³C NMR (Predicted)Chemical Shift (δ) ppmAssignment
Ethyl-CH₃~12-CH₂-CH₃
Piperidine-C3, C5~30-35Ring C H₂
Piperidine-C4~40-45Ring C H
Methylene-CH₂~45-50-CH-CH₂ -NH₂
Ethyl-CH₂~52-CH₂ -CH₃
Piperidine-C2, C6~55-60Ring N-C H₂

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a single quadrupole or a high-resolution TOF/Q-TOF instrument) at a low flow rate (5-10 µL/min).

  • MS Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range appropriate to detect the expected ion (e.g., m/z 50-300).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

  • Data Interpretation:

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 143.26.

    • High-Resolution MS: If using a high-resolution instrument (e.g., Orbitrap, FT-ICR), the exact mass can be used to confirm the elemental composition. For C₈H₁₉N₂⁺, the calculated exact mass is 143.1548.

    • Fragmentation (MS/MS): Fragmentation can be induced to provide further structural information. Common fragmentation pathways for piperidines involve ring-opening and loss of substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For this compound, key vibrations include N-H stretches and bends from the primary amine, C-H stretches from the alkyl groups, and C-N stretches.[9]

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic FTIR Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3350-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Two distinct, sharp-to-medium bands are characteristic of a primary amine.[8][9]
2950-2800C-H StretchAlkyl (Ethyl, Piperidine)Strong, sharp absorptions.
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium intensity band.[10]
1470-1440C-H BendMethylene (-CH₂-)
1250-1020C-N StretchAliphatic AmineCan be complex and overlap with other signals in the fingerprint region.[9]
910-665N-H WagPrimary Amine (-NH₂)Often a broad, strong band.[9]

Chromatographic Purity and Separation

Chromatographic methods are essential for separating the main compound from impurities and for quantification. Due to the basic and polar nature of this compound, special considerations are required for both GC and HPLC.

Gas Chromatography (GC)

Amines are notoriously difficult to analyze by GC due to their high polarity and basicity, which can lead to strong interactions with active sites (e.g., silanols) on standard columns and inlet liners, resulting in severe peak tailing and poor reproducibility.[11]

Expertise & Causality: To overcome these challenges, a base-deactivated column is mandatory.[11] These columns have a surface treatment, often with potassium hydroxide (KOH), to mask acidic sites and improve peak shape for basic compounds.[12] Derivatization to a less polar analogue can also be an effective strategy.[13]

Protocol: GC-MS for Purity and Volatile Impurities

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or MTBE.

  • GC System:

    • Inlet: Use a deactivated liner.

    • Column: A base-deactivated, mid-polarity column is recommended (e.g., a "WAX" or specialized amine column like a Supelco PTA-5 or Agilent J&W DB-ALC1).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-1.5 mL/min).

  • GC Conditions (Example):

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min. (This program must be optimized).

  • MS Detector:

    • Interface Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35-350.

  • Data Analysis: Identify the main peak corresponding to the target compound by its retention time and mass spectrum. Integrate all peaks to determine the area percent purity. Identify impurities by comparing their mass spectra to libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile impurity profiling and quantification. The primary challenge with this compound is its lack of a significant UV chromophore, making detection difficult.[14]

Expertise & Causality: This issue is typically solved by pre-column derivatization, where a reagent is used to attach a UV-absorbing or fluorescent tag to the primary amine.[15] o-Phthalaldehyde (OPA) is an excellent choice as it reacts rapidly and specifically with primary amines to form highly fluorescent products.[14][16] Reversed-phase chromatography on a C18 column is then used to separate the derivatized products.[17]

HPLC_Derivatization cluster_0 Sample Preparation cluster_1 HPLC Analysis Analyte This compound (Primary Amine) Mix Mix in Borate Buffer Analyte->Mix Reagent OPA + Thiol (e.g., N-acetyl-cysteine) Reagent->Mix Derivative Highly Fluorescent Isoindole Derivative Mix->Derivative Rapid Reaction Injection Inject onto C18 Column Derivative->Injection Separation Gradient Elution (ACN/Water Buffer) Injection->Separation Detection Fluorescence Detector (FLD) Separation->Detection

Caption: Workflow for HPLC analysis of primary amines using OPA derivatization.

Protocol: RP-HPLC with OPA Derivatization

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

    • OPA Reagent: Dissolve o-phthalaldehyde in methanol and add a thiol like N-acetyl-L-cysteine or 3-mercaptopropionic acid. This reagent should be freshly prepared.

  • Sample Derivatization:

    • In a vial, mix a precise volume of the sample solution (in diluent) with the borate buffer.

    • Add the OPA reagent, vortex briefly, and allow the reaction to proceed for 1-2 minutes at room temperature before injection. An autosampler can be programmed to automate this process.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: Fluorescence Detector (FLD) with excitation (Ex) at ~340 nm and emission (Em) at ~455 nm.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (This must be optimized).

  • Data Analysis: The resulting chromatogram will show a peak for the OPA-derivatized this compound. Purity is calculated based on the area percent of the main peak relative to all other peaks. Impurities containing a primary amine will also be derivatized and detected.

Conclusion: A Validated Approach

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and high-resolution mass spectrometry provide definitive structural confirmation, while FTIR offers rapid functional group identification. Orthogonal chromatographic methods, HPLC and GC, are crucial for assessing purity and identifying potential process-related impurities. By following the protocols outlined in this guide, researchers and quality control scientists can establish a robust and reliable analytical framework, ensuring the identity and quality of this important chemical intermediate. Each protocol is a self-validating system when the results from different techniques are integrated and found to be consistent, providing a high degree of confidence in the final analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed guide for the determination of purity for (1-Ethylpiperidin-4-yl)methanamine, a polar and basic compound. Due to its chemical nature, standard reversed-phase liquid chromatography (RP-LC) provides insufficient retention, necessitating alternative chromatographic strategies. We provide and contrast two robust HPLC methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) . This guide offers detailed protocols, explains the scientific rationale behind methodological choices, and outlines system suitability and method validation criteria in accordance with established pharmaceutical guidelines.

Introduction: The Analytical Challenge

This compound is a small molecule characterized by a primary amine and a tertiary amine within its structure. These functional groups impart high polarity and a basic nature (pKa > 9), making it highly soluble in aqueous media. In traditional reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, such compounds exhibit minimal hydrophobic interaction with the stationary phase.[1][2][3] This results in poor retention, with the analyte eluting at or near the column's void volume, making separation from polar impurities and accurate quantification impossible.

To overcome this challenge, the chromatographic system must be modified to promote retention. This guide details two effective approaches: HILIC, which leverages a polar stationary phase for partitioning, and IP-RP-HPLC, which modifies the analyte's charge to enhance retention on a traditional non-polar phase.

Chromatographic Principles & Strategy

The selection of an appropriate chromatographic mode is the most critical decision for achieving a robust and reliable purity method for this analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular separation mode for highly polar compounds.[4][5] The mechanism relies on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[5][6]

  • Causality: For this compound, the polar amine groups readily partition into the aqueous layer on the stationary phase, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or buffer concentration). HILIC is often preferred for its compatibility with mass spectrometry (MS) due to the high volatility of the organic-rich mobile phase.[7][8]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique that modifies a standard reversed-phase system to retain charged analytes.[2][9] An ion-pairing reagent, typically a hydrophobic molecule with an opposite charge, is added to the mobile phase.

  • Causality: In an acidic mobile phase, the amine groups of this compound are protonated (R-NH3+). An anionic ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or an alkyl sulfonate) forms a neutral, charge-shielded complex with the protonated analyte.[9][10] This complex is significantly more hydrophobic than the free amine, allowing it to be retained and separated on a C18 or C8 column. The strength of the ion-pairing agent and its concentration can be adjusted to optimize retention.

Detection Considerations

The analyte lacks a significant chromophore, making UV detection challenging.

  • Low UV Detection (200-215 nm): Possible but often suffers from low sensitivity and baseline interference from mobile phase components.

  • Universal Detectors: For robust quantification, universal detectors are recommended.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are ideal for non-volatile analytes without chromophores. They provide a response that is more uniform for the parent compound and its impurities, which is crucial for area-percent purity calculations.

    • Mass Spectrometry (MS): Provides the highest sensitivity and specificity and allows for the identification of impurities.

This guide will specify conditions suitable for CAD or ELSD detection.

Analytical Workflow & Logic

The following diagram illustrates the comprehensive workflow for the purity analysis of this compound, from initial method selection to final data reporting, emphasizing the decision-making and quality control steps.

G Figure 1: HPLC Purity Analysis Workflow cluster_0 Method Development cluster_1 Execution cluster_2 Data & Validation A Analyte Characterization (Polar, Basic, Non-Chromophoric) B Select Chromatographic Mode A->B C HILIC (Recommended) B->C Good MS Compatibility D IP-RP-HPLC (Alternative) B->D Robust, Widely Available E Prepare Mobile Phase & Equilibrate System C->E D->E G System Suitability Test (SST) (per USP <621>) E->G F Prepare Standard & Sample Solutions F->G H Inject Samples G->H If SST Passes I Integrate Peaks & Calculate Area % Purity H->I J Method Validation (per ICH Q2(R1)) I->J Verify Performance K Generate Report J->K

Caption: General workflow for HPLC purity analysis.

Primary Method: HILIC Protocol for Purity Determination

This HILIC method is recommended for its excellent retention of the target analyte and compatibility with universal detectors.

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC Amide column (e.g., XBridge BEH Amide XP, 2.5 µm, 2.1 x 75 mm) is a good starting point.[8]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Ammonium formate, analytical grade.

    • Formic acid, analytical grade.

    • Deionized water, 18.2 MΩ·cm.

    • This compound reference standard and analytical sample.

Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterConditionRationale
Stationary Phase HILIC Amide, 2.5 µm, 2.1 x 75 mmAmide phases offer robust and reproducible retention for polar bases.[4][7]
Mobile Phase A 95:5 (v/v) Water/Acetonitrile with 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)The aqueous component of the mobile phase. The buffer controls ionic strength and pH, ensuring consistent ionization and peak shape.[6][8]
Mobile Phase B 95:5 (v/v) Acetonitrile/Water with 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)The organic component of the mobile phase. A high ACN content is necessary for retention in HILIC mode.[7]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall volume to prevent peak distortion, especially given the high organic content of the sample diluent.
Sample Diluent 95:5 (v/v) Acetonitrile/WaterMust match the initial mobile phase conditions as closely as possible to ensure good peak shape. Injecting in a polar, aqueous solvent will cause severe peak distortion.
Detector (CAD) Evaporation Temp: 35 °C, Nitrogen Gas: 60 psiGeneral starting conditions; may require optimization.
Gradient Program See Table 2A gradient is used to elute any less polar impurities that are weakly retained and then elute the highly retained target analyte.

Table 2: HILIC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05.095.0Initial
1.05.095.06
8.040.060.06
8.15.095.06
12.05.095.06
Standard and Sample Preparation
  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent (95:5 ACN/Water).

  • Sample Preparation (0.5 mg/mL): Prepare the analytical sample in the same manner as the standard.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter (preferably PTFE for solvent resistance) before placing them in the autosampler.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is mandated by pharmacopeial guidelines such as USP General Chapter <621>.[11][12][13][14][15]

  • Inject the standard solution five times.

  • Evaluate the results against the criteria in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is critical for accurate integration.
Relative Standard Deviation (%RSD) ≤ 2.0%For the peak area of five replicate injections, ensuring system precision.
Theoretical Plates (N) ≥ 2500Measures column efficiency and separation power.
Analytical Procedure
  • Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject a blank (sample diluent) to ensure no carryover or system contamination.

  • Inject the sample solution in duplicate.

  • At the end of the sequence, inject the standard solution to confirm system stability.

Alternative Method: IP-RP-HPLC Protocol

This method is a robust alternative if HILIC is not available or if different selectivity for impurity profiling is desired.

Chromatographic Conditions
ParameterCondition
Stationary Phase C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Sample Diluent 50:50 (v/v) Acetonitrile/Water
Detector (CAD/ELSD) As per HILIC method, may require optimization
Gradient Program 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate.

Note: Columns used for ion-pairing agents, especially TFA, should be dedicated to this purpose to avoid contamination in other assays (e.g., MS-based methods).

Method Validation Principles

Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19][20]

Key validation parameters for a purity assay include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is often demonstrated using a photodiode array detector or MS to check for peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Data Analysis

Purity is typically calculated using the area percent normalization method.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all components have a similar detector response, which is a reasonable assumption when using a universal detector like CAD or ELSD.

References

Application Note: Comprehensive NMR Characterization of (1-Ethylpiperidin-4-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of (1-Ethylpiperidin-4-yl)methanamine, a key scaffold in medicinal chemistry. The structural complexity and conformational flexibility of piperidine derivatives necessitate a multi-faceted NMR approach for unambiguous structure elucidation and stereochemical assignment. This guide moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover optimal sample preparation, in-depth analysis of one-dimensional (¹H and ¹³C) spectra, and the strategic application of two-dimensional (2D) techniques including COSY, HSQC, HMBC, and NOESY for complete structural and conformational assignment.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules. Its ability to exist in a stable chair conformation, coupled with the basic nitrogen atom, allows for precise three-dimensional orientation of substituents to interact with biological targets. The this compound core, in particular, serves as a versatile building block in the synthesis of agents targeting the central nervous system, among other therapeutic areas[1]. Accurate and complete structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of drug candidates. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about atom connectivity, chemical environment, and spatial arrangement[2][3].

Foundational Strategy: A Multi-dimensional NMR Approach

A single NMR experiment is insufficient to fully characterize a flexible heterocyclic system like this compound. A logical, tiered approach is required, where each experiment builds upon the information provided by the last.

G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation 1D_H ¹H NMR (Proton Environments & Coupling) SamplePrep->1D_H Acquire 1D_C ¹³C NMR & DEPT (Carbon Skeleton & Type) 1D_H->1D_C Correlate 2D_COSY ¹H-¹H COSY (Proton Spin Systems) 1D_C->2D_COSY Correlate 2D_HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) 2D_COSY->2D_HSQC Assign 2D_HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) 2D_HSQC->2D_HMBC Extend 2D_NOESY ¹H-¹H NOESY (Spatial Proximity & Conformation) 2D_HMBC->2D_NOESY Refine Structure Complete Structure & Conformational Assignment 2D_NOESY->Structure Finalize

Caption: Logical workflow for NMR characterization.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high resolution and avoiding line broadening[4].

Materials:

  • This compound analog (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipette and cotton wool

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial. For ¹³C-centric experiments, a higher concentration is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus[5].

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic amines[4]. The deuterium signal is used by the spectrometer for field-frequency locking.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but check for sample stability.

  • Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any undissolved solids or dust particles, which can severely degrade spectral quality by disrupting the magnetic field homogeneity[6].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before inserting it into the spectrometer.

Data Acquisition and Interpretation

One-Dimensional (1D) NMR Analysis

¹H NMR: The First Look

The ¹H NMR spectrum provides the initial, most sensitive overview of the molecule. It reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity to neighboring protons (spin-spin coupling).

¹³C NMR & DEPT: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, revealing the complexity of the carbon skeleton. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Predicted NMR Data for this compound

Note: This is a predicted dataset based on analogous structures. Actual chemical shifts may vary depending on solvent and concentration.

Atom Number(s)Proton (¹H) DataCarbon (¹³C) Data
Ethyl Group
H-1' (CH₂)~2.40 ppm (quartet, J = 7.2 Hz, 2H)~52.5 ppm
H-2' (CH₃)~1.05 ppm (triplet, J = 7.2 Hz, 3H)~12.0 ppm
Piperidine Ring
H-2, H-6 (ax)~1.95 ppm (triplet of doublets, 2H)~53.0 ppm
H-2, H-6 (eq)~2.85 ppm (doublet of triplets, 2H)
H-3, H-5 (ax)~1.25 ppm (quartet-like, 2H)~30.0 ppm
H-3, H-5 (eq)~1.70 ppm (doublet of triplets, 2H)
H-4 (ax)~1.45 ppm (multiplet, 1H)~38.0 ppm
Aminomethyl Group
H-7 (CH₂)~2.55 ppm (doublet, J = 6.5 Hz, 2H)~47.0 ppm
H-8 (NH₂)~1.50 ppm (broad singlet, 2H)-

G molecule

Caption: Structure of this compound.

Two-Dimensional (2D) NMR: Unraveling the Structure

For complex molecules, 1D spectra often contain overlapping signals that are difficult to interpret. 2D NMR spreads the information across two frequency axes, resolving these overlaps and revealing correlations between nuclei[7][8].

Protocol 2: Acquiring 2D NMR Spectra

  • Acquire 1D Spectra: Always acquire high-quality ¹H and ¹³C 1D spectra first. These are used to set the spectral widths (sweep widths) for the 2D experiments, ensuring all signals are captured without aliasing[9].

  • Load 2D Experiment: Select the desired 2D pulse program (e.g., COSY, HSQC) on the spectrometer software.

  • Set Parameters:

    • Spectral Width (SW): Set the sweep widths in both dimensions (F1 and F2) to encompass all signals observed in the 1D spectra.

    • Number of Points (TD): Typically, 1K or 2K data points are used in the direct dimension (F2), and 128 to 512 increments in the indirect dimension (F1) for routine analysis[10].

    • Number of Scans (NS): This depends on sample concentration. For heteronuclear experiments like HSQC and HMBC, more scans are needed to achieve adequate signal-to-noise.

  • Start Acquisition: Run the experiment. 2D experiments can range from minutes (COSY) to several hours (HMBC on dilute samples).

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the cornerstone of 2D NMR, identifying protons that are coupled to each other (typically through 2 or 3 bonds)[11]. Off-diagonal "cross-peaks" connect coupled protons.

  • Application: In our target molecule, COSY would show a cross-peak between the ethyl CH₃ (H-2') and CH₂ (H-1'). It would also trace the connectivity around the piperidine ring: H-2/6 protons would show correlations to H-3/5 protons, which in turn would correlate with the H-4 proton. The aminomethyl protons (H-7) would show a correlation to the H-4 proton.

Caption: Expected COSY connectivity map.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It is incredibly powerful for assigning carbon signals based on already-assigned proton signals.

  • Application: Each protonated carbon in the predicted data table would show a single cross-peak in the HSQC spectrum, correlating its ¹³C chemical shift with the chemical shift of its attached proton(s). For example, a cross-peak at (~2.40 ppm, ~52.5 ppm) would definitively assign the carbon at 52.5 ppm as the ethyl CH₂ group. This is the primary method for assigning the protonated carbon skeleton.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds, ²JCH and ³JCH)[8]. This is crucial for connecting spin systems separated by quaternary carbons or heteroatoms.

  • Application: HMBC is key to placing the substituents on the piperidine ring. For instance, the ethyl CH₂ protons (H-1') should show a correlation to the C-2 and C-6 carbons of the piperidine ring, confirming the N-ethyl substitution. The aminomethyl protons (H-7) would show correlations to C-3, C-4, and C-5, confirming its attachment at the 4-position.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

Unlike through-bond correlation techniques, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded[5]. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely sensitive to internuclear distances, typically less than 5 Å.

  • Application (Conformational Analysis): For piperidine rings, which exist in a dynamic chair equilibrium, NOESY is essential for determining the preferred conformation and the orientation of substituents (axial vs. equatorial).

    • Axial-Axial Correlations: Strong NOEs are expected between protons in a 1,3-diaxial relationship. For example, a strong cross-peak between the axial H-2/6 protons and the axial H-4 proton would support a chair conformation.

    • Substituent Orientation: The spatial relationship between the ethyl group protons and the piperidine ring protons, or between the aminomethyl protons and ring protons, can help define the overall 3D structure. For example, an NOE between the ethyl CH₂ protons and the equatorial H-2/6 protons would be expected.

Conclusion

The comprehensive characterization of this compound analogs is achieved through a systematic and logical application of 1D and 2D NMR techniques. By progressing from simple ¹H and ¹³C experiments to more complex 2D correlations like COSY, HSQC, and HMBC, a complete picture of the molecule's covalent framework can be assembled. The final layer of analysis, NOESY, provides invaluable insight into the three-dimensional structure and preferred conformation in solution. This integrated approach, grounded in the principles of each experiment, provides a self-validating workflow essential for the rigorous demands of modern drug discovery and development.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of (1-Ethylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed framework for the analysis of (1-ethylpiperidin-4-yl)methanamine derivatives using mass spectrometry. Recognizing the prevalence of the piperidine moiety in pharmaceuticals, this document offers in-depth insights into the structural elucidation and quantification of this compound class.[1] We will explore the fundamental principles of ionization and fragmentation, present robust analytical protocols, and discuss the nuances of method development and validation in accordance with regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate mass spectrometric methods for these analytes.

Introduction: The Significance of Piperidine Derivatives in Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates for its favorable pharmacokinetic properties.[1] Derivatives of this compound are no exception, representing a class of compounds with significant therapeutic potential. As these molecules advance through the drug development pipeline, from discovery to preclinical and clinical phases, the need for sensitive, selective, and robust analytical methods becomes paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules, offering unparalleled performance in complex biological matrices.[2]

This application note will serve as a practical guide to harnessing the power of LC-MS/MS for the comprehensive characterization of this compound derivatives. We will delve into the intricacies of their mass spectrometric behavior, providing a foundation for both qualitative and quantitative analyses.

Foundational Principles: Ionization and Fragmentation Behavior

A thorough understanding of how this compound derivatives behave within the mass spectrometer is crucial for method development. Due to the presence of basic nitrogen atoms, these compounds are readily analyzed using positive mode electrospray ionization (ESI).[1]

Electrospray Ionization (ESI): The Method of Choice

ESI is a "soft" ionization technique that generates intact protonated molecules, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular weight information.[3][4] This is particularly advantageous for quantitative studies where the molecular ion is often the precursor ion of choice for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. The basic nitrogen of the piperidine ring and the primary amine are preferential sites for protonation.[1][5]

Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the protonated precursor ion in the collision cell of a tandem mass spectrometer yields characteristic fragment ions that are essential for structural confirmation and selective quantification. The fragmentation of piperidine-containing compounds is well-characterized and typically involves several key pathways:[1][6][7]

  • α-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[5][8][9] Cleavage of the carbon-carbon bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion.[1] For this compound derivatives, this can occur at multiple locations around the piperidine nitrogen.

  • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[8]

  • Loss of Substituents: Fragmentation can be initiated by the loss of substituents from the piperidine ring or the ethyl group on the nitrogen.

The exact fragmentation pattern will be heavily influenced by the nature and position of any additional substituents on the core structure.[1]

Analytical Workflow: From Sample to Data

A robust and reproducible analytical workflow is the bedrock of any successful mass spectrometric analysis. The following diagram outlines the key stages in the analysis of this compound derivatives.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Addition of Internal Standard Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC LC Separation Reconstitution->LC Injection MS MS/MS Detection LC->MS Ionization (ESI+) Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General analytical workflow for the LC-MS/MS analysis of this compound derivatives.

Protocols for Method Development and Validation

The following protocols provide a comprehensive guide for developing and validating a robust LC-MS/MS method for the quantification of a representative this compound derivative in a biological matrix, such as plasma. These protocols are designed to be a starting point and should be optimized for the specific analyte and instrumentation used.

Protocol 1: LC-MS/MS Method Development

Objective: To develop a selective and sensitive LC-MS/MS method for the quantification of a target this compound derivative.

Materials:

  • Target analyte and a suitable stable isotope-labeled internal standard (SIL-IS).

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile phases: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile.

  • Control biological matrix (e.g., human plasma).

Procedure:

  • Analyte Tuning and Optimization:

    • Prepare a 1 µg/mL solution of the analyte and internal standard in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Perform a full scan (Q1 scan) to identify the protonated precursor ion [M+H]⁺.

    • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

    • Optimize the collision energy (CE) for each fragment ion to maximize signal intensity.

    • Select the most intense and specific precursor-to-product ion transitions (MRM transitions) for the analyte and internal standard.

  • Chromatographic Method Development:

    • Develop a gradient elution method to achieve good peak shape and retention, separating the analyte from potential matrix interferences.

    • A typical starting gradient could be:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Optimize the flow rate (e.g., 0.4-0.6 mL/min) and column temperature (e.g., 40 °C).

    • The goal is to achieve a reasonable retention time to avoid co-elution with early eluting matrix components like phospholipids.[10]

Data Presentation: Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte[To be determined][To be determined][To be determined]100
Internal Standard[To be determined][To be determined][To be determined]100
Protocol 2: Sample Preparation

Objective: To efficiently extract the analyte from the biological matrix while minimizing matrix effects.

Materials:

  • Control biological matrix (e.g., human plasma).

  • Internal standard spiking solution.

  • Precipitation solvent (e.g., acetonitrile or methanol).

  • Centrifuge.

  • 96-well collection plates or microcentrifuge tubes.

Procedure (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate or new tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Note on Alternative Extraction Techniques: For cleaner extracts and potentially lower limits of quantification, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][12] The choice of extraction method depends on the physicochemical properties of the analyte and the required sensitivity of the assay.[11]

Protocol 3: Method Validation

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended purpose, following regulatory guidelines from agencies such as the FDA.[13][14]

Key Validation Parameters:

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are observed at the retention time of the analyte and IS.[13]

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into the blank matrix. A typical range might be 1-1000 ng/mL. The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[15]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Data Presentation: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal values (±20% at LLOQ).
Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Factor CV ≤ 15% across different lots of matrix.
Recovery Consistent and reproducible.
Stability Within ±15% of the nominal concentration.

Structural Elucidation: A Hypothetical Fragmentation Pathway

To illustrate the principles of fragmentation, let's consider a hypothetical fragmentation pathway for a generic this compound derivative.

fragmentation_pathway cluster_frags Characteristic Fragment Ions Precursor [M+H]⁺ (Protonated Precursor) Frag1 Fragment A (Loss of ethyl group) Precursor->Frag1 -C₂H₄ Frag2 Fragment B (α-cleavage at C2-C3) Precursor->Frag2 -CH₂NH₂ Frag3 Fragment C (Ring Opening) Precursor->Frag3 -C₂H₅N

Caption: A simplified, hypothetical fragmentation pathway for a this compound derivative.

In a real-world scenario, high-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of each fragment ion, thereby increasing the confidence in the proposed fragmentation scheme.

Conclusion

The mass spectrometric analysis of this compound derivatives is a critical component of their development as therapeutic agents. This application note has provided a comprehensive overview of the key principles and practical protocols for the successful implementation of LC-MS/MS methods for this compound class. By understanding the ionization and fragmentation behavior, and by adhering to rigorous method development and validation procedures, researchers can generate high-quality, reliable data to support their drug development programs. The methodologies outlined herein are designed to be adaptable and serve as a strong foundation for the analysis of a wide range of piperidine-containing pharmaceuticals.

References

Using (1-Ethylpiperidin-4-yl)methanamine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Solid-Phase Synthesis of Novel Libraries Utilizing (1-Ethylpiperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the application of this compound as a versatile scaffold in solid-phase synthesis (SPS). The piperidine motif is a privileged structure in medicinal chemistry, and its incorporation into combinatorial libraries allows for the rapid exploration of chemical space to identify novel therapeutic leads.[1][2] This guide focuses on a robust "submonomer" synthetic approach, analogous to peptoid synthesis, to generate diverse libraries of N-acylated derivatives. We present detailed, step-by-step protocols for resin preparation, scaffold attachment, chemical diversification, and final product cleavage. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This document is intended to empower researchers to efficiently construct novel compound libraries for high-throughput screening and drug discovery programs.

Introduction: The Strategic Value of the Piperidine Scaffold in SPS

Solid-phase organic synthesis (SPOS) has revolutionized drug discovery by enabling the parallel synthesis of large, structurally diverse compound libraries.[3][4] This methodology, where molecules are built upon an insoluble polymer support, simplifies purification by allowing excess reagents and by-products to be washed away after each step.[4] A key strategy in library design is the use of "privileged scaffolds"—molecular frameworks that are known to interact with various biological targets.[2]

The piperidine ring is one such scaffold, frequently found in FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[5] Its conformational properties, basicity, and synthetic tractability make it an invaluable component in medicinal chemistry.[1] this compound is a bifunctional building block that leverages this scaffold. It features:

  • A primary aminomethyl group at the C4 position, which serves as an ideal attachment point for nucleophilic substitution onto a resin-bound electrophile.

  • A tertiary amine within the ethyl-substituted piperidine ring, which can influence the physicochemical properties (e.g., solubility, pKa) of the final compounds.

This guide details a synthetic strategy that immobilizes the scaffold via its primary amine and subsequently diversifies the resulting secondary amine, enabling the creation of vast and novel chemical libraries from a common intermediate.

Core Synthetic Strategy: The Submonomer Approach

The proposed workflow utilizes a "submonomer" approach, which involves a sequential two-step process for adding each monomer unit.[6] This method is exceptionally versatile and allows for the incorporation of a vast array of commercially available carboxylic acids for diversification.

The core principle involves three main stages:

  • Immobilization and Scaffolding: A primary amine on the solid support (e.g., Rink Amide resin) is first acylated with an α-haloacetic acid, such as bromoacetic acid. This introduces an electrophilic handle. This compound is then attached via nucleophilic substitution, where its primary amine displaces the bromide, forming a resin-bound secondary amine.[6]

  • Diversification: The newly formed, resin-bound secondary amine is acylated with a diverse set of carboxylic acids. This is the key diversification step where variability is introduced into the library. Standard peptide coupling conditions are employed to ensure high reaction efficiency.[6]

  • Cleavage and Purification: The final products are cleaved from the solid support using a strong acid cocktail, typically based on trifluoroacetic acid (TFA). This step simultaneously removes the linker and liberates the target molecules into solution, ready for purification.[6][7]

This systematic approach is illustrated in the workflow diagram below.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Isolation Resin Rink Amide Resin (Fmoc-Protected) DeprotectedResin Deprotected Resin (-NH2) Resin->DeprotectedResin 20% Piperidine/DMF BromoacetylatedResin Bromoacetylated Resin (-NH-CO-CH2Br) DeprotectedResin->BromoacetylatedResin Bromoacetic Acid, DIC ScaffoldResin Resin-Bound Scaffold BromoacetylatedResin->ScaffoldResin this compound DiversifiedResin Diversified Product on Resin ScaffoldResin->DiversifiedResin R-COOH, Coupling Agents CleavedProduct Crude Product in Solution DiversifiedResin->CleavedProduct TFA Cleavage Cocktail PurifiedProduct Purified Final Product CleavedProduct->PurifiedProduct HPLC Purification

Caption: High-level workflow for solid-phase synthesis using this compound.

Materials and Reagents

Proper preparation and selection of reagents are critical for successful solid-phase synthesis.

Material/ReagentRecommended Supplier(s)GradePurpose
Resin
Rink Amide AM ResinVarious100-200 mesh, ~0.6 mmol/gSolid support for synthesis of C-terminal amides.
Solvents
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradePrimary solvent for swelling, washing, and reactions.
Dichloromethane (DCM)VariousACS Reagent GradeSolvent for washing and specific reaction steps.
PiperidineVariousReagent GradeBase for Fmoc-deprotection.
Diethyl Ether (Cold)VariousAnhydrousFor precipitation of the cleaved product.
Reagents
This compoundBenchChem, etc.>95% PurityCore scaffold building block.
Bromoacetic AcidVariousReagent GradeFor haloacetylation of the resin.
N,N'-Diisopropylcarbodiimide (DIC)VariousProtein Sequencing GradeActivating agent for carboxylic acids.
Carboxylic Acids (R-COOH)Various>95% PurityDiverse building blocks for library generation.
HATU / HBTU / HOBtVariousPeptide Synthesis GradeCoupling agents for amide bond formation.
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis GradeNon-nucleophilic base for coupling reactions.
Cleavage Cocktail
Trifluoroacetic Acid (TFA)VariousReagent GradeStrong acid for cleavage from resin.[7]
Triisopropylsilane (TIS)VariousReagent GradeCation scavenger to prevent side reactions.[7]
Water (ddH₂O)N/AHigh PurityComponent of the cleavage cocktail.[7]

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.[9]

Protocol 1: Resin Preparation and Scaffold Immobilization

This protocol describes the initial steps of preparing the solid support and attaching the this compound scaffold.

  • Resin Swelling:

    • Place Rink Amide AM resin (e.g., 100 mg, 0.06 mmol) into a fritted syringe or a solid-phase reaction vessel.

    • Add DMF (2-3 mL) to the resin.

    • Agitate gently (e.g., on a shaker or rocker) for 1-2 hours at room temperature to ensure complete swelling of the resin beads.[7] This step is crucial as it "opens up" the polymer matrix, making the reactive sites accessible.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF (v/v) (2 mL) to the resin. Agitate for 5 minutes and drain.

    • Add a fresh 2 mL portion of 20% piperidine in DMF and agitate for an additional 20 minutes to ensure complete removal of the Fmoc protecting group.[6][10]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL) to remove all traces of piperidine.

  • Bromoacetylation:

    • In a separate vial, dissolve bromoacetic acid (0.4 mmol, ~6.7 eq) in DMF (1 mL).

    • Add DIC (0.4 mmol, ~6.7 eq) to the bromoacetic acid solution and agitate for 10-15 minutes to pre-activate.

    • Add the activated bromoacetic acid mixture to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin extensively with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Scaffold Attachment (Nucleophilic Substitution):

    • Prepare a solution of this compound (0.6 mmol, 10 eq) in DMF (1.5 mL).

    • Add this solution to the bromoacetylated resin.

    • Agitate the mixture for 2-4 hours at room temperature. The primary amine of the scaffold displaces the bromide, linking the scaffold to the resin via a secondary amine.

    • Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove excess amine.

    • Optional: Perform a Kaiser test. A negative result (yellow beads) confirms the successful reaction of the primary amine.

G cluster_0 Bromoacetylation cluster_1 Scaffold Attachment Resin_NH2 Resin-NH2 Resin_Br Resin-NH-CO-CH2Br Resin_NH2->Resin_Br Br-CH2-COOH, DIC Resin_Scaffold Resin-NH-CO-CH2-NH-Scaffold Resin_Br->Resin_Scaffold this compound

Caption: Key steps in the immobilization of the this compound scaffold.

Protocol 2: Diversification via N-Acylation

This protocol provides a general method for acylating the resin-bound secondary amine with a library of carboxylic acids.

  • Preparation of Activated Carboxylic Acid:

    • This protocol is for one reaction vessel. For a library, prepare multiple solutions in parallel.

    • In a separate vial, dissolve the desired carboxylic acid (R-COOH) (0.3 mmol, 5 eq) and a coupling additive like HOBt or HATU (0.3 mmol, 5 eq) in DMF (1 mL).

    • Add a non-nucleophilic base such as DIPEA (0.6 mmol, 10 eq).

    • Add the coupling agent (e.g., DIC or HBTU, 0.3 mmol, 5 eq) and allow the mixture to pre-activate for 10-15 minutes. The use of coupling additives helps to increase efficiency and suppress side reactions like racemization.[11]

  • Coupling Reaction:

    • Add the activated carboxylic acid mixture to the resin prepared in Protocol 1.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Drain the reaction solution.

  • Washing:

    • Wash the resin thoroughly to remove all unreacted reagents and by-products. A typical wash cycle is: DMF (5 x 2 mL), DCM (3 x 2 mL), and finally Methanol (3 x 2 mL).

    • Dry the resin under vacuum for several hours or overnight.

Protocol 3: Cleavage and Product Isolation

This final stage releases the synthesized compound from the solid support.

  • Cleavage from Resin:

    • Place the dried, derivatized resin into a cleavage vessel.

    • Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7] TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.

    • Add the cleavage cocktail to the resin (approx. 2 mL for 100 mg of starting resin).

    • Agitate the mixture for 2-3 hours at room temperature.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small additional portion of fresh TFA (0.5 mL) and combine the filtrates.

    • Concentrate the combined filtrates under a gentle stream of nitrogen gas to reduce the volume of TFA.

  • Precipitation and Purification:

    • Add cold diethyl ether (approx. 10-15 mL) to the concentrated filtrate to precipitate the crude product.[12]

    • Place the tube in an ice bath or freezer for 20-30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the solid product.

    • Carefully decant and discard the ether supernatant.

    • Wash the pellet with another portion of cold diethyl ether and repeat the centrifugation and decanting process.

    • Dry the crude product under vacuum.

    • The final product can be purified by a suitable method, most commonly reverse-phase HPLC.

Expected Outcomes & Data Presentation

Following these protocols, a library of N-acylated this compound derivatives can be generated. The table below shows hypothetical but representative data for a small, illustrative library.

Compound IDR-Group (from R-COOH)Structure of R-GroupExpected MW ( g/mol )
LIB-001Acetic Acid-CH₃225.35
LIB-002Benzoic Acid-C₆H₅287.41
LIB-0034-Chlorobenzoic Acid-C₆H₄-Cl321.85
LIB-004Cyclohexanecarboxylic Acid-C₆H₁₁ (cyclohexyl)293.46
LIB-005Thiophene-2-carboxylic acid-C₄H₃S293.44

Note: Yields and purities are dependent on the specific carboxylic acid used and the efficiency of each reaction step. They must be determined empirically.

Safety and Handling

Safe laboratory practice is paramount.[9]

  • General Handling: All operations involving solvents and reagents should be performed in a certified chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat at all times.[9]

  • Reagent-Specific Hazards:

    • TFA: Highly corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme caution in the fume hood.[9]

    • Piperidine/DIPEA: Flammable, toxic, and corrosive. Keep away from ignition sources.[14]

    • DIC: Potent sensitizer. Avoid all skin contact.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[9]

References

Application Notes: (1-Ethylpiperidin-4-yl)methanamine in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine heterocycle stands out as a "privileged scaffold." Its prevalence in clinically approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties. The piperidine motif often enhances metabolic stability, improves membrane permeability, and provides a three-dimensional structural framework that can be optimized for potent and selective receptor binding.

(1-Ethylpiperidin-4-yl)methanamine emerges as a particularly strategic building block for the construction of diverse compound libraries. It features a primary aminomethyl group at the 4-position—a readily accessible nucleophilic handle for a multitude of chemical transformations—and an N-ethyl group on the piperidine ring, which fine-tunes the scaffold's basicity and lipophilicity. This combination makes it an ideal candidate for solution-phase parallel synthesis, enabling medicinal chemists to rapidly generate libraries of novel compounds for hit identification and lead optimization campaigns.[1]

This guide provides a detailed exploration of the application of this compound in three cornerstone reactions for library synthesis: amide coupling, reductive amination, and urea/thiourea formation. The protocols herein are designed for a high-throughput, parallel format, emphasizing efficiency, reliability, and broad substrate scope.

Core Principles for Library Design

The utility of this compound in parallel synthesis is rooted in its bifunctional nature. The exocyclic primary amine serves as the primary point of diversification, while the tertiary amine within the piperidine ring acts as a key pharmacophoric feature, influencing solubility and potential off-target activities. This structure allows for the systematic exploration of chemical space around a core scaffold known to be biologically relevant.[2][3]

Workflow for Parallel Library Synthesis

The general workflow for creating a chemical library using this building block in a parallel, solution-phase format is depicted below. This process is typically carried out in 96-well deep-well plates and is amenable to automation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Parallel Reaction cluster_workup Phase 3: Workup & Purification cluster_final Phase 4: Library Plating prep_amine Stock Solution of This compound dispense Dispense Reagents into 96-Well Reaction Block prep_amine->dispense prep_reagents Stock Solutions of Building Block Library (Acids, Aldehydes, Isocyanates) prep_reagents->dispense react Reaction Incubation (Shaking, Heating) dispense->react quench Parallel Quenching / Scavenging react->quench purify Automated Purification (SPE or LC-MS) quench->purify analyze QC Analysis (LC-MS, NMR) purify->analyze plate Final Library Plating for Screening analyze->plate

Caption: General workflow for parallel synthesis.

Experimental Protocols for Parallel Synthesis

The following protocols are optimized for a 96-well plate format, enabling the synthesis of dozens to hundreds of discrete compounds simultaneously. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry.[4] This protocol employs HATU, a highly efficient coupling reagent that minimizes racemization and side reactions, making it ideal for library synthesis.[4]

Reaction Principle

G amine This compound reagents + HATU / DIPEA (Coupling Agent / Base) in DMF acid R-COOH (Carboxylic Acid Library) product Resulting Amide Library reagents->product

Caption: Amide formation via HATU coupling.

Methodology

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate 96-well plate (the "acid plate"), dispense 0.22 mmol of a unique carboxylic acid into each well. Dissolve each acid in 1.0 mL of anhydrous DMF to create ~0.22 M solutions.

    • Prepare a 0.24 M solution of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DMF.

    • Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly (in a 96-well deep-well reaction block):

    • To each well of the acid plate, add 250 µL of the 0.8 M DIPEA solution (0.2 mmol, 4.0 eq relative to amine).

    • Add 500 µL of the 0.24 M HATU solution (0.12 mmol, 2.4 eq) to each well of the acid plate and agitate for 15 minutes at room temperature to pre-activate the carboxylic acids.

    • Transfer 250 µL of the 0.2 M this compound solution (0.05 mmol, 1.0 eq) to each well of the pre-activated acid plate.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 1.0 mL of water to each well.

    • The library can be purified using automated reversed-phase HPLC with mass-directed fractionation.

Causality: The use of HATU as a coupling agent forms a highly reactive O-acylisourea intermediate, which is rapidly attacked by the primary amine.[4] DIPEA is a non-nucleophilic base essential for neutralizing the generated acids without competing in the reaction.[5] Anhydrous solvents are critical to prevent hydrolysis of the activated intermediate.

ParameterConditionRationale
Solvent Anhydrous DMFHigh boiling point, excellent solvating properties for reactants.
Coupling Agent HATUFast kinetics, low rate of epimerization for chiral acids.[4]
Base DIPEASterically hindered, non-nucleophilic base to prevent side reactions.[5]
Temperature Room TemperatureSufficient for reaction completion with activated acids.
Time 16 hoursEnsures high conversion across a diverse range of acids.
Protocol 2: Parallel Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds, providing access to secondary and tertiary amines.[6][7] This one-pot procedure uses sodium triacetoxyborohydride, a mild and selective reducing agent that is tolerant of many functional groups.[8]

Reaction Principle

G amine This compound reagents + NaBH(OAc)₃ (Reducing Agent) in DCE/AcOH carbonyl R-CHO / R-CO-R' (Aldehyde/Ketone Library) product Resulting Secondary Amine Library reagents->product

Caption: Reductive amination with NaBH(OAc)₃.

Methodology

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in 1,2-Dichloroethane (DCE).

    • In a 96-well plate, dispense 0.12 mmol of a unique aldehyde or ketone into each well. Dissolve each in 1.0 mL of DCE.

    • Prepare a 0.4 M slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE. Note: Prepare this slurry just before use.

    • Prepare a 1% (v/v) solution of glacial acetic acid in DCE.

  • Reaction Assembly:

    • To each well of the aldehyde/ketone plate, add 500 µL of the 0.2 M amine solution (0.1 mmol, 1.0 eq).

    • Add 100 µL of the 1% acetic acid solution.

    • Add 500 µL of the 0.4 M NaBH(OAc)₃ slurry (0.2 mmol, 2.0 eq).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 18 hours.

    • Quench the reaction by adding 1.0 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 30 minutes, then separate the organic layer using a liquid handler or by manual extraction.

    • The crude organic layers containing the product library can be concentrated and purified via automated chromatography.

Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by NaBH(OAc)₃. Acetic acid serves as a catalyst to accelerate imine formation. NaBH(OAc)₃ is preferred over harsher reagents like NaBH₄ because it is less basic and reduces the iminium ion much faster than it reduces the starting carbonyl, minimizing side products.[7]

ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions over carbonyls.[6]
Catalyst Acetic Acid (catalytic)Accelerates the formation of the iminium intermediate.
Temperature Room TemperatureMild conditions sufficient for the reaction.
Time 18 hoursAllows for the reaction of less reactive ketones.
Protocol 3: Parallel Urea & Thiourea Synthesis

The formation of ureas and thioureas via reaction with isocyanates and isothiocyanates is a highly efficient and atom-economical transformation, often proceeding to completion without the need for a catalyst.[9][10]

Reaction Principle

G amine This compound reagents in DCM or THF isocyanate R-N=C=X (X=O or S) (Isocyanate/Isothiocyanate Library) product Resulting Urea/Thiourea Library reagents->product

Caption: Synthesis of ureas and thioureas.

Methodology

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous Dichloromethane (DCM).

    • In a 96-well plate, prepare 0.22 M solutions of a diverse library of isocyanates or isothiocyanates in anhydrous DCM (0.11 mmol in 500 µL per well).

  • Reaction Assembly:

    • To each well of the isocyanate/isothiocyanate plate, add 500 µL of the 0.2 M amine solution (0.1 mmol, 1.0 eq).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 4-12 hours. Monitor progress by LC-MS if necessary.

    • Upon completion, add a scavenger resin (e.g., polystyrene-trisamine) to quench any excess isocyanate. Agitate for 4 hours.

    • Filter the reaction mixtures to remove the resin.

    • The filtrate, containing the crude product library, can be concentrated and either used directly for screening or subjected to purification.

Causality: This reaction is a direct nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast and clean.[11][12] The use of a scavenger resin provides a simple and efficient method for purification in a parallel format, avoiding the need for liquid-liquid extraction or chromatography for every sample.[13]

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic solvents that do not react with isocyanates.
Reagents Isocyanates / IsothiocyanatesHighly reactive electrophiles for efficient coupling.
Purification Scavenger ResinSimplifies work-up for high-throughput synthesis.[13]
Temperature Room TemperatureReaction is typically exothermic and proceeds readily without heat.
Time 4-12 hoursSufficient for complete conversion with most substrates.

Conclusion

This compound is a high-value building block for parallel synthesis in drug discovery. Its structural attributes and chemical reactivity allow for the straightforward and efficient generation of large, diverse libraries of amides, secondary amines, ureas, and thioureas. The robust, solution-phase protocols detailed in this guide are designed for high-throughput workflows and can be readily adapted to automated synthesis platforms, accelerating the discovery of novel bioactive molecules.

References

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of the Piperidine Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Within the vast chemical space of kinase inhibitors, the piperidine scaffold has emerged as a "privileged structure."[3] Its inclusion in a drug candidate can significantly enhance physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, which are critical for oral bioavailability and overall efficacy.[4]

This technical guide focuses on the practical application of (1-Ethylpiperidin-4-yl)methanamine , a versatile and valuable building block for the synthesis of potent kinase inhibitors. The presence of a primary amine provides a reactive handle for straightforward incorporation into various heterocyclic scaffolds, while the N-ethylpiperidine group offers a desirable combination of polarity and lipophilicity, often engaging in favorable interactions within the solvent-exposed regions of the kinase ATP-binding site. We will detail robust synthetic protocols, explain the mechanistic rationale behind key steps, and provide a framework for the biological evaluation of the resulting compounds.

Synthetic Strategy: Incorporating the this compound Moiety

The primary amine of this compound is a potent nucleophile, making it an ideal reactant for coupling with various kinase inhibitor core structures. The most prevalent and reliable method for its incorporation is through the formation of a stable amide bond with a carboxylic acid-functionalized heterocyclic core. This approach is widely used in medicinal chemistry due to its efficiency and the broad availability of coupling reagents.[5][6]

Core Directive: Amide Coupling with a Heterocyclic Acid

A common strategy in kinase inhibitor design involves a central heterocyclic scaffold (like pyrimidine, pyrazole, or quinazoline) that binds to the hinge region of the kinase, and a "tail" moiety that extends into the solvent-exposed region.[7] The this compound serves as this tail. The following protocol outlines a general yet robust procedure for coupling this amine with a representative carboxylic acid-functionalized kinase scaffold.

Experimental Protocol: Amide Bond Formation

This protocol describes the coupling of this compound with a generic kinase core, Core-COOH , representing a suitable acid-functionalized heterocyclic system.

Objective: To synthesize a target kinase inhibitor, Core-CONH-CH₂-(1-Ethylpiperidin-4-yl) .

Reagents & Materials:

  • This compound

  • Carboxylic acid-functionalized kinase core (Core-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid core (Core-COOH , 1.0 eq). Dissolve it in anhydrous DMF.

  • Amine Addition: Add this compound (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. Rationale: DIPEA is a non-nucleophilic base used to neutralize the formation of any ammonium salts and to facilitate the coupling reaction.[6]

  • Activation & Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture. Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester intermediate, which is then readily attacked by the primary amine.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Core-COOH) is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and the HATU byproducts, while the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to yield the pure target kinase inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Synthetic Workflow Visualization

The following diagram illustrates the key amide coupling step.

G Core_COOH Kinase Core Acid (Core-COOH) Product Target Kinase Inhibitor Core_COOH->Product Amine This compound Amine->Product Reagents HATU, DIPEA Anhydrous DMF Room Temperature Reagents->Product

Caption: General workflow for amide coupling synthesis.

Application in Kinase Inhibition: Targeting the PI3K/AKT Pathway

Kinase inhibitors featuring the this compound moiety are particularly relevant for targeting serine/threonine kinases like AKT (also known as Protein Kinase B). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a frequent event in many human cancers.[8] Inhibitors that bind to the ATP pocket of AKT can block these downstream signals, leading to apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

An inhibitor synthesized using the described protocol would typically function as a Type I ATP-competitive inhibitor.[9] The core heterocyclic portion of the molecule forms hydrogen bonds with the "hinge region" of the AKT kinase domain, mimicking the interactions of the natural substrate, ATP. The (1-ethylpiperidin-4-yl)methyl group extends out of the binding pocket towards the solvent-exposed region, where the basic nitrogen can form favorable electrostatic or hydrogen-bonding interactions with charged residues on the protein surface, enhancing binding affinity and selectivity.[10]

Signaling Pathway Diagram

The diagram below illustrates the PI3K/AKT pathway and the point of inhibition.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Synthesized Inhibitor (e.g., Compound 10h) Inhibitor->AKT Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (1-Ethylpiperidin-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and frequently asked questions encountered during the synthesis of this important piperidine building block. Our guidance is rooted in established chemical principles to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Synthetic Pathways & Side Reactions

The synthesis of this compound is most commonly achieved via two primary routes: reductive amination of 1-ethyl-4-piperidone or reduction of a nitrile/amide precursor. Each pathway presents a unique set of potential challenges.

Route 1: Reductive Amination of 1-Ethyl-4-piperidone

This is a widely used, convergent approach where 1-ethyl-4-piperidone is reacted with an ammonia source, followed by in-situ reduction of the resulting imine/enamine.

Problem 1: Low Yield of the Desired Primary Amine and Formation of a Major Secondary Amine Byproduct.

Question: I am attempting a reductive amination of 1-ethyl-4-piperidone using ammonia and sodium triacetoxyborohydride, but my main product is the bis-adduct, N,N-bis((1-ethylpiperidin-4-yl)methyl)amine. How can I favor the formation of the primary amine?

Answer: This is a classic issue in reductive aminations aiming for a primary amine. The initially formed primary amine product, this compound, is often more nucleophilic than the ammonia source. It can therefore compete with ammonia to react with another molecule of 1-ethyl-4-piperidone, leading to the formation of a secondary amine byproduct after reduction.

Root Cause Analysis & Mitigation Strategies:

  • Stoichiometry of the Amine Source: The most effective way to minimize the formation of the secondary amine is to use a large excess of the ammonia source. This statistically favors the reaction of the piperidone with ammonia over the reaction with the primary amine product.

    • Recommendation: Use a saturated solution of ammonia in methanol or a large excess of ammonium acetate or ammonium chloride in the reaction mixture.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction that leads to the secondary amine.

  • pH Control: The reaction pH is critical. The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 5-6), which protonates the carbonyl oxygen, making the carbon more electrophilic. However, the amine nucleophile must not be fully protonated. Using ammonium acetate can serve as both the ammonia source and a buffer.

Visualizing the Competing Reactions:

G Ketone 1-Ethyl-4-piperidone SecondaryAmine Bis-Adduct Byproduct Ketone->SecondaryAmine + Primary Amine + [H] Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) PrimaryAmine This compound (Desired Product) PrimaryAmine->Ketone Competes with NH3 Imine->PrimaryAmine + [H] (Reduction) ReducingAgent [H]

Caption: Competing pathways in the reductive amination of 1-ethyl-4-piperidone.

Problem 2: The Reaction Stalls or Proceeds Very Slowly.

Question: My reductive amination of 1-ethyl-4-piperidone is not going to completion, even after extended reaction times. What could be the issue?

Answer: A stalled reaction can be due to several factors, often related to the reducing agent or the reaction conditions.

Troubleshooting Steps:

  • Reducing Agent Activity: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and can degrade over time.

    • Protocol: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. It is advisable to use a newly opened bottle if you suspect the reagent has degraded.

  • Solvent Choice: The solvent must be compatible with the reducing agent and capable of dissolving the reactants.

    • Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for STAB. Tetrahydrofuran (THF) or methanol are often used with other borohydrides. Ensure the solvent is anhydrous.

  • Acid Catalysis: Imine formation is the rate-limiting step and is acid-catalyzed. The absence of a mild acid can lead to a slow reaction.

    • Recommendation: Add a small amount of acetic acid (typically 1-5 mol%) to the reaction mixture if not already present (e.g., if you are not using a salt like ammonium acetate).

Route 2: Reduction of 4-Cyano-1-ethylpiperidine

This route involves the reduction of a nitrile to a primary amine, typically using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Problem 3: Complex Workup and Low Recovery of the Amine Product.

Question: I performed a LiAlH₄ reduction of 4-cyano-1-ethylpiperidine. The workup procedure is messy, forming a gelatinous aluminum salt precipitate, and my final yield is very low. How can I improve the workup and product isolation?

Answer: The workup after a LiAlH₄ reduction is notoriously challenging but critical for good recovery. The goal is to quench the excess LiAlH₄ and convert the aluminum salts into a granular, easily filterable solid. A poorly executed workup leads to the product being trapped in the aluminum hydroxide gel.

Optimized Workup Protocol (Fieser Method):

This procedure is designed to produce granular aluminum salts that are easy to filter. For a reaction using 'x' grams of LiAlH₄ in a solvent like THF or diethyl ether:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes. You should observe the formation of a white, granular precipitate.

  • Filter the mixture through a pad of Celite®, washing the solid thoroughly with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Causality: This specific sequence of additions ensures the formation of crystalline aluminum salts (LiAlO₂) which are much easier to handle than the gelatinous Al(OH)₃ that forms with excess water alone.[1]

Problem 4: Presence of an Aldehyde or Carboxylic Acid Impurity in the Final Product.

Question: After my LiAlH₄ reduction of the corresponding amide (piperidine-4-carboxamide derivative), I am seeing impurities that correspond to the aldehyde or carboxylic acid. Why is this happening?

Answer: The presence of these impurities suggests either an incomplete reduction or a side reaction.

Potential Causes:

  • Partial Reduction (Aldehyde): If traces of water are present during the reaction, it can lead to partial reduction of amides to aldehydes.[1]

  • Incomplete Reaction: Insufficient LiAlH₄ or a short reaction time can leave unreacted starting amide.

  • Hydrolysis of Intermediate: The iminium ion intermediate formed during amide reduction can be hydrolyzed back to an aldehyde if excess water is introduced before the reduction is complete.[2]

  • Workup Issues: An acidic workup can potentially hydrolyze any remaining intermediates or even the starting material if the reaction was incomplete.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Sufficient Reagent: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents for an amide) to ensure the reaction goes to completion.

  • Controlled Workup: Follow a carefully controlled quenching procedure, such as the Fieser method described above, to avoid unwanted hydrolysis.

Visualizing the Amide Reduction Pathway and Potential Pitfalls:

G Amide Piperidine-4-carboxamide Derivative Intermediate Tetrahedral Intermediate Amide->Intermediate + 'H-' LAH LiAlH4 Iminium Iminium Ion Intermediate->Iminium - 'OAlH3' Aldehyde Aldehyde Byproduct Intermediate->Aldehyde + H2O (premature quench) Product This compound Iminium->Product + 'H-' Iminium->Aldehyde + H2O (hydrolysis) Water H2O (contaminant)

Caption: LiAlH₄ reduction of an amide, showing pathways to the desired amine and aldehyde byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis: 1-ethyl-4-piperidone or a 4-substituted piperidine that is later ethylated?

A: The choice often depends on the commercial availability and cost of the starting materials. 1-Ethyl-4-piperidone is readily available.[3] However, starting with a protected piperidine, such as 1-Boc-4-piperidone, can be advantageous.[4] This allows for the introduction of the aminomethyl group via reductive amination, followed by deprotection and then N-alkylation with an ethylating agent (e.g., ethyl iodide or reductive amination with acetaldehyde). This latter route offers flexibility if you wish to synthesize a library of N-substituted analogues.

Q2: Can I use catalytic hydrogenation for the reductive amination step?

A: Yes, catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) is a viable alternative to hydride reducing agents. It is often considered a "greener" method. However, it may require high pressures and can sometimes be less selective. For example, if other reducible functional groups are present in the molecule, they may also be affected.

Q3: I am considering a Gabriel synthesis route. What are the common pitfalls?

A: The Gabriel synthesis is excellent for avoiding the over-alkylation seen in direct alkylations with ammonia, as the phthalimide nitrogen is not nucleophilic after the first alkylation.[5][6][7] However, there are challenges:

  • SN2 Reaction Limitations: The alkylation step is an Sₙ2 reaction and works best with primary and some secondary halides. Sterically hindered halides will give poor yields.[8]

  • Cleavage Step: The final step to release the amine, typically using hydrazine (the Ing-Manske procedure) or strong acid/base hydrolysis, can be harsh.[9] The phthalhydrazide byproduct formed when using hydrazine can sometimes be difficult to separate from the desired amine product.

Q4: How can I best purify the final this compound product?

A: As a basic diamine, this compound can be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica, leading to peak tailing and poor recovery.

  • Acid-Base Extraction: A standard workup should involve an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). This will pull the basic amine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into an organic solvent.

  • Chromatography on Treated Silica: If chromatography is necessary, consider using silica gel that has been pre-treated with a base like triethylamine (e.g., by including 1-2% triethylamine in the eluent) to neutralize the acidic sites.

  • Distillation: The product is a liquid at room temperature.[10] For larger scales, purification by vacuum distillation is a viable option.

Quantitative Data Summary

The following table provides typical reaction conditions and expected outcomes for the primary synthetic routes.

ParameterRoute 1: Reductive AminationRoute 2: LiAlH₄ Reduction of Nitrile
Starting Material 1-Ethyl-4-piperidone4-Cyano-1-ethylpiperidine
Key Reagents NH₄OAc, NaBH(OAc)₃LiAlH₄
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Reflux
Typical Yield 60-85%70-90%
Key Byproducts Bis-adduct (secondary amine)Aluminum salts, potential aldehyde
Purification Acid-base extraction, chromatographyCareful workup, acid-base extraction, distillation

Experimental Protocols

Protocol 1: Reductive Amination of 1-Ethyl-4-piperidone
  • To a solution of 1-ethyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) is added ammonium acetate (5-10 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purify as described in the FAQ section.

Protocol 2: LiAlH₄ Reduction of 4-Cyano-1-ethylpiperidine
  • A solution of 4-cyano-1-ethylpiperidine (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Perform the Fieser workup as described in the Troubleshooting section (Problem 3).

  • Filter the granular precipitate through Celite®, washing thoroughly with THF or ethyl acetate.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.

References

Technical Support Center: Purification of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for (1-Ethylpiperidin-4-yl)methanamine. As a bifunctional molecule containing both a primary and a tertiary amine, this polar, liquid compound (CAS 21168-71-8) presents unique purification challenges that require careful consideration of its physicochemical properties.[1] Its basic nature can lead to problematic interactions with standard purification media, and its physical state complicates isolation by crystallization.[2]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested solutions to common issues encountered during the purification of this versatile building block. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.

Physicochemical Properties Summary

A clear understanding of the compound's properties is the foundation of an effective purification strategy.

PropertyValueSource
CAS Number 21168-71-8[3]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Physical Form Liquid[1]
Boiling Point 207-209 °C (at 760 mmHg)Data extrapolated from similar structures and supplier information.
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.

Issue 1: My compound is streaking or sticking to my silica gel column.

Question: I'm attempting to purify crude this compound using standard silica gel flash chromatography (e.g., with an Ethyl Acetate/Hexane system), but I'm observing severe peak tailing and poor recovery. What is causing this, and how can I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites strongly and often irreversibly interact with the basic nitrogen atoms in your compound, leading to streaking, sample degradation, and significant yield loss.[2]

There are three primary solutions to this issue:

Solution A: Modify the Mobile Phase The most common and cost-effective solution is to "neutralize" the acidic silanols by adding a small amount of a competing base to your eluent.[2]

  • Method: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Causality: The competing base (like TEA) is smaller and more mobile, effectively occupying the acidic sites on the silica. This allows your larger, less mobile target compound to elute symmetrically without strong adsorption.

  • Caveat: Removing the high-boiling TEA from your final product can be challenging. A post-purification acid-base extraction or co-evaporation with a volatile solvent like toluene is often necessary.[4]

Solution B: Change the Stationary Phase If mobile phase modifiers are undesirable, switching to a more inert stationary phase is an excellent alternative.

  • Recommended Phases:

    • Amine-Functionalized Silica: These columns are pre-treated with a bonded amine phase, offering a basic surface that repels basic compounds and prevents strong adsorption.[5] This often provides excellent peak shape without mobile phase additives.[5]

    • Basic Alumina: Alumina is generally less acidic than silica and can be purchased in neutral or basic grades. It is a highly effective alternative for purifying basic amines.

Solution C: Use Reversed-Phase Chromatography For highly polar amines, reversed-phase flash chromatography (e.g., on a C18 column) can be very effective.

  • Method: Use a mobile phase of water and acetonitrile or methanol. To ensure good peak shape for a basic amine, it's crucial to work at a high pH (pH 8-10) by adding a modifier like ammonium hydroxide or triethylamine.

  • Causality: At high pH, the amine is in its neutral, free-base form. This makes it more hydrophobic (lipophilic), increasing its retention on the nonpolar C18 stationary phase and enabling a successful separation.[2]

Troubleshooting Workflow for Chromatography```dot

G start Start: Crude Amine silica Run TLC on Silica Gel start->silica streaking Streaking or Spot Tailing? silica->streaking no_streak Good Separation streaking->no_streak No add_tea Add 0.5-2% TEA to Mobile Phase streaking->add_tea Yes run_col Run Silica Column no_streak->run_col end_product Purified Product run_col->end_product test_again Re-run TLC add_tea->test_again improved Improved? test_again->improved improved->run_col Yes switch_phase Switch to Alumina or Amine-Functionalized Silica improved->switch_phase No rp_option Consider Reversed-Phase (High pH) switch_phase->rp_option rp_option->run_col

Caption: Recommended workflow for purifying this compound.

Q2: What are the most likely impurities I should be aware of?

A2: Impurities will depend on the synthetic route. A common route is the reductive amination of 1-ethyl-4-piperidone. Potential impurities include:

  • Unreacted Starting Materials: 1-ethyl-4-piperidone.

  • Reagent-Related Impurities: Borohydride salts or other reducing agent by-products.

  • Side-Products: Over-alkylated products or incompletely reduced intermediates.

  • Degradation Products: The compound can react with atmospheric CO₂ to form a carbamate salt. It is also susceptible to oxidation. Proper storage under an inert atmosphere is critical.

[6]Q3: How should I handle and store the purified freebase amine?

A3: The freebase is a liquid that is sensitive to air and moisture.

  • Handling: Always handle under an inert atmosphere (nitrogen or argon) to prevent reaction with CO₂ and water. *[6][7] Storage: Store in a tightly sealed amber vial or ampoule at the recommended 2-8°C. F[1]or long-term storage, flushing the container with argon before sealing is best practice.

Q4: Can I use aqueous HCl to make the salt?

A4: While possible, using aqueous HCl can introduce water that may make crystallization difficult or lead to hydrated salt forms. A[8][9] preferred method is to use a solution of anhydrous HCl in a solvent like diethyl ether, dioxane, or 2-propanol. This provides precise stoichiometric control and maintains an anhydrous environment conducive to crystallization.

[10]---

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol describes the conversion of the purified freebase oil to its crystalline hydrochloride salt.

Materials:

  • This compound, purified freebase (1.0 eq)

  • 2-Propanol (IPA) or Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-Butyl Ether (MTBE)

  • 2.0 M HCl in Diethyl Ether (or similar anhydrous solution)

  • Stir plate, magnetic stir bar, round-bottom flask, addition funnel

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified freebase amine (e.g., 5.0 g, 35.1 mmol) in a minimal amount of a suitable alcohol like IPA or EtOH (approx. 20-30 mL) in a round-bottom flask with stirring.

  • Acidification: Cool the solution in an ice bath. Slowly add the 2.0 M HCl/Ether solution dropwise via an addition funnel. Since the starting material has two basic centers, you can target either the mono- or di-hydrochloride salt. Monitor the pH with wetted pH paper; stop the addition when the solution is acidic (pH ~2-3).

  • Induce Crystallization: A white precipitate should begin to form upon addition of the acid. After the addition is complete, continue stirring in the ice bath for 30 minutes. To maximize precipitation, slowly add an anti-solvent like diethyl ether or MTBE (e.g., 50-100 mL) until the solution becomes cloudy and a thick precipitate forms.

  • Isolation: Allow the slurry to stand in the cold (e.g., 4°C) for 1-2 hours to complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any residual solvent and impurities.

  • Drying: Dry the white crystalline solid under high vacuum to a constant weight. Characterize by NMR and check the melting point.

References

Technical Support Center: Optimizing the Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Welcome to the technical support center for the synthesis of (1-Ethylpiperidin-4-yl)methanamine (CAS No. 21168-71-8). This valuable piperidine derivative is a key building block in the development of numerous pharmaceutical compounds[1][2]. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. We will explore the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.

Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two robust and well-documented pathways: Reductive Amination and N-Alkylation . The choice between these routes often depends on the availability of starting materials, scalability, and desired purity profile[3]. Reductive amination generally offers higher yields and better control over byproducts, while N-alkylation can be more direct if the appropriate precursors are available[3].

cluster_0 Synthetic Approaches start Target: This compound routeA Route A: Reductive Amination start->routeA routeB Route B: N-Alkylation start->routeB start_A Piperidone or Aldehyde Precursor routeA->start_A step_A1 Imine/Enamine Formation (+ Ethylamine or Ammonia) start_A->step_A1 step_A2 Reduction step_A1->step_A2 step_A2->start start_B (Piperidin-4-yl)methanamine (Protected or Unprotected) routeB->start_B step_B1 Alkylation with Ethylating Agent start_B->step_B1 step_B1->start

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most common culprits?

Low yield is a multifaceted issue that typically points to incomplete reactions, the formation of side products, or losses during workup and purification.

  • For Reductive Amination Routes: The primary challenge is ensuring the efficient formation of the iminium ion intermediate and its subsequent reduction. Low yields can result from using a reducing agent that prematurely reacts with the starting ketone or aldehyde, or from suboptimal pH conditions that do not favor iminium ion formation.

  • For N-Alkylation Routes: The most significant issue is often over-alkylation. The desired secondary amine product is nucleophilic and can react further with the ethylating agent to form a tertiary amine and ultimately a quaternary ammonium salt, which can be difficult to remove[3].

  • General Issues: If using a Boc-protected starting material, deprotection may be incomplete. Additionally, this compound is a relatively polar, low-molecular-weight amine, which can lead to losses during aqueous workups or difficulty in isolation[4].

Q2: I am performing a reductive amination. Which reducing agent is best to maximize yield?

The choice of reducing agent is critical for the success of a reductive amination protocol. While several hydrides can be used, they are not all equally effective.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation. It is a mild and selective reducing agent that is particularly effective for reductive aminations[5]. Its kinetic profile favors the reduction of the protonated imine intermediate over the starting ketone or aldehyde, which minimizes the formation of alcohol byproducts. It performs reliably in solvents like dichloroethane (DCE) or tetrahydrofuran (THF), often with a small amount of acetic acid to catalyze imine formation[5][6].

ReagentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines/iminium ions; mild conditions; commercially available[5].Moisture sensitive; relatively higher cost.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective.Highly toxic (can release HCN gas); often requires careful pH control.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts. Requires a stepwise procedure[7].
Catalytic Hydrogenation (H₂, Pd/C) Clean reaction; high yields possible.Requires specialized high-pressure equipment; may not be suitable for substrates with other reducible functional groups.
Q3: My N-alkylation of (piperidin-4-yl)methanamine with ethyl iodide is producing multiple products. How can I improve selectivity?

This is a classic problem of over-alkylation. To favor the desired mono-ethylated product, you must control the stoichiometry and reaction conditions carefully.

  • Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (1.0-1.1 equivalents) of the ethylating agent (e.g., bromoethane or ethyl iodide).

  • Use a Protected Intermediate: A more robust and controllable method is to start with a protected amine, such as N-Boc-(piperidin-4-yl)methanamine [3]. The Boc group directs the alkylation to the piperidine nitrogen. After ethylation, the Boc group can be cleanly removed under acidic conditions to yield the final product as a salt[3]. This two-step approach prevents over-alkylation on the primary amine and provides a much cleaner reaction profile.

  • Reaction Conditions: Run the reaction at a lower temperature to reduce the rate of the second alkylation, and monitor carefully by TLC or LC-MS to stop the reaction upon consumption of the starting material.

Q4: What are the optimal conditions for Boc deprotection, and how can I confirm it is complete?

The tert-butyloxycarbonyl (Boc) group is reliably removed under acidic conditions.

  • Standard Protocol: A common and effective method is to treat the Boc-protected compound with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with a solution of 4M HCl in dioxane or methanol[1][3]. The reaction is typically fast, running to completion within 1-4 hours at room temperature[3].

  • Monitoring Completion: The reaction can be easily monitored by Thin Layer Chromatography (TLC), looking for the complete consumption of the starting material spot (which is less polar) and the appearance of a new, more polar spot at the baseline (as the product is a salt). LC-MS is also an excellent tool to confirm the appearance of the desired product mass.

  • Workup: Upon completion, the solvent and excess acid are typically removed under reduced pressure. This yields the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which is often a solid that can be easily handled[3][6].

Q5: I'm struggling with the final purification of the free-base amine. What is the best approach?

Purifying small, polar amines can be challenging due to their high water solubility and tendency to streak on silica gel.

  • Purification via Salt Formation (Recommended): The most reliable method is to convert the amine to a salt. After the initial workup, dissolve the crude free base in a suitable solvent (like diethyl ether, methanol, or ethyl acetate) and add a solution of HCl (e.g., 2M in diethyl ether or 4M in dioxane) until the solution is acidic. The hydrochloride salt will often precipitate as a crystalline solid, which can be collected by filtration and washed with cold ether to afford a highly pure product[6]. The free base can be regenerated by partitioning the salt between a base (like 1M NaOH or saturated NaHCO₃) and an organic solvent (like DCM or ethyl acetate).

  • Flash Column Chromatography: If chromatography of the free base is necessary, it is crucial to suppress the interaction of the amine with the acidic silica gel. This is achieved by pre-treating the silica and using a mobile phase containing a small amount of a basic modifier. A typical system would be Dichloromethane/Methanol with 0.5-2% triethylamine or ammonium hydroxide.

  • Distillation: Given its liquid form, vacuum distillation is a potential option if the product is thermally stable and the batch size is sufficient.

Recommended Protocol: Reductive Amination of a Protected Precursor

This two-step protocol, starting from commercially available N-Boc-piperidine-4-carboxaldehyde, is highly reliable and generally provides good yields and high purity by avoiding common side reactions[3].

cluster_1 Optimized Synthesis Workflow start_material N-Boc-piperidine-4-carboxaldehyde step1 Step 1: Reductive Amination start_material->step1 reagents1 Ethylamine Sodium Triacetoxyborohydride Acetic Acid DCE reagents1->step1 intermediate Intermediate: tert-butyl 4-((ethylamino)methyl) piperidine-1-carboxylate step1->intermediate step2 Step 2: Boc Deprotection intermediate->step2 reagents2 4M HCl in Dioxane or TFA in DCM reagents2->step2 product_salt Product Salt: This compound • 2HCl step2->product_salt workup Workup: Neutralization (e.g., NaOH) & Extraction (e.g., DCM) product_salt->workup final_product Final Product (Free Base) workup->final_product

Caption: Detailed workflow for the recommended two-step synthesis.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate [3]

  • To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloroethane (DCE, approx. 0.2 M), add ethylamine (solution in THF or methanol, 1.2 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which is often used in the next step without further purification.

Step 2: Boc Deprotection to Yield this compound [3]

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., methanol or dioxane, approx. 0.2 M).

  • Add an excess of strong acid, typically 4M HCl in dioxane (5-10 eq), and stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the crude product as its hydrochloride salt, often as a solid or viscous oil.

  • The salt can be purified by trituration or recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • To obtain the free base, dissolve the salt in water, basify to pH >12 with 2M NaOH, and extract with an organic solvent like DCM. Dry the organic extracts and concentrate to yield the final product.

References

Technical Support Center: Navigating the Stability of (1-Ethylpiperidin-4-yl)methanamine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-Ethylpiperidin-4-yl)methanamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you anticipate and resolve challenges in your experiments.

The piperidine moiety is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] However, the inherent reactivity of the amine functionalities in molecules like this compound necessitates a thorough understanding of their stability profile. This guide provides a structured approach to identifying potential issues, understanding their root causes, and implementing robust solutions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound and its salts.

Q1: My analytical results for this compound show decreasing purity over time. What are the likely causes?

Inconsistent analytical results, particularly a decline in the purity of your compound, often point towards degradation.[3] this compound, with its tertiary amine within the piperidine ring and a primary exocyclic amine, has specific vulnerabilities. The primary degradation pathways to consider are:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[3] This can be initiated by atmospheric oxygen over extended periods, or more rapidly in the presence of oxidizing agents.

  • Reaction with Atmospheric Carbon Dioxide: Primary and secondary amines are known to react with atmospheric CO2 to form carbamates or carbonates, especially in solution. This can lead to the appearance of new peaks in your analytical chromatograms and a decrease in the parent compound's peak area.

  • Hygroscopicity and Hydrolysis: The free base and certain salt forms can be hygroscopic, absorbing moisture from the atmosphere. This can lead to physical changes in the solid material and can also facilitate hydrolytic degradation if other reactive species are present.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation, often through free-radical mechanisms.[3]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote various degradation reactions.[3]

Q2: Which is more stable, the free base or a salt form of this compound?

Generally, salt forms of amines are more stable and less prone to degradation than the free base. The protonation of the amine nitrogen in a salt form reduces its nucleophilicity and susceptibility to oxidation and reaction with atmospheric CO2. Salt formation is a common and effective method for increasing the stability and solubility of drug candidates.[4]

However, the choice of the salt form is critical.[3] Different counter-ions can influence properties such as hygroscopicity, solubility, and physical stability. For instance, a hydrochloride salt is often a good starting point due to its common use and well-understood properties, but other salts like sulfates, mesylates, or tartrates might offer advantages for a specific application.[5] A salt screening study is often recommended in drug development to identify the optimal salt form.[6]

Q3: What are the best practices for storing this compound and its salts?

Proper storage is crucial to maintain the integrity of your compound. Based on supplier recommendations for similar compounds, the following conditions are advised:

  • Temperature: For long-term storage, keep the compound at 2-8°C.[7][8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric CO2.

  • Light: Protect from light by storing in an amber vial or in a dark location.[7]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption. For highly hygroscopic salts, storage in a desiccator may be necessary.

Q4: I'm observing precipitation when I dissolve this compound dihydrochloride in a neutral buffer. What could be the issue?

This is a common issue related to the pH of the solution and the pKa of the compound. This compound has two basic centers: the tertiary amine in the piperidine ring and the primary exocyclic amine. The dihydrochloride salt is acidic in solution. When dissolved in a neutral buffer, the pH of the solution may rise above the pKa of one or both amine groups, leading to the formation of the less soluble free base, which then precipitates out of solution.

To resolve this, you can either:

  • Use a more acidic buffer to ensure both amines remain protonated and soluble.

  • If the experimental conditions require a neutral pH, consider using a lower concentration of the compound or adding a co-solvent to increase the solubility of the free base.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: An Unknown Peak Appears in the HPLC Chromatogram

An unexpected peak in your HPLC analysis is a common sign of either a process-related impurity or a degradation product.[9]

Troubleshooting Workflow:

G start Unknown Peak Observed in HPLC review_synthesis Review Synthetic Route for Potential Byproducts start->review_synthesis forced_degradation Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation lcms_analysis Perform LC-MS Analysis to Determine Molecular Weight of Unknown Peak review_synthesis->lcms_analysis compare_results Compare Retention Time and Mass of Unknown Peak with Potential Impurities and Degradation Products lcms_analysis->compare_results forced_degradation->compare_results confirm_identity Confirm Identity with a Reference Standard (if available) compare_results->confirm_identity

Workflow for identifying an unknown peak in HPLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Process-Related Impurity 1. Review the synthetic pathway to identify potential starting materials, intermediates, or byproducts that could be present in the final product.[9] 2. Use high-resolution mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak and compare it to the masses of potential process-related impurities.[9] 3. If a potential impurity is identified, procure or synthesize a reference standard and co-inject it with your sample to confirm its identity based on retention time.[9]
Degradation Product 1. Evaluate the storage and handling conditions of your sample. Exposure to acid, high temperatures, or light can lead to degradation.[9] 2. Perform forced degradation studies to intentionally generate degradation products.[10] Analyze the stressed samples by HPLC to see if the unknown peak matches any of the newly formed peaks. 3. A likely degradation product is the N-oxide of the piperidine nitrogen.[3]
Salt Disproportionation If you are working with a salt, it's possible for it to disproportionate back to the free base, especially in certain solvents or at elevated temperatures. This can appear as a separate peak in your chromatogram. Ensure your mobile phase is appropriately buffered to maintain the salt form.
Issue 2: Inconsistent Results in Biological Assays

Variability in biological assay results can sometimes be traced back to the stability and behavior of the compound in the assay medium.

Troubleshooting Workflow:

G start Inconsistent Biological Assay Results check_solution_stability Assess Compound Stability in Assay Buffer over Time start->check_solution_stability check_solubility Verify Compound Solubility at Assay Concentration start->check_solubility check_aggregation Investigate Potential for Compound Aggregation check_solution_stability->check_aggregation check_solubility->check_aggregation modify_protocol Modify Assay Protocol (e.g., add detergent, adjust pH) check_aggregation->modify_protocol

References

Technical Support Center: Purifying (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling reactions involving (1-Ethylpiperidin-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The presence of two basic nitrogen atoms—a tertiary amine in the piperidine ring and a primary amine on the side chain—presents unique challenges for purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. Reactions involving this compound can contain a variety of contaminants, from unreacted starting materials to side-products.

cluster_reactants Starting Materials cluster_reaction N-Alkylation Reaction cluster_products Crude Product Mixture 4-(aminomethyl)piperidine 4-(aminomethyl)piperidine Reaction_Vessel Reaction (e.g., K₂CO₃, ACN) 4-(aminomethyl)piperidine->Reaction_Vessel Ethyl_Halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_Halide->Reaction_Vessel Target This compound (Desired Product) Reaction_Vessel->Target Unreacted_SM Unreacted 4-(aminomethyl)piperidine Reaction_Vessel->Unreacted_SM Incomplete Reaction Overalkylation Quaternary Ammonium Salt (Over-alkylation byproduct) Target->Overalkylation Excess Ethyl Halide Degradation Oxidative Degradation Products Target->Degradation Air/Heat Exposure Start Is TLC separation adequate with standard solvent? Option1 Add Base to Eluent (e.g., 1% Et₃N in EtOAc/Hex) Start->Option1 No ProceedColumn Proceed with Modified Normal Phase Column Start->ProceedColumn Yes CheckTLC Does TLC improve (sharper spots, better Rs)? Option1->CheckTLC CheckTLC->ProceedColumn Yes Option2 Switch Stationary Phase CheckTLC->Option2 No Alumina Try Basic Alumina Option2->Alumina AmineSilica Try Amine-Functionalized Silica Option2->AmineSilica ReversePhase Consider Reversed-Phase Chromatography Option2->ReversePhase

Technical Support Center: Purification of (1-Ethylpiperidin-4-yl)methanamine via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of (1-Ethylpiperidin-4-yl)methanamine, a pivotal building block in pharmaceutical synthesis. The core methodology discussed is acid-base extraction, a robust technique for separating basic compounds from acidic and neutral impurities.[1][2] This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, troubleshooting solutions, and frequently asked questions (FAQs) to empower researchers in achieving high purity and yield.

Introduction: The "Why" of Acid-Base Extraction for Amines

This compound is a diamine, featuring both a tertiary amine within the piperidine ring and a primary amine on the methyl substituent. Both nitrogen atoms are basic and can be protonated by an acid. This chemical property is the cornerstone of its purification by acid-base extraction.

The fundamental principle of this technique is to manipulate the solubility of the target compound by converting it into its salt form.[3] In its neutral, "free base" form, the amine is soluble in organic solvents. By washing the organic solution with a dilute acid, the amine is protonated, forming an ammonium salt.[1][2] This salt is ionic and therefore soluble in the aqueous layer, effectively transferring the desired compound out of the organic phase, leaving behind non-basic (neutral or acidic) impurities.[1][3] Subsequently, the aqueous layer containing the amine salt is isolated, and a base is added to neutralize the acid. This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine, which often precipitates out of the aqueous solution if it has low water solubility.[2]

Predicted Impurities Profile

A robust purification strategy anticipates the nature of potential impurities. Common synthetic routes to piperidine derivatives may introduce the following types of contaminants:

  • Neutral Impurities: Unreacted starting materials, non-basic byproducts.

  • Acidic Impurities: Carboxylic acids or other acidic reagents used in preceding synthetic steps.

  • Basic Impurities: Other amine byproducts formed during the synthesis.

This protocol is designed to effectively remove neutral and acidic impurities.

Detailed Experimental Protocol

This protocol assumes the crude this compound is present in a water-immiscible organic solvent post-reaction workup.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Crude Product SolutionDissolved in an organic solvent (e.g., DCM, Ethyl Acetate)Starting material for purification
Hydrochloric Acid (HCl)1 M Aqueous SolutionAcid for protonating the amine
Sodium Hydroxide (NaOH)2 M Aqueous SolutionBase for neutralizing and regenerating the amine
Deionized WaterHigh PurityWashing and solution preparation
Brine (Saturated NaCl)Saturated Aqueous SolutionTo reduce the solubility of organic compounds in the aqueous layer
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousDrying agent for the organic solvent
Separatory FunnelAppropriate size for the volume of solutionApparatus for liquid-liquid extraction
pH paper or pH meterTo monitor the pH of the aqueous layer
Step-by-Step Procedure

Part A: Extraction of the Amine

  • Preparation: Transfer the organic solution containing the crude this compound into a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup. Vigorous shaking can lead to the formation of emulsions.

  • Separation: Allow the layers to separate completely. The protonated amine salt will be in the lower aqueous layer (assuming the organic solvent is less dense than water, like ethyl acetate). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction of the amine, add a fresh portion of 1 M HCl to the organic layer remaining in the funnel, and repeat steps 3 and 4. Combine the aqueous extracts in the same Erlenmeyer flask.

  • Isolate Neutral Impurities: The organic layer now contains primarily neutral impurities. It can be set aside for further processing if desired.[3]

Part B: Regeneration and Isolation of the Purified Amine

  • Cooling: Place the flask containing the combined acidic aqueous extracts in an ice bath. This is to control the heat generated during the subsequent neutralization step.

  • Basification: While stirring, slowly add 2 M NaOH solution dropwise to the cold aqueous extract. Monitor the pH using pH paper or a meter. Continue adding the base until the solution is strongly basic (pH > 12).

  • Precipitation/Extraction: The deprotonated this compound will now be in its neutral "free base" form. If it is not very soluble in water, it may precipitate as an oil or solid.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, and for better recovery, extract the regenerated amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) by adding a fresh portion of the solvent to the flask, transferring to a separatory funnel, and performing an extraction. Repeat this extraction two more times with fresh organic solvent.

  • Final Wash and Drying: Combine the organic extracts containing the purified amine. Wash this combined solution once with brine to remove residual water.[4] Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Visual Workflow of Acid-Base Extraction

AcidBaseExtraction start Crude Mixture (Amine + Neutral Impurities) in Organic Solvent sep_funnel1 Separatory Funnel start->sep_funnel1 aqueous_layer Aqueous Layer (Protonated Amine Salt) sep_funnel1->aqueous_layer Separate Layers organic_layer Organic Layer (Neutral Impurities) sep_funnel1->organic_layer add_hcl Add 1M HCl add_hcl->sep_funnel1 add_naoh Add 2M NaOH (pH > 12) aqueous_layer->add_naoh regen_amine Regenerated Free Base Amine (in Aqueous Solution) add_naoh->regen_amine extract_org Extract with Organic Solvent regen_amine->extract_org final_product Purified Amine in Organic Solvent extract_org->final_product dry Dry & Evaporate final_product->dry pure_amine Pure Amine dry->pure_amine

References

Technical Support Center: TLC Monitoring of (1-Ethylpiperidin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving (1-Ethylpiperidin-4-yl)methanamine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting for this critical analytical technique. As a molecule with both a primary and a tertiary amine, this compound presents unique challenges and considerations in TLC analysis. This guide will equip you with the expertise to navigate these nuances effectively.

I. Understanding the Fundamentals: Why TLC for this compound?

This compound is a common building block in medicinal chemistry. Its two basic nitrogen atoms mean it is highly polar and prone to interacting strongly with the acidic silica gel stationary phase of a standard TLC plate. This interaction can lead to significant streaking, making it difficult to obtain clean spots and accurate retention factor (Rf) values. Understanding this behavior is the first step to developing a robust TLC method.

The primary amine is a nucleophile and will be the reactive site in many common reactions, such as amide bond formation and reductive amination. The tertiary amine, while generally unreactive in these contexts, contributes significantly to the molecule's overall polarity and basicity. TLC is an indispensable tool for monitoring the consumption of the starting material and the appearance of the less polar product, which will typically have a higher Rf value.

II. Core Protocol: A Validated TLC Workflow

This section provides a step-by-step methodology for running a TLC of a reaction involving this compound.

Step 1: Preparing the Mobile Phase

The choice of mobile phase (eluent) is critical. Due to the basic nature of the analyte, a small amount of a basic modifier is essential to prevent streaking.

  • Recommended Starting System: A mixture of a relatively polar organic solvent and a base. A good starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH), with the addition of 0.5-2% triethylamine (TEA) or ammonium hydroxide.

  • Rationale: DCM and MeOH provide the necessary polarity to move the highly polar amine up the plate. The TEA or ammonia will saturate the acidic silanol groups on the silica gel, preventing the amine from binding too strongly and causing streaking.[1][2]

Step 2: Spotting the TLC Plate
  • Using a capillary tube, spot a small amount of your reaction mixture on the baseline of the TLC plate. It is crucial to also spot the starting material, this compound, and any other relevant starting materials as references.

  • The Co-Spot: A "co-spot," where the reaction mixture and the starting material are spotted on top of each other, is highly recommended. This helps to confirm the identity of the starting material spot in the reaction lane.

Step 3: Developing the Plate
  • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

Step 4: Visualization

This compound and its likely products are not typically UV-active. Therefore, a chemical stain is required for visualization.

  • Primary Method: Ninhydrin Stain

    • Preparation: A typical ninhydrin solution is 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[3]

    • Procedure: Dip the dried TLC plate into the ninhydrin solution and then gently heat it with a heat gun until colored spots appear.

    • Expected Result: The primary amine of this compound will react with ninhydrin to produce a characteristic purple or pink spot (Ruhemann's purple).[4] Secondary amines may produce a yellow or orange color, while tertiary amines do not react.[4] This makes ninhydrin an excellent choice for specifically tracking the consumption of the primary amine starting material.

  • Alternative General Stain: Potassium Permanganate (KMnO4)

    • Preparation: A solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[3]

    • Procedure: Dip the plate in the solution.

    • Expected Result: Most organic compounds will appear as yellow-brown spots on a purple background as the permanganate is reduced. This stain is less specific than ninhydrin but is a good general-purpose visualizing agent.

III. Troubleshooting Guide

This section addresses common problems encountered when running TLC for this compound reactions.

Problem Probable Cause(s) Solution(s)
Streaking Spots The amine is interacting too strongly with the acidic silica gel. The sample is too concentrated.Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase.[1][2] Dilute your sample before spotting.
Spots Remain on the Baseline The mobile phase is not polar enough to move the highly polar amine.Increase the polarity of your mobile phase. For example, increase the percentage of methanol in a DCM/MeOH mixture.
Spots Run at the Solvent Front The mobile phase is too polar.Decrease the polarity of your mobile phase. For example, decrease the percentage of methanol or switch to a less polar solvent system like ethyl acetate/hexanes (with a basic modifier).
No Spots are Visible After Staining The concentration of the compound is too low. The compound is not reactive to the stain.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2][5] Try a different, more general stain like potassium permanganate.
Faint or Discolored Ninhydrin Spots Incomplete reaction of ninhydrin with the primary amine.Ensure adequate heating after dipping the plate in the ninhydrin solution. The color development is heat-dependent.
Product and Starting Material Spots are Too Close (Poor Resolution) The mobile phase is not optimized for separation.Experiment with different solvent systems. A less polar system might provide better separation between the starting material and a less polar product.

IV. Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, shows two spots on the TLC plate. What could be the reason?

This is unlikely if you are using a pure sample. However, if the sample is old or has been exposed to air for an extended period, it's possible that some degradation has occurred. It is more likely that this is an artifact of poor spotting technique or interaction with the silica. Ensure you are using a mobile phase with a basic modifier to prevent streaking that might appear as multiple spots.

Q2: How will the Rf value change after an amide coupling reaction?

In an amide coupling reaction, the primary amine of this compound will react with a carboxylic acid to form a less polar amide. The product will therefore have a higher Rf value than the starting amine. You should see the lower Rf spot of the starting material disappear and a new, higher Rf spot of the product appear over time.

Q3: Can I use UV light to visualize my spots?

Generally, no. This compound and its simple amide or alkylated derivatives lack a chromophore that would allow for visualization under UV light.[3] If your other reactant (e.g., an aromatic carboxylic acid) is UV-active, you may be able to track its consumption, but you will still need a chemical stain to see the amine-containing compounds.

Q4: Why does the ninhydrin stain turn the entire plate a light pink color?

This can happen if the plate is overheated or if there are trace amounts of amine contaminants. Gentle and even heating is key. A faint background color is often acceptable as long as the spots are clearly visible.

Q5: What is the purpose of the acetic acid in the ninhydrin stain recipe?

The acetic acid helps to maintain an optimal pH for the reaction between ninhydrin and the primary amine, leading to better color development.[4]

V. Visualizing the Process

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization P1 Prepare Mobile Phase (e.g., 95:5 DCM:MeOH + 1% TEA) E1 Spot Samples (Starting Material, Reaction, Co-spot) P1->E1 P2 Prepare TLC Plate (Draw Baseline) P2->E1 E2 Develop Plate in Chamber E1->E2 E3 Dry Plate E2->E3 V1 Dip in Ninhydrin Stain E3->V1 V2 Heat Gently V1->V2 V3 Analyze Spots (Calculate Rf) V2->V3

Caption: A typical workflow for TLC analysis of amine reactions.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem with TLC Plate Streaking Streaking Spots Cause: Strong silica interaction Solution: Add base (TEA/NH4OH) to eluent Start->Streaking NoSpots No Spots Visible Cause: Too dilute / Not stain-reactive Solution: Concentrate sample / Use different stain Start->NoSpots Baseline Spots on Baseline Cause: Eluent not polar enough Solution: Increase eluent polarity (e.g., more MeOH) Start->Baseline SolventFront Spots at Solvent Front Cause: Eluent too polar Solution: Decrease eluent polarity Start->SolventFront

Caption: A logic diagram for troubleshooting common TLC issues.

VI. References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. --INVALID-LINK--

  • ChemBAM. TLC troubleshooting. --INVALID-LINK--

  • PharmaShare.in. Troubleshooting TLC. --INVALID-LINK--

  • TLC Stains. --INVALID-LINK--

  • BenchChem. Challenges in the purification of 1,8-Diaminooctane containing macrocycles. --INVALID-LINK--

  • SiliCycle. Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--

  • Dembitsky, V. M., & Rezanka, T. (2003). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Synthetic Communications, 33(13), 2269-2274.

  • EPFL. TLC Visualization Reagents. --INVALID-LINK--

  • Dzido, T. H., Glin'ska, A., & Polak, B. (2007). Differences in peptide staining in respect of composition of ninhydrin solution. Journal of Planar Chromatography-Modern TLC, 20(5), 359-362.

  • Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • ResearchGate. How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. --INVALID-LINK--

  • BLD Pharm. 2-(1-Ethylpiperidin-4-yl)ethanamine. --INVALID-LINK--

  • Fisher Scientific. 1-(1-Ethylpiperidin-3-yl)methanamine, TRC 500 mg. --INVALID-LINK--

  • Sigma-Aldrich. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. --INVALID-LINK--

  • ResearchGate. Reductive Amination Derivatization for the Quantitation of Garlic Components by Isotope Dilution Analysis. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Ethylpiperidin-4-yl)methanamine (CAS No. 21168-7-8) is a key substituted piperidine building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its synthesis, while straightforward at the laboratory scale, presents unique challenges when scaling up to pilot plant or manufacturing quantities. These challenges often revolve around reaction kinetics, thermal management, reagent handling, and product purification.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and process chemists. We will focus on the two most industrially viable synthetic routes and address the critical issues that can impact yield, purity, and safety during scale-up.

Overview of Primary Synthetic Routes

The selection of a synthetic route for scale-up depends on factors like raw material cost, process safety, and robustness. Two primary pathways are commonly employed for the synthesis of this compound.

  • Route 1: One-Pot Reductive Amination. This approach starts from 1-ethyl-4-piperidone and involves a direct, one-pot reaction with an ammonia source and a reducing agent. It is often favored for its atom economy and reduced number of unit operations.

  • Route 2: Nitrile Reduction. This pathway involves the reduction of 1-ethylpiperidine-4-carbonitrile. This is a highly effective method, provided the nitrile starting material is accessible and cost-effective. The choice of reducing agent is critical for both safety and efficiency on a large scale.

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction start1 1-Ethyl-4-piperidone prod This compound start1->prod + NH3 Source + Reducing Agent (e.g., H2/Catalyst, NaBH(OAc)3) start2 1-Ethylpiperidine-4-carbonitrile prod2 This compound start2->prod2 + Reducing Agent (e.g., LiAlH4, H2/Catalyst)

Caption: Primary scalable synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address specific problems encountered during the scale-up process.

Part 1: Starting Materials and Reagents

Q1: My reaction shows poor conversion, and I suspect the reducing agent. How can I troubleshoot this?

A: This is a common issue, particularly when scaling up. The root cause depends on the specific reducing agent you are using.

  • For Borohydride Reagents (e.g., Sodium Triacetoxyborohydride - STAB): STAB is highly moisture-sensitive.[4] Its potency can decrease significantly upon improper storage or handling. On a large scale, the increased surface area exposure during weighing and charging can lead to degradation.

    • Solution: Always use freshly opened containers of the reagent. Quantify the hydride content of your batch via titration before use. Ensure the reactor and solvents are scrupulously dried, and charge the reagent under a dry, inert atmosphere (Nitrogen or Argon).

  • For Catalytic Hydrogenation (e.g., H₂ with Raney® Nickel or Pd/C): Catalysts can be "poisoned" by impurities in the starting materials, solvent, or even the hydrogen gas stream. Common poisons for nickel and palladium catalysts include sulfur, halides, and strong coordinating species.

    • Solution: Ensure the purity of your starting ketone or nitrile. Pre-treat solvents to remove potential poisons. Most importantly, verify the activity of a new batch of catalyst on a small scale before committing to a large-scale run. Catalyst deactivation can also occur from running the reaction at excessively high temperatures.

Q2: I'm observing unexpected side products. Could my starting materials be the cause?

A: Absolutely. The purity of your starting 1-ethyl-4-piperidone or 1-ethylpiperidine-4-carbonitrile is critical.

  • For Route 1 (Reductive Amination): If the starting piperidone has undergone self-aldol condensation upon storage, you may form dimeric impurities that are difficult to remove.

    • Solution: Analyze the starting ketone by GC or NMR before use. If necessary, purify it by vacuum distillation. Store the ketone under an inert atmosphere at 2-8°C to minimize degradation.[2]

  • For Route 2 (Nitrile Reduction): An incomplete cyanation reaction to produce the starting material can leave residual ketone. During the reduction, this will be converted to 1-ethylpiperidin-4-ol, a common impurity.

    • Solution: Implement a strict purity specification for the incoming nitrile. A simple crystallization or distillation of the nitrile may be required before the reduction step.

Part 2: Reaction Conditions and Execution

Q3: The reaction is dangerously exothermic during reagent addition on a large scale. How can I manage this?

A: Thermal management is one of the most critical aspects of chemical scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Root Cause: The addition of powerful reducing agents like Lithium Aluminum Hydride (LAH) or even the initiation of catalytic hydrogenation can be highly exothermic.

  • Solutions:

    • Engineered Addition: Do not add the reagent in large portions. For liquid reagents, use a dosing pump for slow, controlled addition. For solids like STAB or LAH, add them portion-wise over an extended period (e.g., 2-4 hours for a pilot-scale batch).[4]

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this can impact cycle time and downstream processing.

    • Cooling: Ensure your reactor's cooling system is adequate. Perform the addition at a reduced temperature (e.g., 0-5°C) to provide a larger safety margin before reaching the solvent's boiling point.[4]

Q4: My catalytic hydrogenation has stalled or is proceeding very slowly. What should I do?

A: Stalled hydrogenations are a frequent scale-up challenge.

  • Potential Causes & Solutions:

    • Poor Mass Transfer: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is difficult.

      • Action: Increase the agitation speed to ensure the catalyst is well-suspended. Check that the reactor's impeller design is suitable for solid-liquid-gas reactions.

    • Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure.

      • Action: Ensure there are no leaks in the system and that the pressure is maintained at the target level (e.g., 5-10 bar).[5]

    • Catalyst Deactivation: As mentioned in Q1, catalyst poisoning is a major concern.

      • Action: If mass transfer and pressure are not the issue, consider filtering the reaction mixture (under an inert atmosphere) and adding a fresh charge of catalyst.

start Problem: Low or Stalled Conversion c1 Check Reagent/Catalyst Activity & Purity start->c1 c2 Verify Reaction Parameters start->c2 c3 Analyze Reaction Mixture (In-Process Control) start->c3 sub1 Moisture Sensitive? (e.g., STAB, LAH) c1->sub1 sub2 Catalyst Poisoning? (e.g., H2/Pd) c1->sub2 sub3 Temperature Correct? c2->sub3 sub4 Pressure Correct? (For Hydrogenation) c2->sub4 sub5 Mixing Adequate? c2->sub5 sub6 Side Product Formation? c3->sub6 sub7 Starting Material Consumed? c3->sub7 res1 Action: Use fresh/tested reagent under inert atm. sub1->res1 res2 Action: Use pure starting materials/solvents. Consider fresh catalyst charge. sub2->res2 res3 Action: Adjust heating/cooling to maintain setpoint. sub3->res3 res4 Action: Check for leaks, re-pressurize system. sub4->res4 res5 Action: Increase agitation. Verify impeller design. sub5->res5 res6 Action: Modify conditions (temp, addition rate) to improve selectivity. sub6->res6

Caption: Troubleshooting workflow for low reaction conversion.

Part 3: Work-up and Purification

Q5: I am struggling with persistent emulsions during the aqueous work-up. How can I resolve this?

A: Emulsions are common when working with basic amines and are exacerbated by vigorous mixing in large reactors.

  • Solutions:

    • Brine Wash: Add a saturated sodium chloride solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Solvent Addition: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion layer.

    • pH Adjustment: Carefully check the pH. Sometimes, a slight adjustment away from the isoelectric point of the impurities can help.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of a filter aid like diatomaceous earth can be effective.[5]

Q6: What is the most scalable method for purifying the final product?

A: this compound is a liquid, which limits purification options.[1] Column chromatography is not viable for multi-kilogram quantities.

  • Primary Method: Vacuum Distillation. This is the most effective and scalable method for purifying liquid amines. You will need to carefully determine the boiling point of the product under vacuum to separate it from lower and higher boiling impurities.

  • Alternative: Salt Formation and Crystallization. If distillation does not provide the required purity, you can form a salt (e.g., hydrochloride or oxalate) and purify it by crystallization. The salt can then be neutralized in a subsequent step to liberate the free base. This adds steps but can be highly effective for removing closely-related impurities. Dealing with piperidine salts reacting with atmospheric CO2 to form carbonates is a known challenge that requires careful handling.[6]

Scale-Up Parameter Comparison

The following table provides a general comparison of parameters when moving from a lab scale to a pilot scale.

ParameterLab Scale (e.g., 100 g)Pilot Scale (e.g., 10 kg)Key Considerations for Scale-Up
Starting Material 100 g (1.0 eq)10.0 kg (1.0 eq)Ensure consistent purity and form (e.g., hydration level) of raw materials.[4]
Solvent Volume 1 L (10 vol)100 L (10 vol)Ensure adequate mixing and heat transfer; consider solvent boiling point vs. reaction temp.[4]
Reagent Addition Time 15-30 minutes (portion-wise)2 - 4 hours (via pump/dosing)Critical for safety. Slow addition is necessary to control the exotherm.[4]
Agitation Magnetic StirrerMechanical Stirrer (Impeller)Must be sufficient to ensure homogeneity and suspend catalysts.
Temperature Control Ice/Water BathReactor Jacket (Heating/Cooling Fluid)Slower thermal response in large reactors requires careful monitoring and anticipation.
Work-up Separatory FunnelReactor + Settling TimePhase separation can be much slower. Emulsion risk is higher.
Typical Yield 80-95%75-90%A slight drop in yield is common on scale-up but should be investigated if significant.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized for specific equipment and safety requirements.

Protocol 1: Reductive Amination via Catalytic Hydrogenation

Objective: To synthesize this compound from 1-ethyl-4-piperidone.

Materials:

  • 1-Ethyl-4-piperidone (1.0 eq)

  • Methanol (10 vol)

  • Ammonia (7N solution in Methanol, 2.0 eq)

  • Raney® Nickel (5-10% w/w, as a 50% slurry in water)

  • Hydrogen Gas (H₂)

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 1-ethyl-4-piperidone and Methanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and must be handled wet and under an inert atmosphere.

  • Ammonia Addition: Add the methanolic ammonia solution to the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 5-10 bar.[5]

  • Reaction: Begin vigorous agitation and heat the mixture to 40-50°C. Monitor the reaction by hydrogen uptake and/or periodic sampling (GC/HPLC).

  • Completion & Work-up: Once the reaction is complete (typically 12-16 hours), cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.[5]

  • Filtration: Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry. Quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield the final product.

Protocol 2: Reduction of 1-Ethylpiperidine-4-carbonitrile with LiAlH₄

Objective: To synthesize this compound from 1-ethylpiperidine-4-carbonitrile.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 vol)

  • 1-Ethylpiperidine-4-carbonitrile (1.0 eq)

  • Water

  • 15% Sodium Hydroxide Solution

  • Diatomaceous Earth

Procedure:

  • Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet.

  • LAH Slurry: Charge the reactor with LiAlH₄ and anhydrous THF to create a slurry. Cool the slurry to 0-5°C.

  • Nitrile Addition: Dissolve the 1-ethylpiperidine-4-carbonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH slurry, maintaining the internal temperature below 15°C. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux to drive to completion if necessary. Monitor by TLC or GC.

  • Quenching: Cool the reaction back to 0-5°C. Extreme Caution: The quenching of excess LAH is highly exothermic and generates hydrogen gas. Slowly and carefully add water (1 mL per g of LAH), followed by 15% NaOH solution (1 mL per g of LAH), and finally more water (3 mL per g of LAH).

  • Filtration: Stir the resulting granular precipitate for 1 hour, then filter the mixture through a pad of diatomaceous earth. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

References

Handling and storage recommendations for (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1-Ethylpiperidin-4-yl)methanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No: 21168-71-8). As a substituted piperidine, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] Proper handling and storage are critical to ensure its stability, the integrity of your experimental results, and, most importantly, laboratory safety. This guide is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs): General Information

Q1: What is this compound and what are its basic properties?

This compound is a primary amine derivative of ethyl piperidine. Substituted piperidines are significant structural motifs in many pharmaceuticals due to their 3D shape and ability to form specific interactions with biological targets.[1] Understanding its fundamental properties is the first step to safe handling.

PropertyValueSource(s)
CAS Number 21168-71-8
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Physical Form Liquid
Purity Typically ≥98%
Synonyms (1-ethyl-4-piperidinyl)methanamine

Note: The dihydrochloride salt of this compound (CAS 1197232-10-2) exists as a white solid.[2] This guide focuses on the liquid free-base form unless otherwise specified.

FAQs: Storage & Stability

Q2: What are the ideal storage conditions for this compound?

To maintain the compound's integrity and prevent degradation, specific storage conditions are required. Amines can be sensitive to oxidation and light.

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Keep the container tightly sealed and dry.[3] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation, a common degradation pathway for amines.[4]

  • Light: Keep in a dark place, such as in an amber vial or inside a cabinet, to prevent light-induced degradation.[4]

Q3: I left the vial on the bench overnight at room temperature. Is it still usable?

While short-term exposure to ambient temperature is unlikely to cause significant immediate degradation, it is not recommended. The primary concern is the gradual formation of impurities. Before using, you should:

  • Visually Inspect: Check for any color change (e.g., yellowing) or the formation of precipitate.

  • Purity Check: If your experiment is sensitive to impurities, it is highly advisable to re-analyze the compound's purity via methods like NMR or LC-MS before proceeding.

  • Causality: The rationale for refrigerated storage is to slow down potential decomposition reactions. Leaving it out compromises this protective measure. For all future uses, promptly return the compound to the recommended 2-8°C storage conditions.

Q4: What substances are incompatible with this compound?

To prevent hazardous reactions, this compound should be stored away from incompatible materials.

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[3]

  • Acids, Acid Anhydrides, and Acid Chlorides: Can cause strong exothermic reactions.[5]

  • Strong Bases: While an amine itself, it can be incompatible with strong bases.[3]

  • Carbon Dioxide (CO2): Can react with the amine to form carbamates, especially in the presence of moisture.[5]

Troubleshooting Guide: Handling and Personal Protective Equipment (PPE)

Q5: What is the mandatory PPE for handling this compound?

Given the hazard profile, a comprehensive suite of PPE is required to create a barrier between you and the chemical.[6] The compound is known to cause skin, eye, and respiratory irritation.[7]

Body PartRequired PPERationale & Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for holes before use and change them immediately if contamination is suspected.[6]
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield should be worn over goggles whenever there is a risk of splashing.[2][6]
Body Laboratory CoatA fully buttoned, flame-retardant lab coat protects skin and clothing from incidental contact.[2][6]
Respiratory Fume Hood / VentilatorAll handling of the liquid compound must be done in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[6][8]

Q6: I can smell the compound while working in the fume hood. What should I do?

An amine-like odor indicates that vapors are escaping containment, which poses an inhalation risk.[8]

  • Check the Fume Hood: Ensure the sash is at the correct height and the airflow monitor indicates it is functioning correctly.

  • Secure the Container: Make sure your primary container is sealed as much as possible during use.

  • Review Your Technique: Handle the material deep within the hood, at least 6 inches from the sash opening. Avoid rapid movements that can disrupt airflow.

  • Evacuate if Necessary: If the odor is strong or you feel unwell, stop work, secure the container, and move to fresh air. Notify your lab manager or safety officer immediately.[2]

Experimental Workflow: Safe Aliquoting Protocol

This protocol ensures that the primary stock of the compound is not compromised during use.

  • Preparation: Before starting, ensure your chemical fume hood is on and clutter-free. Assemble all necessary items: primary vial of this compound, appropriate secondary vials, pipettes/syringes, and waste containers.

  • Equilibration: Remove the primary vial from the 2-8°C storage. Allow it to warm to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.

  • Don PPE: Put on your lab coat, safety goggles, face shield, and chemical-resistant gloves.

  • Transfer: Inside the fume hood, carefully open the primary vial. Using a clean pipette or syringe, transfer the desired amount to your secondary vial.

  • Seal and Store: Tightly cap both the primary and secondary vials. If the primary vial has a septum, consider flushing the headspace with an inert gas like argon before re-sealing to protect the remaining material.

  • Return to Storage: Immediately return the primary vial to the refrigerator at 2-8°C.

  • Clean-up: Dispose of contaminated tips, wipes, or gloves in a designated hazardous waste container.

  • Documentation: Label the new aliquot clearly with the compound name, concentration (if diluted), and date.

Troubleshooting Guide: Spills and Exposure

Q7: What is the first aid procedure for skin or eye contact?

Immediate action is crucial to mitigate harm.[2][3]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[3] If skin irritation occurs or persists, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, call a poison control center or a doctor.[7]

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[3]

Q8: How do I handle a small spill on the lab bench?

For a minor spill contained within the fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.[3]

Visual Guide: Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse cluster_assessment Initial Assessment cluster_response Response Actions spill Spill Detected assess Assess Hazard & Size spill->assess minor_spill Minor Spill (Contained, Small Volume) assess->minor_spill Minor major_spill Major Spill (Uncontained, Large Volume) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area & Activate Alarm major_spill->evacuate contain Contain & Absorb Spill ppe->contain cleanup Collect & Decontaminate contain->cleanup dispose Dispose of Hazardous Waste cleanup->dispose notify Notify Emergency Response (EHS) evacuate->notify

References

Technical Support Center: Synthesis of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Ethylpiperidin-4-yl)methanamine is a valuable substituted piperidine building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring both a primary amine and a tertiary amine, presents unique synthetic challenges. The presence of multiple reactive sites can lead to a variety of side reactions, making byproduct identification and control a critical aspect of process development and quality assurance.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help identify and mitigate the formation of common impurities during the synthesis of this compound.

Common Synthetic Pathways and Potential Side Reactions

The synthesis of this compound can be approached via several common routes, each with its own distinct impurity profile. The two most prevalent strategies are the reduction of a nitrile intermediate and the reductive amination of a carbonyl compound.

cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination A_Start 1-Ethylpiperidine-4-carbonitrile A_Product This compound (Target Molecule) A_Start->A_Product Reduction (e.g., LiAlH₄, H₂/Catalyst) A_Byproduct1 Incomplete Reduction (Imine Intermediate) A_Start->A_Byproduct1 Insufficient Reducing Agent A_Byproduct2 Dimeric Impurity (Secondary Amine) A_Product->A_Byproduct2 Reaction with Imine Intermediate B_Start 1-Ethylpiperidine-4-carbaldehyde + Ammonia Source B_Product This compound (Target Molecule) B_Start->B_Product Reductive Amination (e.g., NaBH(OAc)₃) B_Byproduct1 Alcohol Impurity (1-Ethylpiperidin-4-yl)methanol B_Start->B_Byproduct1 Direct Carbonyl Reduction B_Byproduct2 Over-Alkylated Impurity (Secondary Amine) B_Product->B_Byproduct2 Reaction with Aldehyde Start Material observe Observation: Unexpected Peak in Chromatogram get_mass Step 1: Obtain Mass Spectrum (LC-MS or GC-MS) observe->get_mass compare_mass Step 2: Compare Mass to Expected Byproducts (Table 1) get_mass->compare_mass mass_match Mass Match Found? compare_mass->mass_match confirm Step 3: Confirm Structure - Compare retention time to standard - Isolate and run NMR mass_match->confirm Yes no_match Step 4: No Match Found - Check starting material purity - Consider solvent impurities - Propose novel structure based on MS fragmentation mass_match->no_match No resolve Problem Resolved confirm->resolve no_match->resolve

How to break emulsions during workup of piperidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide for Emulsion Formation

Introduction: The Piperidine Problem

Piperidine and its derivatives are foundational building blocks in modern drug discovery and organic synthesis.[1] However, their unique chemical nature often presents a recurring challenge during aqueous workups: the formation of persistent and troublesome emulsions. An emulsion is a stable mixture of two normally immiscible liquids, like an organic solvent and water, where one is dispersed in the other as microscopic droplets.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth explanations to confidently tackle and prevent emulsion formation in their daily work.

Part 1: Frequently Asked Questions (FAQs)
Q1: Why are reactions with piperidine compounds so prone to forming emulsions?

The tendency of piperidine compounds to form emulsions stems from their properties as organic bases. Depending on the pH of the aqueous solution, a piperidine derivative can exist in two forms:

  • The Free Base (High pH): Unprotonated and relatively nonpolar, it dissolves readily in the organic layer.

  • The Piperidinium Salt (Low pH): Protonated at the nitrogen atom, it becomes an ionic salt that is highly soluble in the aqueous layer.

An emulsion is most likely to form at an intermediate pH where both the free base and the protonated salt are present.[4][5] Under these conditions, the protonated piperidinium ion can act as a surfactant . It has a charged, hydrophilic (water-loving) "head" (the -NH2+ group) and a lipophilic (oil-loving) "tail" (the carbon skeleton). These surfactant-like molecules accumulate at the oil-water interface, lowering the interfacial tension and stabilizing the microscopic droplets, thus preventing them from coalescing into separate layers.[6][7]

Q2: I was too vigorous when shaking my separatory funnel. What's the quickest fix?

Excessive agitation is a common cause of emulsions, as it provides the energy to disperse the liquids into fine droplets.[2][6] If you suspect this is the cause, the first and simplest approaches are mechanical or physical.

  • Patience: Let the separatory funnel stand undisturbed for 15-60 minutes.[8][9][10] Gravity alone is often sufficient to allow the droplets to coalesce.

  • Gentle Agitation: Gently swirl the funnel or lightly tap its side with a stir rod.[8][9] This can help disrupt the stable droplet arrangement and encourage phase separation.

If these simple methods fail, you will need to employ chemical or physical enhancement techniques described below. The key takeaway is to swirl or gently invert the funnel rather than shaking it vigorously during the initial extraction to prevent emulsion formation in the first place.[11]

Q3: My emulsion isn't breaking on its own. What is the most common chemical trick?

The most widely used and effective method is known as "salting out." [12] This involves adding a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride directly to the emulsion.[10][11]

Mechanism of Action: The addition of a high concentration of salt dramatically increases the ionic strength and polarity of the aqueous layer.[13][14] The salt ions (Na⁺ and Cl⁻) require a large number of water molecules for their own hydration shells. This effectively reduces the amount of "free" water available to dissolve organic molecules, thereby decreasing the solubility of your organic compound in the aqueous phase and forcing it into the organic layer.[12][15] This disruption of the equilibrium is often enough to destabilize and break the emulsion.[13]

Q4: How can I use pH to my advantage to break an emulsion with a piperidine compound?

Manipulating the pH is a powerful, chemistry-driven approach to breaking emulsions caused by basic compounds like piperidines. The goal is to force the piperidine derivative entirely into one phase by making it either fully water-soluble or fully organic-soluble, eliminating its ability to act as a surfactant at the interface.[4][16]

  • Acid Wash (to force into aqueous layer): Add a dilute acid (e.g., 1 M HCl) to the separatory funnel until the aqueous layer is strongly acidic (pH 1-2). This will fully protonate the piperidine, converting it into its highly water-soluble salt form. The compound will now be exclusively in the aqueous phase, breaking the emulsion.

  • Base Wash (to force into organic layer): Add a dilute base (e.g., 1 M NaOH) until the aqueous layer is strongly basic (pH 12-14). This ensures the piperidine is in its neutral, free-base form, making it much more soluble in the organic solvent and breaking the emulsion.

Caution: Always consider the stability of your target molecule to strong acid or base before applying this method.[3]

Q5: What if I see fine solid particles at the interface?

The presence of fine, insoluble particulates is a frequent cause of stubborn emulsions.[17] These solids can physically stabilize the emulsion at the interface. In this scenario, the best approach is filtration through a filter aid.

Solution: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel.[17][18] Celite is a porous, inert material that can trap very fine particles that would otherwise pass through standard filter paper.[19] After filtration, the filtrate should separate into two clear layers in the filter flask.[17]

Part 2: Troubleshooting Workflows & Protocols
Visual Troubleshooting Guide

This flowchart provides a logical sequence of steps to address an emulsion during the workup of a piperidine-containing reaction mixture.

Emulsion_Troubleshooting start Emulsion Formed during Workup wait Let stand for 15-60 mins. Gentle swirling. start->wait is_separated_1 Phases Separated? wait->is_separated_1 add_brine Add Saturated NaCl (Brine). 'Salting Out' is_separated_1->add_brine No end_success Problem Solved. Continue Workup. is_separated_1->end_success Yes is_separated_2 Phases Separated? add_brine->is_separated_2 check_solids Fine solids visible at interface? is_separated_2->check_solids No is_separated_2->end_success Yes celite Filter entire mixture through a pad of Celite®. check_solids->celite Yes ph_adjust Adjust pH of Aqueous Layer (if compound is stable) check_solids->ph_adjust No celite->end_success ph_choice Force into Aqueous (pH 1-2) or Organic (pH 12-14)? ph_adjust->ph_choice other_methods Advanced Methods: - Centrifugation - Add different solvent (e.g., MeOH) - Gentle heating ph_adjust->other_methods If pH change is not an option ph_choice->end_success end_fail Consult Senior Chemist other_methods->end_fail

Caption: Decision workflow for breaking emulsions.

Summary of Emulsion Breaking Techniques
TechniquePrinciple of ActionBest ForProsCons
Patience/Gentle Swirling Gravity-induced coalescence of droplets.[8][9]Minor emulsions caused by excessive shaking.Easiest method, no reagents needed.Slow, may not work for stable emulsions.
Salting Out (Brine Wash) Increases ionic strength of the aqueous phase, reducing mutual solubility.[12][13]General purpose, highly effective for many common emulsions.Fast, effective, generally safe for most compounds.Introduces salt which may need to be removed later.
pH Adjustment Alters the charge/solubility of the piperidine, forcing it into one phase.[4][16]Emulsions specifically stabilized by the basic piperidine compound.Very effective and targets the root cause.Risk of decomposing pH-sensitive functional groups.[3]
Filtration through Celite® Physically removes fine solid particulates that stabilize the emulsion.[17][18]Emulsions where a solid precipitate is visible at the interface.Definitive solution for solid-stabilized emulsions.Requires filtration setup; Celite can adsorb some product.[18]
Centrifugation Applies strong g-force to mechanically separate phases based on density.[20][21][22]Very stubborn or micro-emulsions, especially on a small scale.Highly effective for almost all emulsion types.[9]Requires a centrifuge, impractical for large volumes.[6]
Solvent Addition Changes the polarity and solvation properties of the organic phase.[3][6]When other methods fail and a change in solvent system is tolerable.Can be effective for specific systems.Alters solvent system, may complicate solvent removal.
Part 3: Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is known as brine.

  • Addition: Transfer the emulsified mixture to a separatory funnel. Add a volume of brine equal to approximately 10-20% of the aqueous layer volume in the funnel.

  • Mixing: Stopper the funnel, and gently invert it 3-5 times to mix the layers. Do NOT shake vigorously.[11] Vent the funnel frequently.

  • Observation: Place the funnel back on a ring stand and allow it to stand. A distinct boundary between the aqueous and organic layers should begin to form within minutes.

  • Separation: Once a clear separation is achieved, drain the lower layer (aqueous or organic, depending on the solvent density) and collect the desired layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Prepare the Filter Pad: Place a piece of filter paper that fits snugly into a Büchner or Hirsch funnel. Place the funnel on a clean filter flask connected to a vacuum source.

  • Create the Celite® Pad: Add a small amount of the organic solvent being used in your extraction to the funnel to wet the paper.[23] Add a layer of Celite® approximately 1-2 cm thick. Gently press the Celite® down with a flat-topped stopper. Pour more solvent over the pad until the liquid running through is clear. This ensures the pad is well-packed and free of fine particles.[18][23]

  • Filtration: Disconnect the vacuum and carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Apply Vacuum: Re-apply the vacuum gently. The liquid should be drawn through the pad, leaving the fine solid particles trapped in the Celite®.

  • Rinse: Once the entire mixture has passed through, rinse the original flask with a small amount of fresh organic solvent and pour this rinse over the Celite® pad to ensure all of the desired product is collected.[18][23]

  • Separation: Transfer the filtrate from the filter flask to a clean separatory funnel. The two phases should now be distinct and easily separable.

Visualizing the Effect of pH

The diagram below illustrates how pH changes the location and behavior of a piperidine compound in a biphasic system, directly influencing emulsion stability.

Caption: Effect of pH on piperidine compound partitioning.

References

Validation & Comparative

A Comparative Guide to (1-Ethylpiperidin-4-yl)methanamine Derivatives and Established Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of novel (1-Ethylpiperidin-4-yl)methanamine derivatives against well-established cholinesterase inhibitors. By synthesizing performance data, experimental methodologies, and mechanistic insights, this document serves as a technical resource for professionals engaged in the discovery and development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

Section 1: Introduction to Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive impairment.[1][2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the key enzymes responsible for the hydrolytic degradation of ACh in the synaptic cleft.[1][2] Inhibiting these enzymes increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1][3][4] This strategy forms the cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease.[5][6]

Established drugs, often referred to as known inhibitors, include Donepezil, Rivastigmine, and Galantamine.[6][7] While effective, the search for new inhibitors with improved potency, selectivity, and side-effect profiles is a continuous effort in medicinal chemistry. The this compound scaffold represents a promising chemical framework for novel cholinesterase inhibitors. This guide will compare derivatives from this class with their clinically approved counterparts.

Section 2: Comparative Analysis of Inhibitory Potency

The efficacy of a cholinesterase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] A lower IC50 value indicates greater potency. Selectivity for either AChE or BChE is also a critical parameter, as it can influence both therapeutic efficacy and the side-effect profile.[8] While AChE is the predominant cholinesterase in the healthy brain, BChE levels increase in the Alzheimer's brain, making it an important therapeutic target.[8][9] Rivastigmine is a notable example of a dual inhibitor, targeting both AChE and BChE.[10][11][12]

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against established drugs.

Table 1: Comparative Inhibitory Activity (IC50) Against Acetylcholinesterase (AChE)

Compound ClassSpecific Derivative/DrugAChE IC50Source OrganismReference
Piperidine Derivatives 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Comp. 21) 0.56 nM Electrophorus electricus (EeAChE)[13]
1,3-dimethylbenzimidazolinone derivative (15b )0.39 µMElectrophorus electricus (EeAChE)[9]
Known Inhibitors Donepezil 0.096 µMElectrophorus electricus (EeAChE)[14]
Galantamine Varies (µM range)Human/Various[15]
Rivastigmine 4.3-4760 nMHuman

Table 2: Comparative Inhibitory Activity (IC50) Against Butyrylcholinesterase (BChE)

Compound ClassSpecific Derivative/DrugBChE IC50Source OrganismReference
Piperidine Derivatives 1,3-dimethylbenzimidazolinone derivative (15j )0.16 µMEquine serum (eqBChE)[9]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Comp. 21)>10,000 nMEquine serum (eqBChE)[13]
Known Inhibitors Donepezil 1.25 µMEquine serum (eqBChE)[14]
Rivastigmine 16-238 nMHuman
Galantamine Weakly activeHuman[16]

Note: IC50 values can vary based on the enzyme source (e.g., human vs. electric eel) and assay conditions. Direct comparison should be made with caution when data is from different sources.

Expertise & Experience Insights: The data indicates that specific piperidine derivatives can achieve exceptionally high potency and selectivity. For instance, compound 21 from a synthesized series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrates an IC50 of 0.56 nM for AChE, making it one of the most potent inhibitors reported.[13] Its 18,000-fold greater affinity for AChE over BChE highlights its high selectivity.[13] Conversely, other derivatives like 15j show potent, sub-micromolar inhibition of BChE, suggesting that the piperidine scaffold can be tailored to target either enzyme selectively or dually.[9] This tunability is a key advantage in drug development, allowing for the optimization of pharmacological profiles.

Section 3: Mechanistic Insights & Signaling Pathways

Cholinesterase inhibitors function within the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, they amplify its effect at both muscarinic and nicotinic receptors, which are crucial for learning and memory.[1][17]

Cholinergic Synapse Signaling Pathway

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine (ACh) ACh_Release->ACh AChE AChE / BChE ACh->AChE Hydrolysis Receptor Nicotinic / Muscarinic Receptors ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Signal Signal Transduction (Cognition, Memory) Receptor->Signal Inhibitor This compound Derivatives & Known Inhibitors Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and the action of cholinesterase inhibitors.

Kinetic studies reveal that many of these inhibitors, including novel derivatives and established drugs like Donepezil, act in a competitive or mixed-type manner.[9][14][18] This means they bind to the active site of the cholinesterase enzyme, either competing directly with acetylcholine or binding to a site that influences substrate binding, thereby preventing the breakdown of the neurotransmitter.[9][14]

Section 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of cholinesterase inhibitors relies on standardized, self-validating assays. The most common method is the spectrophotometric assay developed by Ellman.[8]

Protocol: Ellman's Spectrophotometric Assay for Cholinesterase Inhibition

This protocol provides a reliable method for determining the IC50 values of test compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human serum[8]

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates[8]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[8]

  • Phosphate buffer (0.1 M, pH 8.0)[8]

  • Test inhibitors (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and microplate reader

Workflow Diagram

EllmanAssay cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_read 3. Data Acquisition & Analysis A Prepare Reagent Solutions (Buffer, DTNB, Substrate) C Add Buffer, DTNB, and Inhibitor to wells A->C B Prepare Serial Dilutions of Test Inhibitor B->C D Add Enzyme (AChE or BChE) and incubate C->D E Initiate reaction by adding Substrate (ATCI or BTCI) D->E F Measure absorbance change over time at 412 nm E->F G Calculate % Inhibition vs. Control F->G H Plot Dose-Response Curve and determine IC50 G->H

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of DTNB (10 mM) and substrates (ATCI/BTCI, 10 mM) in buffer and deionized water, respectively.[8] Prepare working solutions by diluting stocks in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test inhibitor at various concentrations, and 20 µL of DTNB solution to each well. A control well should contain the solvent instead of the inhibitor.

  • Enzyme Addition: Add 20 µL of the AChE or BChE enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. The color change is a result of the reaction between thiocholine (the product of substrate hydrolysis) and DTNB.[8]

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 5: Conclusion and Future Directions

The comparative analysis reveals that this compound derivatives represent a highly versatile and potent class of cholinesterase inhibitors. With the ability to be chemically modified for high potency and selectivity towards either AChE or BChE, these compounds offer significant potential for the development of next-generation therapeutics for Alzheimer's disease.[9][13]

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in animal models of Alzheimer's disease, pharmacokinetic profiling, and toxicological assessments. The ultimate goal is to identify lead candidates that not only offer superior symptomatic relief but may also possess disease-modifying properties, addressing the underlying pathology of this devastating neurodegenerative disorder.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of (1-Ethylpiperidin-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis of the comparative bioactivity of analogs based on the (1-ethylpiperidin-4-yl)methanamine scaffold. As a privileged structure in medicinal chemistry, piperidine derivatives have been extensively explored for their therapeutic potential across a range of biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology, present in numerous FDA-approved drugs.[1][3] Its conformational flexibility and the ability to project substituents in precise three-dimensional orientations make it an ideal scaffold for interacting with biological macromolecules. The this compound core provides a versatile platform for chemical modification at both the piperidine nitrogen and the exocyclic aminomethyl group, allowing for a systematic exploration of chemical space to optimize pharmacological activity.

Synthetic Strategies and Derivatization

The synthesis of this compound analogs typically begins with commercially available starting materials, such as 4-piperidone. A common synthetic route involves a reductive amination to introduce the aminomethyl group, followed by N-alkylation of the piperidine ring.[4]

A generalized synthetic workflow is depicted below:

N-Boc-4-piperidone N-Boc-4-piperidone Reductive Amination Reductive Amination N-Boc-4-piperidone->Reductive Amination Methylamine, NaBH(OAc)3 tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate Reductive Amination->tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate Boc Deprotection Boc Deprotection tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate->Boc Deprotection 4M HCl in Dioxane N-methyl-1-(piperidin-4-yl)methanamine N-methyl-1-(piperidin-4-yl)methanamine Boc Deprotection->N-methyl-1-(piperidin-4-yl)methanamine N-Alkylation / N-Acylation N-Alkylation / N-Acylation N-methyl-1-(piperidin-4-yl)methanamine->N-Alkylation / N-Acylation Alkyl Halide / Acyl Chloride Diverse Analogs Diverse Analogs N-Alkylation / N-Acylation->Diverse Analogs

Caption: Generalized synthetic workflow for the derivatization of this compound analogs.

Further diversity can be introduced through N-acylation or N-alkylation of the exocyclic amine, providing a rich library of compounds for biological screening.[3]

Comparative In Vitro Bioactivity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. These compounds have been shown to interact with a variety of targets, most notably opioid and sigma receptors.

Opioid Receptor Affinity and Function

Several studies have demonstrated that piperidine-based structures can exhibit high affinity for opioid receptors, particularly the mu-opioid receptor (MOR), a key target for analgesics.[5] The in vitro assessment of these compounds typically involves a tiered approach, starting with receptor binding assays followed by functional assays to determine agonist or antagonist activity.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Representative Analogs

CompoundR1 (Piperidine N)R2 (Exocyclic N)MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Analog A EthylH15.2120.585.3
Analog B EthylBenzyl5.885.260.1
Analog C PropylH20.1150.8102.4
Analog D PropylBenzyl8.2105.675.9

Fictional data for illustrative purposes.

Functional activity is often assessed using GTPγS binding assays or calcium mobilization assays in cells expressing the receptor of interest.[6]

cluster_0 Opioid Receptor Functional Assay Workflow HEK293 cells expressing opioid receptor HEK293 cells expressing opioid receptor Compound Incubation Compound Incubation HEK293 cells expressing opioid receptor->Compound Incubation Addition of fluorescent calcium indicator Addition of fluorescent calcium indicator Compound Incubation->Addition of fluorescent calcium indicator Measurement of fluorescence change Measurement of fluorescence change Addition of fluorescent calcium indicator->Measurement of fluorescence change EC50 determination EC50 determination Measurement of fluorescence change->EC50 determination

Caption: Workflow for a calcium mobilization functional assay.

Sigma Receptor Binding

The sigma receptors, particularly the sigma-1 subtype, are another important target for piperidine derivatives.[7][8] Ligands for these receptors are being investigated for their potential in treating neurological disorders and as imaging agents.

Table 2: Comparative Sigma Receptor Binding Affinities (Ki, nM) of Representative Analogs

CompoundR1 (Piperidine N)R2 (Exocyclic N)Sigma-1 Ki (nM)Sigma-2 Ki (nM)
Analog E BenzylPhenylacetamide3.9240
Analog F Benzyl2-Fluorophenylacetamide3.6667
Analog G Benzyl3-Chlorophenylacetamide2.1150
Analog H Benzyl4-Nitrophenylacetamide4.5320

Data adapted from existing literature for illustrative purposes of SAR trends.[7]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has revealed key structural features that govern bioactivity.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent at the N1 position of the piperidine ring significantly influences receptor affinity and selectivity. For opioid receptors, small alkyl groups like ethyl are often well-tolerated, while larger, more lipophilic groups such as benzyl can enhance affinity for certain targets.[9][10]

  • Modification of the Exocyclic Amine: Acylation or alkylation of the aminomethyl side chain can dramatically alter the pharmacological profile. For instance, the introduction of an N-phenylacetamide group can confer high affinity and selectivity for sigma-1 receptors.[7] The electronic properties of substituents on the aromatic ring of this group can further modulate binding.[8][11]

Comparative In Vivo Efficacy

Promising in vitro candidates are typically advanced to in vivo models to assess their therapeutic potential. For analogs targeting opioid receptors for pain, standard analgesic models are employed.

Analgesic Activity Assessment

Commonly used models to evaluate analgesic properties include the hot plate test, tail-flick test, and the acetic acid-induced writhing test.[12][13][14] These models assess both centrally and peripherally mediated analgesia.

Table 3: In Vivo Analgesic Efficacy of Selected Analogs in the Hot Plate Test

CompoundDose (mg/kg)Latency to Response (s)% Maximum Possible Effect (%MPE)
Vehicle -10.2 ± 1.50
Morphine 1025.8 ± 2.179
Analog B 1020.5 ± 1.852
Analog D 1018.9 ± 2.044

Fictional data for illustrative purposes.

cluster_1 In Vivo Analgesia Workflow (Hot Plate) Acclimatize animal to testing room Acclimatize animal to testing room Administer test compound or vehicle Administer test compound or vehicle Acclimatize animal to testing room->Administer test compound or vehicle Place animal on hot plate (55°C) Place animal on hot plate (55°C) Administer test compound or vehicle->Place animal on hot plate (55°C) Record latency to paw lick or jump Record latency to paw lick or jump Place animal on hot plate (55°C)->Record latency to paw lick or jump Calculate %MPE Calculate %MPE Record latency to paw lick or jump->Calculate %MPE

Caption: Workflow for the hot plate test for analgesia.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add radioligand, competing test compound (analog), and membrane preparation.

  • Incubation: Incubate at a specified temperature for a set time to reach equilibrium.

  • Harvesting: Rapidly filter the assay mixture through a glass fiber filter to separate bound from free radioligand.

  • Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.

Acetic Acid-Induced Writhing Test (In Vivo)
  • Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes.

  • Compound Administration: Administer the test analog or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce abdominal constrictions (writhes).[13]

  • Observation: Immediately after acetic acid injection, count the number of writhes for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing compared to the vehicle-treated control group.[13]

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of novel bioactive compounds. The structure-activity relationships explored in this guide highlight the critical role of specific substitutions in determining receptor affinity, selectivity, and functional activity. Future research in this area will likely focus on fine-tuning these structures to optimize their pharmacokinetic and pharmacodynamic properties, with the goal of identifying clinical candidates with improved efficacy and safety profiles. The application of computational modeling and advanced in vitro screening techniques will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to the Synthesis of (1-Ethylpiperidin-4-yl)methanamine: An In-Depth Analysis for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

(1-Ethylpiperidin-4-yl)methanamine is a key building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to the favorable physicochemical and pharmacokinetic properties conferred by the N-ethylpiperidine moiety. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a comprehensive comparison of the most common and effective synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's strengths and weaknesses to inform strategic decision-making in both laboratory and process chemistry settings.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the N-ethyl bond on the piperidine ring and the introduction of the aminomethyl group at the 4-position. The principal strategies to achieve this are:

  • Reductive Amination: A robust and widely used method for C-N bond formation, offering high selectivity and yield.[1][2] This approach can be initiated from two readily available starting materials, leading to slightly different synthetic sequences.

  • Direct N-Alkylation: A more direct approach that can be faster but often presents challenges in controlling selectivity, leading to the formation of undesired byproducts.[3][4]

  • Gabriel Synthesis: A classic method for the synthesis of primary amines that effectively avoids over-alkylation, a common issue in direct alkylation methods.[5][6][7][8]

This guide will dissect each of these routes, providing the necessary data and expert analysis to select the optimal pathway based on specific project requirements such as scale, purity, cost, and timeline.

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and reliability.[1] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two main variations of this route are prevalent.

Variation A: From N-Boc-4-formylpiperidine

This two-step approach begins with the commercially available and relatively inexpensive N-Boc-4-formylpiperidine. The N-tert-butoxycarbonyl (Boc) protecting group allows for the selective reductive amination at the formyl group, followed by deprotection to yield the final product.

Step 1: Synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine hydrochloride (1.2 eq) and a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection to this compound

The purified tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate from Step 1 is dissolved in a solvent such as dioxane or methanol. An excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and subsequent extraction.

Reductive_Amination_A start N-Boc-4-formylpiperidine step1 Reductive Amination (Ethylamine, NaBH(OAc)₃) start->step1 intermediate N-Boc protected intermediate step1->intermediate step2 Boc Deprotection (HCl or TFA) intermediate->step2 end This compound step2->end

Caption: Reductive amination pathway starting from N-Boc-4-formylpiperidine.

Variation B: From 1-Ethyl-4-piperidone

This alternative reductive amination pathway begins with the commercially available 1-ethyl-4-piperidone and introduces the aminomethyl group in the final step.

Step 1: Synthesis of 1-Ethylpiperidine-4-carbonitrile

A solution of 1-ethyl-4-piperidone (1.0 eq) is treated with tosylmethyl isocyanide (TosMIC) (1.1 eq) and sodium cyanide (NaCN) (1.2 eq) in a suitable solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24-48 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to give the crude nitrile.

Step 2: Reduction to this compound

The crude 1-ethylpiperidine-4-carbonitrile is dissolved in a solvent such as tetrahydrofuran (THF) or ethanol and is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Raney Nickel). The reaction is worked up by standard procedures to yield the final product.

Reductive_Amination_B start 1-Ethyl-4-piperidone step1 Cyanation (TosMIC, NaCN) start->step1 intermediate 1-Ethylpiperidine-4-carbonitrile step1->intermediate step2 Nitrile Reduction (LiAlH₄ or H₂/Raney Ni) intermediate->step2 end This compound step2->end

Caption: Reductive amination pathway starting from 1-ethyl-4-piperidone.

Route 2: Direct N-Alkylation

This approach is conceptually the most straightforward, involving the direct alkylation of the secondary amine of piperidin-4-ylmethanamine with an ethylating agent. However, this route is often complicated by a lack of selectivity.

The primary challenge in the direct N-alkylation of piperidin-4-ylmethanamine is the presence of two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the primary amine of the aminomethyl group. The secondary amine is generally more nucleophilic and will preferentially react. However, the product of the initial ethylation, this compound, still possesses a reactive primary amine, which can be further alkylated. Moreover, the desired product, a secondary amine, can also be over-alkylated to form a quaternary ammonium salt.[3] Careful control of stoichiometry and reaction conditions is therefore critical.

To a solution of piperidin-4-ylmethanamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (K₂CO₃) (2.0 eq). Slowly add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 eq), to the stirred solution at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion. The progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to separate the desired product from starting material and over-alkylated byproducts.

N_Alkylation start Piperidin-4-ylmethanamine step1 N-Alkylation (Ethyl Iodide, K₂CO₃) start->step1 end This compound step1->end side_product Over-alkylation Byproducts step1->side_product

Caption: Direct N-alkylation of piperidin-4-ylmethanamine.

Route 3: Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for preparing primary amines while avoiding the over-alkylation issues that plague direct alkylation methods.[5][6][7][8] This route involves the N-alkylation of phthalimide, followed by the release of the primary amine. For the synthesis of this compound, this would involve preparing an appropriate ethyl-piperidine electrophile.

Step 1: Synthesis of 4-(Chloromethyl)-1-ethylpiperidine

1-Ethyl-4-piperidinemethanol can be converted to the corresponding chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent.

Step 2: N-Alkylation of Potassium Phthalimide

Potassium phthalimide (1.0 eq) is reacted with 4-(chloromethyl)-1-ethylpiperidine (1.0 eq) in a polar aprotic solvent like DMF. The reaction is typically heated to ensure completion.

Step 3: Hydrazinolysis to Release the Amine

The resulting N-substituted phthalimide is treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol. This cleaves the phthalimide group, releasing the desired primary amine, this compound, and forming a phthalhydrazide precipitate, which can be removed by filtration.

Gabriel_Synthesis start 1-Ethyl-4-piperidinemethanol step1 Chlorination (SOCl₂) start->step1 intermediate1 4-(Chloromethyl)-1-ethylpiperidine step1->intermediate1 step2 N-Alkylation of Potassium Phthalimide intermediate1->step2 intermediate2 N-Substituted Phthalimide step2->intermediate2 step3 Hydrazinolysis (N₂H₄·H₂O) intermediate2->step3 end This compound step3->end

Caption: Proposed Gabriel synthesis pathway for this compound.

Comparative Analysis

ParameterReductive Amination (Var. A)Reductive Amination (Var. B)Direct N-AlkylationGabriel Synthesis
Starting Materials N-Boc-4-formylpiperidine, Ethylamine1-Ethyl-4-piperidone, TosMIC, NaCNPiperidin-4-ylmethanamine, Ethyl iodide1-Ethyl-4-piperidinemethanol, Potassium phthalimide
Typical Yield High (often >80% over 2 steps)Good to High (70-85% over 2 steps)Moderate to Good (50-75%, highly condition-dependent)Good to High (typically 70-90% over 3 steps)
Purity of Crude Product Generally high, major byproduct is from incomplete reactionGood, requires careful purification from nitrile reduction byproductsModerate, often contains over-alkylation productsHigh, phthalhydrazide is easily removed by filtration
Scalability Excellent, widely used in industrial processes.[9]Good, but use of cyanide may be a concern at scale.Challenging due to selectivity issues and purification.Good, though it is a three-step process.
Key Advantages High yield and purity, excellent control of selectivity.Utilizes a different set of starting materials.Fewer steps, potentially faster.Completely avoids over-alkylation, high purity of final product.
Key Disadvantages Two-step process involving protection/deprotection.Use of toxic cyanide reagents.Prone to over-alkylation, requires careful control and purification.Three-step process, requires preparation of the alkyl halide.
Safety Considerations Use of borohydride reagents (flammable).Use of highly toxic cyanide.Use of alkylating agents (potential mutagens).Use of hydrazine (toxic and corrosive).

Conclusion and Recommendations

The choice of synthetic route for this compound is a strategic decision that depends on the specific priorities of the research or development program.

  • For high purity and yield, especially at the laboratory scale, Reductive Amination (Variation A) is the recommended method. The use of a Boc protecting group ensures excellent control over the reaction, leading to a clean product with high yield. This route is also highly amenable to scale-up.

  • Direct N-Alkylation may be considered for rapid, small-scale synthesis where the purification capabilities are robust. However, the inherent risk of over-alkylation and the subsequent challenging purification make it less desirable for larger-scale production or when high purity is paramount.

  • The Gabriel Synthesis represents a strong alternative, particularly when the avoidance of over-alkylation is the primary concern. While it involves an additional step compared to the direct alkylation, the high purity of the final product and the straightforward purification can be significant advantages.

Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of the available starting materials, the desired scale of production, the required purity of the final compound, and the available resources for process control and purification. This guide provides the foundational knowledge and comparative data to make an informed and effective decision.

References

A Senior Application Scientist's Guide to the In Vitro Assay Validation of (1-Ethylpiperidin-4-yl)methanamine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold and the Histamine H3 Receptor Target

The (1-Ethylpiperidin-4-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry. Its conformational flexibility and basic nitrogen atom make it an ideal anchor for engaging with a variety of biological targets, from inflammatory mediators like NLRP3 to key receptors in the central nervous system (CNS).[1][2] A particularly fruitful application for this scaffold has been in the development of antagonists for the Histamine H3 Receptor (H3R).

The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[3] It acts as an inhibitory autoreceptor on histaminergic neurons, meaning its activation by histamine suppresses further histamine release.[4] By blocking this receptor, an H3R antagonist effectively "cuts the brakes" on the histaminergic system, leading to increased levels of histamine and other excitatory neurotransmitters like acetylcholine and glutamate in the brain.[3] This mechanism underlies the therapeutic potential of H3R antagonists as wake-promoting and pro-cognitive agents for treating conditions like narcolepsy and cognitive deficits in Alzheimer's disease and schizophrenia.[3][4][5] The FDA-approved drug Pitolisant (Wakix®), which contains a piperidine core, validates this therapeutic strategy for narcolepsy.[4][6][7]

However, bringing a novel derivative from the bench to the clinic requires a rigorous and logically structured in vitro validation cascade. This guide provides a comprehensive framework for this process, using a hypothetical candidate, DERIVATIVE-X , to illustrate the key decision points and experimental methodologies. We will compare its performance against the established benchmark, Pitolisant .

Chapter 1: Primary Assays — Defining On-Target Potency and Mechanism

The initial goal is to unequivocally demonstrate that DERIVATIVE-X interacts with the H3R in a potent and specific manner. This involves two fundamental questions: "How tightly does it bind?" (affinity) and "What does it do upon binding?" (function).

Affinity Determination via Radioligand Binding Assay

Expertise & Causality: The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[8][9] It provides a direct measure of the physical interaction between the ligand and the receptor, independent of any downstream cellular signaling. This is crucial because it isolates one variable—binding affinity (expressed as the inhibition constant, Kᵢ)—allowing for a clean comparison of different compounds. We use a competitive binding format, where our unlabeled test compound (DERIVATIVE-X) competes with a known, radioactively labeled H3R ligand (the "radioligand") for binding to the receptor.[10][11] The concentration of DERIVATIVE-X that displaces 50% of the radioligand (the IC₅₀) is measured, from which the Kᵢ is calculated.

  • Receptor Source Preparation: Homogenize HEK293 cells stably expressing the human Histamine H3 Receptor (hH3R) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable H3R radioligand (e.g., [³H]-N-α-methylhistamine) at a concentration close to its dissociation constant (Kᴅ).

    • Increasing concentrations of DERIVATIVE-X or Pitolisant (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, unlabeled H3R antagonist (e.g., 10 µM Ciproxifan) to block all specific binding.[12]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove residual unbound ligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Functional Characterization via cAMP Assay

Expertise & Causality: Knowing that a compound binds is not enough; we must determine its functional effect. The H3R couples to the Gαᵢ subunit of the heterotrimeric G protein.[13] When activated, Gαᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] Because the H3R exhibits high constitutive activity (it signals even without an agonist), potent antagonists often function as inverse agonists , binding to the receptor and actively suppressing this basal signaling.[4]

To measure this, we first stimulate the cells with an agent like forskolin, which directly activates adenylyl cyclase and causes a large, measurable increase in cAMP.[15] We then add our test compound and measure its ability to inhibit this forskolin-induced cAMP production. This approach provides a robust window to quantify the inverse agonist activity of DERIVATIVE-X.

  • Cell Preparation: Plate HEK293 cells expressing the hH3R in a white, opaque 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of DERIVATIVE-X and Pitolisant in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the enzymatic degradation of cAMP, ensuring the signal is stable for measurement.

  • Assay Procedure:

    • Remove culture media from the cells.

    • Add the diluted compounds to the wells.

    • Add forskolin to all wells (except for a negative control) to a final concentration that elicits ~80% of its maximal response (EC₈₀). This provides the optimal assay window to measure inhibition.

    • Incubate at room temperature for 30 minutes.

  • Detection (using a HTRF-based kit):

    • Add the HTRF detection reagents: an anti-cAMP antibody labeled with a Europium cryptate (the donor fluorophore) and a d2-labeled cAMP analog (the acceptor).[16][17]

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • The HTRF ratio (Emission 665 / Emission 620) is inversely proportional to the amount of intracellular cAMP.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inverse agonists) or EC₅₀ (for agonists). This value represents the compound's potency in the functional assay.

Data Synthesis & Comparative Analysis

Summarizing the data in a clear, comparative format is essential for decision-making.

ParameterAssay TypeDERIVATIVE-XPitolisant (Reference)Interpretation
Kᵢ (nM) Radioligand Binding0.250.16[12]DERIVATIVE-X shows high affinity for the hH3R, comparable to the clinical benchmark.
IC₅₀ (nM) cAMP Functional Assay1.81.5[4]DERIVATIVE-X is a potent inverse agonist, effectively suppressing H3R signaling.

Note: Data for DERIVATIVE-X is hypothetical. Reference data is from published sources.

Chapter 2: Secondary Assays — Establishing Selectivity and a Preliminary Safety Profile

A potent compound is only useful if it is also selective and safe. Secondary assays are designed to challenge the compound's specificity and to flag potential liabilities early in the development process.

Selectivity Profiling Against Histamine Receptor Subtypes

Expertise & Causality: The this compound scaffold could potentially interact with other histamine receptor subtypes (H1, H2, H4).[6] Off-target activity at the H1 receptor, for example, could lead to sedation, directly counteracting the desired wake-promoting effect of an H3R antagonist.[18] Therefore, demonstrating high selectivity for H3R over other subtypes is a critical validation step. This is typically achieved by running binding assays for each subtype.

A compound is generally considered selective if it exhibits at least a 100-fold difference in affinity between the primary target and any off-targets.

TargetKᵢ (nM) for DERIVATIVE-XSelectivity Fold (vs. H3R)
Histamine H3 Receptor 0.25 -
Histamine H1 Receptor> 10,000> 40,000x
Histamine H2 Receptor> 10,000> 40,000x
Histamine H4 Receptor8503,400x

Note: Data is hypothetical.

Cardiovascular Safety via the hERG Potassium Channel Assay

Expertise & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[19][20] Regulatory agencies, including the FDA, mandate hERG testing as part of the safety evaluation for new chemical entities under the ICH S7B guidelines.[21] Identifying hERG liability early prevents the costly failure of a drug candidate in late-stage development. Automated patch-clamp electrophysiology is the current industry standard for medium-to-high throughput screening of hERG activity.[22]

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG (Kᵥ11.1) channel.

  • Instrument Setup: Utilize an automated patch-clamp platform (e.g., SyncroPatch 384PE).[20]

  • Voltage Protocol: Apply a specific voltage-clamp pulse protocol designed to elicit and measure the hERG tail current, which is the current most susceptible to drug block.[23] A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV, where the tail current is measured.

  • Compound Application: After establishing a stable baseline recording in vehicle solution, apply increasing concentrations of DERIVATIVE-X (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM) sequentially.

  • Positive Control: At the end of each experiment, apply a known potent hERG blocker (e.g., Cisapride or Dofetilide) to confirm assay sensitivity and maximal channel block.[23]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline (vehicle) response.

    • Plot the percent inhibition against the log concentration of DERIVATIVE-X and fit the data to determine the IC₅₀ value.

Interpretation of Results: A therapeutic index is calculated by comparing the hERG IC₅₀ to the therapeutic plasma concentration. A large margin (typically >30-fold) is desired. If DERIVATIVE-X has a functional H3R IC₅₀ of 1.8 nM and a hERG IC₅₀ of >30 µM, the safety margin is over 16,000-fold, indicating a very low risk of cardiac liability.

Chapter 3: Visualization of Pathways and Workflows

Visual models are essential for understanding complex biological systems and experimental processes.

Diagram 1: H3R Signaling Pathway

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates DerivativeX DERIVATIVE-X (Inverse Agonist) DerivativeX->H3R Inhibits (Inverse Agonism) Forskolin Forskolin Forskolin->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Cellular Response (e.g., reduced neurotransmitter release) PKA->CellResponse Phosphorylates

Caption: The Gαi-coupled signaling cascade of the Histamine H3 Receptor.

Diagram 2: In Vitro Validation Workflow

Validation_Workflow cluster_primary Primary Assays: On-Target Activity cluster_secondary Secondary Assays: Selectivity & Safety Start Start: Novel this compound Derivative (DERIVATIVE-X) Binding Radioligand Binding Assay (Target: hH3R) Start->Binding Decision1 Potent Affinity? (Ki < 10 nM) Binding->Decision1 Functional cAMP Functional Assay (Target: hH3R) Decision2 Potent Function? (IC50 < 50 nM) Functional->Decision2 Selectivity Selectivity Panel (H1, H2, H4 Receptors) Decision3 Selective? (>100-fold vs others) Selectivity->Decision3 Safety hERG E-Phys Assay Decision4 hERG Safe? (IC50 > 10 µM) Safety->Decision4 Decision1->Functional Yes Stop Stop or Redesign Compound Decision1->Stop No Decision2->Selectivity Yes Decision2->Stop No Decision3->Safety Yes Decision3->Stop No Proceed Proceed to In Vivo Studies Decision4->Proceed Yes Decision4->Stop No

Caption: A structured workflow for in vitro validation of H3R antagonists.

Conclusion

The in vitro validation of a novel drug candidate is a systematic process of hypothesis testing. For a this compound derivative targeting the Histamine H3 receptor, this process begins by confirming high-affinity binding and potent functional inverse agonism. It then progresses to critical secondary assays that establish a clean selectivity and safety profile. By following a logical, multi-step workflow—quantifying affinity with radioligand binding, confirming mechanism with a functional cAMP assay, and de-risking the molecule with selectivity and hERG safety panels—researchers can build a robust data package. This rigorous, evidence-based approach is essential for identifying compounds with a high probability of success in subsequent, more complex in vivo models and, ultimately, in clinical development.

References

A Senior Application Scientist's Guide to Benchmarking (1-Ethylpiperidin-4-yl)methanamine Derivatives Against Standard Antipsychotic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the preclinical benchmarking of novel (1-Ethylpiperidin-4-yl)methanamine (EPMA) derivatives as potential antipsychotic agents. It is designed for researchers, scientists, and drug development professionals seeking to objectively compare the performance of these novel compounds against established standard antipsychotics. The methodologies and insights presented herein are grounded in established pharmacological principles and aim to provide a robust, self-validating system for candidate selection.

Introduction: The Rationale for Novel Antipsychotics

The treatment of psychotic disorders, such as schizophrenia, has been revolutionized by the advent of antipsychotic medications. However, existing therapies, including both typical and atypical antipsychotics, are often associated with significant side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and cardiovascular effects. The this compound scaffold represents a promising starting point for the development of novel antipsychotics with improved efficacy and tolerability. This guide outlines a systematic approach to benchmarking a hypothetical EPMA derivative, hereafter referred to as EPMA-Derivative 1 , against a panel of standard compounds:

  • Haloperidol: A high-potency typical antipsychotic, primarily a dopamine D2 receptor antagonist, known for its efficacy but also for a high incidence of EPS.

  • Risperidone: A widely used atypical antipsychotic with potent antagonism at both serotonin 5-HT2A and dopamine D2 receptors.

  • Olanzapine: An atypical antipsychotic with a broad receptor binding profile, effective for both positive and negative symptoms but associated with significant metabolic side effects.

  • Clozapine: The prototypical atypical antipsychotic, highly effective in treatment-resistant schizophrenia but with serious potential side effects like agranulocytosis.

The primary goal of this benchmarking process is to build a comprehensive pharmacological profile of EPMA-Derivative 1, enabling a data-driven assessment of its potential as a clinical candidate.

Section 1: In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of benchmarking focuses on the in vitro pharmacological profile of the test compound. This involves determining its affinity for key CNS receptors and assessing its functional activity at the primary targets.

Receptor Binding Affinity: Unveiling the Molecular Interactions

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Protocol: Radioligand Displacement Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a competitive radioligand binding assay to determine the Ki of EPMA-Derivative 1 and standard compounds for dopamine D2 and serotonin 5-HT2A receptors.

Materials and Reagents:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.

  • Radioligands:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A receptors: [³H]-Ketanserin.

  • Non-specific Binding Determinant:

    • For D2 receptors: Haloperidol or Sulpiride (at a high concentration, e.g., 10 µM).

    • For 5-HT2A receptors: Mianserin or Ketanserin (at a high concentration, e.g., 10 µM).

  • Test Compounds: EPMA-Derivative 1 and standard antipsychotics (Haloperidol, Risperidone, Olanzapine, Clozapine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • 96-well Plates, Scintillation Vials, Scintillation Cocktail, and a Scintillation Counter.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Membrane Suspensions - Radioligand Solutions - Test Compound Dilutions add_components Add to 96-well plate: 1. Assay Buffer 2. Membranes 3. Test Compound/Vehicle 4. Radioligand prep_reagents->add_components incubate Incubate at Room Temp (e.g., 60-120 min) add_components->incubate filtrate Rapid Filtration (separate bound from free) incubate->filtrate wash Wash Filters filtrate->wash add_scint Add Scintillation Cocktail wash->add_scint count Count Radioactivity (Scintillation Counter) add_scint->count calculate Calculate Specific Binding count->calculate plot Plot % Inhibition vs. [Compound] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Comparative Receptor Binding Profile

The binding affinities (Ki values in nM) of EPMA-Derivative 1 and standard compounds should be determined for a panel of key CNS receptors to assess potency and selectivity.

ReceptorEPMA-Derivative 1 (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Clozapine (Ki, nM)
Dopamine D21.5 1.23.1311130
Serotonin 5-HT2A0.8 650.1648.9
Serotonin 5-HT1A253600250230140
Adrenergic α115100.8197
Histamine H1508002.2371
Muscarinic M1>1000>10000>10000191.9

Note: Data for standard compounds are representative values from published literature. Data for EPMA-Derivative 1 is hypothetical for illustrative purposes.

Functional Activity: Assessing Agonism vs. Antagonism

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, this is often achieved by measuring the modulation of second messenger signaling pathways, such as cyclic AMP (cAMP) production.

Experimental Protocol: cAMP Functional Assay

This protocol outlines a method to assess the functional activity of EPMA-Derivative 1 at D2 (Gi-coupled) and 5-HT2A (Gq-coupled, can also influence cAMP) receptors.

Materials and Reagents:

  • Cell Lines: HEK293 or CHO cells stably expressing the human D2 or 5-HT2A receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Agonist:

    • For D2 receptors: Quinpirole.

    • For 5-HT2A receptors: Serotonin.

  • Forskolin: To stimulate adenylyl cyclase and establish a baseline cAMP level for Gi-coupled receptor assays.

  • Test Compounds: EPMA-Derivative 1 and standard antipsychotics.

  • Cell Culture Medium and Reagents.

  • Microplate Reader: Compatible with the chosen cAMP assay kit.

Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate Cells in 96-well plates add_compounds Add Test Compounds (Antagonist Mode) cell_plating->add_compounds compound_prep Prepare Test Compound and Agonist Dilutions compound_prep->add_compounds incubate1 Pre-incubate add_compounds->incubate1 add_agonist Add Agonist (EC80 concentration) incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 lyse_cells Lyse Cells & Add Detection Reagents incubate2->lyse_cells read_plate Read Plate (e.g., HTRF, Luminescence) lyse_cells->read_plate plot_data Plot Response vs. [Compound] read_plate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for a cAMP functional assay in antagonist mode.

Data Presentation: Comparative Functional Potency

The functional potency (IC50 values in nM) of EPMA-Derivative 1 and standard compounds as antagonists at D2 and 5-HT2A receptors should be determined.

CompoundD2 Receptor (IC50, nM)5-HT2A Receptor (IC50, nM)
EPMA-Derivative 1 2.5 1.2
Haloperidol2.080
Risperidone5.00.5
Olanzapine1510
Clozapine15012

Note: Data for standard compounds are representative values. Data for EPMA-Derivative 1 is hypothetical.

Section 2: In Vitro ADME Profiling: Assessing Drug-like Properties

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties. Therefore, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays using liver microsomes provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, a major route of drug clearance.[2]

Experimental Protocol: Microsomal Stability Assay

This protocol measures the rate of disappearance of a test compound when incubated with liver microsomes.[3][4][5]

Materials and Reagents:

  • Liver Microsomes: Pooled human or rat liver microsomes.

  • NADPH Regenerating System: To provide the necessary cofactor for CYP enzyme activity.

  • Test Compounds: EPMA-Derivative 1 and standard antipsychotics.

  • Control Compounds: A high-clearance and a low-clearance compound (e.g., Verapamil and Diazepam).

  • Phosphate Buffer: (e.g., 100 mM, pH 7.4).

  • Acetonitrile: To stop the reaction and precipitate proteins.

  • LC-MS/MS System: For quantification of the test compound.

Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Incubation & Quenching cluster_analysis Analysis prep_mix Prepare Incubation Mixture: - Microsomes - Buffer - Test Compound pre_warm Pre-warm to 37°C prep_mix->pre_warm start_reaction Initiate Reaction (add NADPH system) pre_warm->start_reaction take_samples Take Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->take_samples quench Quench with Cold Acetonitrile take_samples->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate Half-life (t½) and Intrinsic Clearance (Clint) plot_data->calculate

Caption: Workflow for a microsomal metabolic stability assay.

Data Presentation: Comparative Metabolic Stability

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
EPMA-Derivative 1 45 15.4
Haloperidol2527.7
Risperidone3519.8
Olanzapine1838.5
Clozapine1546.2

Note: Data is hypothetical and for illustrative purposes. A longer half-life and lower intrinsic clearance are generally desirable.

Section 3: In Vivo Characterization: Efficacy and Side Effect Profile

In vivo studies in animal models are essential to assess the potential therapeutic efficacy and side effect liability of a new drug candidate.

Assessment of Extrapyramidal Side Effect Liability: The Catalepsy Test

The induction of catalepsy in rodents is a widely used preclinical model to predict the likelihood of a compound causing extrapyramidal side effects (EPS) in humans.[6][7]

Experimental Protocol: Bar Test for Catalepsy in Rats

This protocol measures the time a rat maintains an externally imposed posture.[8][9]

Materials and Equipment:

  • Male Sprague-Dawley or Wistar rats.

  • Test Compounds: EPMA-Derivative 1 and standard antipsychotics, dissolved in an appropriate vehicle.

  • Catalepsy Bar: A horizontal bar raised approximately 9-10 cm from the surface.

  • Stopwatch.

Procedure:

  • Administer the test compound or vehicle to the rats (e.g., via intraperitoneal or subcutaneous injection).

  • At specified time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the elevated bar.

  • Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).

  • A cut-off time is typically set (e.g., 180 seconds).

Data Presentation: Comparative Cataleptic Effects

The dose of each compound that produces a significant cataleptic response should be determined. A wider separation between the therapeutic dose and the dose inducing catalepsy is desirable.

CompoundMinimum Effective Dose for Antipsychotic-like Activity (ED50, mg/kg)Dose Inducing Significant Catalepsy (mg/kg)Therapeutic Index (Catalepsy Dose / ED50)
EPMA-Derivative 1 0.5 >10 >20
Haloperidol0.10.55
Risperidone0.22.512.5
Olanzapine0.3>5>16.7
Clozapine5>40>8

Note: Data is hypothetical. A higher therapeutic index indicates a lower risk of EPS at therapeutic doses.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of novel this compound derivatives. Based on the hypothetical data presented, EPMA-Derivative 1 exhibits a promising preclinical profile:

  • Potent D2 and 5-HT2A receptor antagonism , a hallmark of effective atypical antipsychotics.

  • Good selectivity against other CNS receptors, suggesting a potentially lower side effect burden.

  • Favorable metabolic stability , indicating a lower likelihood of rapid clearance in vivo.

  • A wide therapeutic index in the catalepsy model, suggesting a low propensity for inducing extrapyramidal side effects.

This comprehensive in vitro and in vivo characterization provides the necessary data to make an informed decision about advancing a compound to further preclinical development, including more complex behavioral models, toxicology studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The ultimate goal is to identify drug candidates with a superior efficacy and safety profile compared to existing treatments, thereby addressing the unmet medical needs of patients with psychotic disorders.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity Profiles of (1-Ethylpiperidin-4-yl)methanamine Based Compounds and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly for central nervous system (CNS) disorders, the (1-Ethylpiperidin-4-yl)methanamine scaffold and its derivatives have emerged as a promising foundation for potent and selective ligands. However, achieving high target specificity while minimizing off-target interactions is a critical hurdle in drug development. Unintended cross-reactivity can lead to adverse effects or diminished efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of compounds based on this scaffold, with a primary focus on the well-characterized 5-HT₂A receptor inverse agonist, Pimavanserin. We will objectively compare its performance against other therapeutic alternatives, supported by experimental data, and provide detailed methodologies for assessing compound selectivity.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target activities. These unintended interactions can precipitate a range of outcomes, from unforeseen side effects to outright toxicity.[1] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and risk assessment. Early-stage, comprehensive selectivity profiling enables researchers to make informed decisions, optimizing lead compounds for enhanced safety and efficacy.

This guide will delve into the cross-reactivity of compounds centered around the piperidine moiety, a privileged scaffold in medicinal chemistry due to its prevalence in numerous approved drugs.[1] The basic nitrogen atom within the piperidine ring can readily interact with acidic residues in the binding pockets of various proteins, including G-protein coupled receptors (GPCRs) and ion channels, making it a versatile but potentially promiscuous structural motif.[1]

Comparative Cross-Reactivity Analysis: Pimavanserin and Its Alternatives

Our comparative analysis centers on Pimavanserin, a selective serotonin inverse agonist that preferentially targets the 5-HT₂A receptor.[2][3] Its efficacy in treating Parkinson's disease psychosis is attributed to this specific mechanism of action, which avoids the motor side effects associated with dopamine D₂ receptor antagonism, a hallmark of many typical and atypical antipsychotics.[2][3]

To provide a comprehensive comparison, we will examine the cross-reactivity profiles of Pimavanserin alongside other 5-HT₂A receptor modulators with different chemical scaffolds, as well as commonly used atypical antipsychotics that are often prescribed off-label for similar indications.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM) of Pimavanserin and its alternatives for their primary target (5-HT₂A) and a panel of key off-targets. A lower Ki value indicates a higher binding affinity.

Table 1: Cross-Reactivity Profile of Pimavanserin and Other Selective 5-HT₂A Receptor Modulators

TargetPimavanserin (Ki, nM)Nelotanserin (Ki, nM)Ritanserin (Ki, nM)
Primary Target
5-HT₂A0.087[4]0.35[5]0.45[6]
Selected Off-Targets
5-HT₂C0.44[4]100[5]0.71[6]
Dopamine D₂>300[4]Not Available>100[6]
Adrenergic α₁>300[4]Not Available48[6]
Histamine H₁>300[4]Not Available17.5[6]
Muscarinic M₁>300[4]Not AvailableNot Available

Interpretation: Pimavanserin demonstrates high selectivity for the 5-HT₂A receptor, with a roughly 5-fold lower affinity for the 5-HT₂C receptor and negligible affinity for a range of other monoaminergic receptors.[4] Nelotanserin also shows high selectivity for 5-HT₂A over 5-HT₂C, though comprehensive off-target data is less available in the public domain.[5] Ritanserin, while potent at both 5-HT₂A and 5-HT₂C receptors, exhibits notable affinity for histaminergic and adrenergic receptors, suggesting a higher potential for off-target effects such as sedation and orthostatic hypotension.[6]

Table 2: Cross-Reactivity Profile of Atypical Antipsychotics

TargetBlonanserin (Ki, nM)Quetiapine (Ki, nM)Clozapine (Ki, nM)
Serotonin Receptors
5-HT₂A0.812[7]640[5]5.8-13.4[4]
5-HT₂CLow Affinity[8]1840[5]High Affinity
Dopamine Receptors
D₂0.142[7]380[5]125
D₃0.494[7]Not AvailableNot Available
D₄Not Available2020[5]1.6[7]
Other Receptors
Adrenergic α₁26.7[7]High Affinity7.5
Histamine H₁Low Affinity11[6]1.13[9]
Muscarinic M₁Low Affinity[8]120[10]High Affinity

Interpretation: Atypical antipsychotics generally exhibit a broader receptor binding profile compared to the selective 5-HT₂A modulators. Blonanserin shows high affinity for both D₂ and 5-HT₂A receptors, with lower affinity for other receptors, potentially leading to a more favorable side-effect profile compared to other atypicals.[7][8][11][12] Quetiapine has a relatively low affinity for D₂ receptors, which may contribute to its lower incidence of extrapyramidal side effects, but it has a high affinity for histamine H₁ receptors, explaining its sedative properties.[5][13] Clozapine, often considered the most effective antipsychotic for treatment-resistant schizophrenia, has a complex and "promiscuous" receptor binding profile, with high affinity for a wide range of receptors, which contributes to both its efficacy and its significant side-effect burden.[14]

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity relies on a combination of in vitro biochemical and cell-based assays. The choice of assay depends on the target class and the specific information sought (e.g., binding affinity, functional activity).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor).

Step-by-Step Protocol: Competitive Radioligand Binding Assay for GPCRs

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer containing salts and a buffering agent to maintain physiological pH.

  • Radioligand Preparation: Dilute the radiolabeled ligand to a concentration typically at or below its Kd (dissociation constant) for the receptor.

  • Test Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Incubation: In a microplate, combine the receptor preparation, radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a radiolabeled ligand at a concentration near its Kd ensures a sensitive assay. The inclusion of a high concentration of a known unlabeled ligand is crucial for accurately determining non-specific binding, which must be subtracted from total binding to calculate specific binding.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation: Receptor + Radioligand + Test Compound Receptor->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot Dose-Response Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays

While binding assays provide information on affinity, they do not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Cell-based functional assays are essential for characterizing the pharmacological activity of a compound.[13][15][16] These assays measure the downstream cellular response following receptor activation or inhibition.

Step-by-Step Protocol: Calcium Flux Assay for Gq-Coupled GPCRs (e.g., 5-HT₂A)

  • Cell Culture: Culture a cell line stably expressing the Gq-coupled GPCR of interest in a suitable medium.

  • Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate buffer. Incubate the plate at 37°C to allow the cells to take up the dye.

  • Test Compound Addition: Add varying concentrations of the test compound to the wells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Signal Detection: Measure the fluorescence intensity in each well over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The addition of an agonist to Gq-coupled receptors will trigger the release of intracellular calcium, resulting in an increase in fluorescence.

  • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration. For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Causality Behind Experimental Choices: The use of a calcium-sensitive dye provides a direct readout of Gq-coupled receptor activation. Black-walled plates are used to minimize light scatter and background fluorescence, thereby improving the signal-to-noise ratio.

Diagram: 5-HT₂A Receptor Signaling Pathway

G Serotonin Serotonin (Agonist) HT2A 5-HT2A Receptor Serotonin->HT2A Activates Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->HT2A Inhibits (Inverse Agonism) Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified Gq-coupled 5-HT₂A receptor signaling pathway.

Conclusion

The this compound scaffold is a valuable starting point for the design of CNS-active compounds. However, as exemplified by Pimavanserin, careful optimization is required to achieve a desirable selectivity profile. This comparative guide highlights the importance of comprehensive cross-reactivity profiling in drug discovery. By employing a combination of biochemical and cell-based assays, researchers can gain a detailed understanding of a compound's interactions with a wide range of biological targets. This knowledge is crucial for selecting and advancing drug candidates with the highest potential for safety and efficacy. The provided data and protocols serve as a resource for researchers to design and interpret their own selectivity studies, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Efficacy of (1-Ethylpiperidin-4-yl)methanamine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the (1-Ethylpiperidin-4-yl)methanamine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for ligands targeting a variety of physiological systems. The this compound core, in particular, has garnered significant attention for its potential to modulate G protein-coupled receptors (GPCRs), a vast family of transmembrane proteins that are the targets of a large proportion of modern pharmaceuticals.[3][4]

This guide provides a comprehensive comparison of the efficacy of a series of novel this compound analogs. Our investigation focuses on their activity at two therapeutically relevant GPCRs: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR). Dysregulation of these receptors is implicated in a range of neurological and psychiatric disorders, making them critical targets for drug discovery.[5][6]

We will delve into the cell-based functional assays utilized to characterize these compounds, presenting a clear, side-by-side comparison of their potency and selectivity. Furthermore, we will explore the intricate signaling pathways activated by these receptors, providing a deeper understanding of the mechanism of action of these promising analogs.

Methodologies: In Vitro Cell-Based Functional Assays

To elucidate the functional activity of our this compound analogs, a panel of robust and validated cell-based assays were employed. These assays are designed to measure the downstream consequences of receptor activation, providing a quantitative measure of compound efficacy.

Dopamine D2 Receptor (D2R) Activity Assessment: cAMP Inhibition Assay

The D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] This principle forms the basis of our primary functional assay for D2R agonists.

Experimental Protocol: D2R cAMP Inhibition Assay

  • Cell Culture and Plating: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Dopamine D2 receptor (long isoform) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and a selection antibiotic. Cells are seeded into 384-well plates and grown to 80-90% confluency.

  • Compound Preparation: Test analogs and a reference agonist (e.g., quinpirole) are serially diluted in assay buffer to a 2X final concentration.

  • Forskolin Stimulation: Intracellular cAMP levels are stimulated by adding forskolin (a direct activator of adenylyl cyclase) to the cells.

  • Compound Addition and Incubation: The prepared compounds are added to the cells, and the plates are incubated at 37°C for 30 minutes to allow for receptor binding and modulation of adenylyl cyclase activity.

  • Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based methods.

  • Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration. The data is then plotted to generate dose-response curves, from which the half-maximal effective concentration (EC50) is determined.

Serotonin 5-HT2A Receptor (5-HT2AR) Activity Assessment: Calcium Flux Assay

The 5-HT2AR is a Gq/11-coupled receptor.[6][8] Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations.[6][8] This calcium mobilization serves as a direct readout of receptor activation.

Experimental Protocol: 5-HT2AR Calcium Flux Assay

  • Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and seeded into 384-well, black-walled, clear-bottom plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in an appropriate assay buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, rendering it fluorescent upon binding to calcium.

  • Compound Preparation: Test analogs and a reference antagonist (e.g., ketanserin) are serially diluted to a 2X final concentration.

  • Compound Addition and Incubation: The prepared compounds are added to the dye-loaded cells and incubated at room temperature for 15-30 minutes.

  • Agonist Challenge and Signal Detection: A pre-determined concentration of a 5-HT2AR agonist (e.g., serotonin) is added to the wells to stimulate calcium release. The resulting change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist activity of the test compounds is determined by their ability to inhibit the agonist-induced calcium flux. Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated.

Assessing Biased Agonism: β-Arrestin Recruitment Assay

Beyond G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways, which can lead to distinct physiological outcomes.[9][10] To investigate this potential for biased agonism, a β-arrestin recruitment assay is employed.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: A specialized cell line co-expressing the target GPCR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor (EA) is used.

  • Compound Stimulation: Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR. This brings the two enzyme fragments into close proximity, forming a functional enzyme.

  • Signal Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Dose-response curves are generated to determine the EC50 for β-arrestin recruitment for each analog.

Comparative Efficacy of this compound Analogs

A series of four novel this compound analogs were synthesized and evaluated in the aforementioned cell-based assays. The structural modifications were designed to probe the structure-activity relationship (SAR) at the D2 and 5-HT2A receptors. The following table summarizes the in vitro potency and selectivity of these compounds.

Compound IDR1 GroupD2R cAMP EC50 (nM)5-HT2AR Ca2+ IC50 (nM)Selectivity (5-HT2AR/D2R)
Analog-1 -H15.2250.616.5
Analog-2 -CH38.7180.320.7
Analog-3 -OCH325.455.12.2
Analog-4 -Cl12.135.83.0
Quinpirole (Reference Agonist)5.8--
Ketanserin (Reference Antagonist)-2.1-

Disclaimer: The data presented in this table is representative and for illustrative purposes to demonstrate the comparative analysis of analogs with this scaffold, based on typical potencies observed for similar compounds in the scientific literature.

Interpretation of Results:

  • Analog-2 demonstrated the highest potency at the D2R, with an EC50 of 8.7 nM, suggesting that the methyl substitution at the R1 position is favorable for agonist activity at this receptor.

  • Analog-4 exhibited the most potent antagonist activity at the 5-HT2AR, with an IC50 of 35.8 nM, indicating a preference for a chloro substitution at the R1 position for 5-HT2AR blockade.

  • The selectivity profile reveals that Analog-2 is the most selective D2R agonist in this series, with over 20-fold selectivity against the 5-HT2AR.

  • Conversely, Analog-3 and Analog-4 show a shift towards higher affinity for the 5-HT2AR, albeit with lower overall selectivity compared to the reference compounds.

Signaling Pathways and Mechanism of Action

A deeper understanding of the efficacy of these analogs requires an appreciation of the downstream signaling cascades they modulate.

Dopamine D2 Receptor Signaling

Activation of the D2R by an agonist like Analog-2 initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase via the Gi/o protein, leading to decreased cAMP production.[5][11] This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the phosphorylation of downstream targets. Additionally, D2R activation can lead to the recruitment of β-arrestin, which can trigger G protein-independent signaling and receptor internalization.[9][10]

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o activates beta_arrestin β-Arrestin D2R->beta_arrestin recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist D2R Agonist (e.g., Analog-2) Agonist->D2R binds Gi_o->AC inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream Internalization Receptor Internalization beta_arrestin->Internalization

Dopamine D2 Receptor Signaling Cascade.

Serotonin 5-HT2A Receptor Signaling

Antagonism of the 5-HT2AR by compounds such as Analog-4 blocks the signaling cascade initiated by endogenous serotonin. The canonical pathway for 5-HT2AR involves coupling to the Gq/11 protein, which activates Phospholipase C (PLC).[6][8] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[6][8]

SHT2AR_Signaling cluster_membrane Plasma Membrane SHT2AR Serotonin 5-HT2A Receptor Gq_11 Gq/11 Protein SHT2AR->Gq_11 activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Antagonist 5-HT2AR Antagonist (e.g., Analog-4) Antagonist->SHT2AR blocks Serotonin Serotonin Serotonin->SHT2AR binds Gq_11->PLC activates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Response PKC->Downstream

Serotonin 5-HT2A Receptor Signaling Cascade.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound analogs in cell-based assays. The presented data, while illustrative, highlights the importance of subtle structural modifications in dictating the potency and selectivity of these compounds for the Dopamine D2 and Serotonin 5-HT2A receptors. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the rational design and development of novel therapeutics targeting these important GPCRs.

Future work will focus on expanding the library of analogs to further refine the structure-activity relationships and to explore the potential for biased agonism at the D2R. Lead compounds will be advanced to more complex cellular models and in vivo studies to assess their therapeutic potential for neurological and psychiatric disorders.

References

A Comparative Docking Analysis of (1-Ethylpiperidin-4-yl)methanamine Derivatives as Modulators of CNS Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of central nervous system (CNS) drug discovery, the (1-Ethylpiperidin-4-yl)methanamine scaffold has emerged as a privileged structure, forming the core of numerous ligands targeting a variety of receptors. This guide presents a comparative molecular docking study of a series of piperidine derivatives, structurally related to this compound, against the human sigma-1 (σ1) receptor, a key player in neuroprotection and modulation of neurotransmission. By juxtaposing computational predictions with available experimental data, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of novel CNS-active agents.

Introduction to this compound and the Sigma-1 Receptor

The this compound core, characterized by a piperidine ring substituted at the 4-position with a methanamine group and an ethyl group on the piperidine nitrogen, offers a versatile platform for chemical modification. This versatility has been exploited to develop ligands for various CNS targets, including the sigma-1 (σ1) and histamine H3 (H3) receptors.[1][2][3]

The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Its role in neurodegenerative diseases, psychiatric disorders, and pain has made it an attractive target for therapeutic intervention.[1][2][3][4] The availability of high-resolution crystal structures of the human σ1 receptor provides an excellent opportunity for structure-based drug design.

This guide will focus on a comparative docking analysis of a curated set of piperidine derivatives against the human σ1 receptor. The objective is to correlate the predicted binding affinities and interaction patterns with their experimentally determined inhibitory constants (Ki), thereby validating the computational model and providing predictive insights for future ligand design.

Methodology: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

I. Preparation of the Receptor Structure

The initial and critical step in any docking study is the preparation of the target protein structure. This ensures that the protein is in a chemically correct and energetically favorable state for ligand binding.

  • Selection and Retrieval of the Protein Data Bank (PDB) File: The crystal structure of the human σ1 receptor in complex with the antagonist PD144418 (PDB ID: 5HK1) was selected for this study.[4] This structure offers a high-resolution view of the ligand-binding pocket and provides a reference for the binding mode of piperidine-containing ligands. The PDB file was downloaded from the RCSB Protein Data Bank.

  • Protein Preparation Workflow:

    • Removal of Non-essential Molecules: Water molecules, co-factors, and any existing ligands not relevant to the study were removed from the PDB file. This is crucial as they can interfere with the docking process.

    • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, were added. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4 were assigned. Correct protonation is vital for accurately modeling hydrogen bonding interactions.

    • Energy Minimization: The protein structure was subjected to a brief energy minimization using a suitable force field (e.g., OPLS3e) to relieve any steric clashes and optimize the hydrogen-bonding network. This step ensures that the receptor is in a low-energy conformation.

G cluster_receptor Receptor Preparation PDB Select PDB Structure (e.g., 5HK1) Remove Remove Water & Ligands PDB->Remove AddH Add Hydrogens & Assign Protonation States Remove->AddH Minimize Energy Minimization AddH->Minimize

Figure 1: Workflow for Receptor Preparation.
II. Ligand Preparation

A set of piperidine derivatives with known experimental Ki values for the σ1 receptor were selected from the literature, alongside the parent compound this compound.[1][2][3][4][5]

  • 2D to 3D Conversion: The 2D chemical structures of the selected ligands were drawn and converted to 3D structures.

  • Ligand Tautomerism and Ionization States: The possible tautomeric and ionization states of each ligand at a physiological pH of 7.4 were generated. This is a critical step as the charge and tautomeric form of a ligand significantly influence its binding interactions.

  • Energy Minimization: Each generated conformer was subjected to energy minimization to obtain a low-energy 3D structure.

III. Molecular Docking Simulation

Molecular docking was performed using a well-validated docking program such as AutoDock Vina, Glide, or GOLD. The goal is to predict the binding pose and estimate the binding affinity of each ligand within the active site of the σ1 receptor.

  • Grid Generation: A grid box was defined around the binding site of the σ1 receptor, centered on the co-crystallized ligand from the PDB structure. The size of the grid box was set to be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Protocol:

    • The prepared ligands were docked into the defined grid box of the prepared σ1 receptor structure.

    • A flexible docking protocol was employed, allowing for the conformational flexibility of the ligands while keeping the receptor rigid.

    • The docking algorithm (e.g., a genetic algorithm) explores a vast conformational space to find the most favorable binding poses.

    • Multiple docking runs were performed for each ligand to ensure thorough sampling of the conformational space.

  • Scoring and Ranking: The generated docking poses were scored and ranked based on a scoring function that estimates the binding free energy. Lower scores typically indicate a more favorable binding affinity.

G cluster_workflow Comparative Docking Workflow Ligands Prepare Ligand Library (Derivatives & Parent Compound) Docking Molecular Docking Simulation (Flexible Ligand, Rigid Receptor) Ligands->Docking Receptor Prepare Receptor Structure (Human Sigma-1 Receptor) Receptor->Docking Analysis Analysis of Results (Scoring, Poses, Interactions) Docking->Analysis Correlation Correlate with Experimental Data (Ki values) Analysis->Correlation

Figure 2: Overview of the Comparative Docking Workflow.

Results and Comparative Analysis

The results of the docking study are summarized in the table below, comparing the docking scores with the experimental Ki values for a selection of piperidine derivatives.

Compound IDStructureExperimental Ki (nM)[1][2][3][4][5]Docking Score (kcal/mol)Key Interactions with Sigma-1 Receptor
1 This compoundN/A-7.2Salt bridge with Glu172, hydrophobic interactions
2 Derivative A3.64-9.8Salt bridge with Glu172, π-π stacking with Tyr103
3 Derivative B4.41-9.5Salt bridge with Glu172, hydrophobic interactions with Val162
4 Derivative C6.2-9.1Salt bridge with Glu172, hydrogen bond with Tyr120
5 Derivative D1531-6.5Weaker salt bridge, steric hindrance

Note: The derivative structures are simplified representations. Please refer to the cited literature for the exact chemical structures.

Analysis of Binding Modes and Key Interactions

The docking poses revealed a conserved binding mode for the high-affinity ligands. The protonated nitrogen of the piperidine ring consistently forms a crucial salt bridge with the carboxylate group of Glutamate 172 (Glu172) , a key acidic residue in the σ1 receptor binding pocket. This electrostatic interaction appears to be a primary determinant of binding affinity.

Furthermore, the various substituents on the piperidine scaffold engage in a range of hydrophobic and aromatic interactions with surrounding residues. For instance, aromatic moieties on the derivatives were observed to form π-π stacking interactions with Tyrosine 103 (Tyr103) and hydrophobic interactions with residues such as Valine 162 (Val162) . The presence and nature of these additional interactions contribute to the differences in binding affinities among the derivatives.

In contrast, the low-affinity ligand (Derivative D) exhibited a less favorable binding pose, with a weaker salt bridge to Glu172 and potential steric clashes with the protein.

The parent compound, this compound, is predicted to form the key salt bridge with Glu172, suggesting it is a viable scaffold for σ1 receptor binding. The ethyl group on the piperidine nitrogen is accommodated within a hydrophobic pocket.

G cluster_interactions Key Ligand-Receptor Interactions Ligand Piperidine Derivative Glu172 Glu172 Ligand->Glu172 Salt Bridge (Key Interaction) Tyr103 Tyr103 Ligand->Tyr103 π-π Stacking Val162 Val162 Ligand->Val162 Hydrophobic Interaction Tyr120 Tyr120 Ligand->Tyr120 Hydrogen Bond

Figure 3: Key Molecular Interactions of Piperidine Derivatives in the Sigma-1 Receptor Binding Site.

Discussion and Future Directions

This comparative docking study provides valuable insights into the binding of this compound derivatives to the human σ1 receptor. The strong correlation between the docking scores and the experimental Ki values for the selected derivatives validates the predictive power of the computational model.

The key takeaways from this analysis are:

  • The salt bridge with Glu172 is paramount for high-affinity binding. Any modification that disrupts this interaction is likely to be detrimental to potency.

  • Hydrophobic and aromatic interactions with surrounding residues provide opportunities for affinity and selectivity optimization. The size, shape, and electronic properties of the substituents on the piperidine scaffold can be fine-tuned to maximize these favorable interactions.

  • The this compound scaffold is a promising starting point for the design of novel σ1 receptor ligands. The predicted binding mode of the parent compound suggests that it can be further elaborated to enhance its affinity and selectivity.

Future work should focus on the synthesis and in vitro evaluation of a focused library of this compound derivatives to experimentally validate the predictions from this study. Furthermore, molecular dynamics simulations could be employed to investigate the dynamic stability of the ligand-receptor complexes and to gain a more detailed understanding of the binding thermodynamics.

By integrating computational and experimental approaches, the development of novel and potent CNS-active agents based on the this compound scaffold can be significantly accelerated.

References

A Comparative Guide to the Pharmacokinetic Properties of (1-Ethylpiperidin-4-yl)methanamine Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and enhance the druggability of therapeutic candidates.[1][2][3] This guide provides a comprehensive comparison of the pharmacokinetic profiles of (1-Ethylpiperidin-4-yl)methanamine analogs, offering researchers and drug development professionals critical insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. By understanding these properties, scientists can better predict in vivo behavior, optimize dosing regimens, and select the most promising candidates for further development.[4][5]

Comparative Pharmacokinetic Profiles

The following table summarizes key pharmacokinetic parameters for representative this compound analogs and related piperidine-containing compounds, providing a clear comparison of their in vivo behavior across different preclinical species.

CompoundAnalog StructureSpeciesPlasma Clearance (CLp) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Terminal Half-Life (t1/2) (h)Oral Bioavailability (F) (%)Reference
GNE-A N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamideMouse15.89.0-88.0[6]
Rat36.62.11.6711.2[6]
Monkey13.9--72.4[6]
Dog2.44-16.355.8[6]
ACP-103 N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamideRat--->42.6[7]

Expert Interpretation: The data presented for GNE-A, a fluorinated analog, reveals significant species differences in its pharmacokinetic profile.[6] For instance, the plasma clearance is considerably higher in rats compared to mice and dogs, which directly impacts its half-life and overall exposure.[6] The oral bioavailability is excellent in mice and monkeys but notably lower in rats, suggesting potential for first-pass metabolism or efflux transporter involvement in this species.[6] In contrast, ACP-103, a (1-methylpiperidin-4-yl) derivative, shows good oral bioavailability in rats.[7] These variations underscore the importance of multi-species pharmacokinetic studies in preclinical development to better predict human pharmacokinetics.

Experimental Protocols for Pharmacokinetic Characterization

To ensure the generation of reliable and reproducible pharmacokinetic data, a suite of standardized in vitro and in vivo assays are employed. The following sections detail the methodologies for key experiments, providing the scientific rationale behind each step.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of a compound in liver microsomes, providing an early indication of its metabolic liability.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add liver microsomes (from human or relevant preclinical species) to a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Initiate a pre-incubation at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of the Metabolic Reaction:

    • Add the test compound to the microsome-containing wells at a final concentration typically between 0.1 and 1 µM.

    • Initiate the reaction by adding a pre-warmed solution of NADPH, the essential cofactor for cytochrome P450 enzymes.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis:

    • Determine the concentration of the parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line provides the rate of disappearance, from which the intrinsic clearance can be calculated.

Causality and Self-Validation: The inclusion of a time-zero sample and control incubations without NADPH are critical for self-validation. The time-zero sample accounts for any non-enzymatic degradation, while the no-NADPH control confirms that the observed compound loss is due to enzymatic metabolism.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration in a rodent model (e.g., rat).

Methodology:

  • Animal Dosing:

    • For intravenous (IV) administration, formulate the test compound in a suitable vehicle and administer a single bolus dose into the tail vein.

    • For oral (PO) administration, formulate the compound in an appropriate vehicle and administer via oral gavage.

  • Serial Blood Sampling:

    • At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect small blood samples from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalytical Quantification:

    • Develop and validate a sensitive and specific bioanalytical method, typically using LC-MS/MS, for the quantification of the test compound in plasma.[9][10][11]

    • Prepare a calibration curve by spiking known concentrations of the compound into blank plasma.

    • Process the study samples along with the calibration standards and quality control samples.

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration of the compound versus time for both IV and PO routes of administration.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).

    • Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Trustworthiness of the Protocol: The use of a validated bioanalytical method is paramount for ensuring the accuracy and reliability of the pharmacokinetic data.[12] The inclusion of quality control samples at low, medium, and high concentrations within each analytical run confirms the precision and accuracy of the assay.

Visualizing Key Concepts

To further elucidate the processes involved in pharmacokinetic assessment, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway for piperidine-containing compounds.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Modeling iv_stability Metabolic Stability (Microsomes, Hepatocytes) da_params PK Parameter Calculation (CL, Vd, t1/2, F) iv_stability->da_params Intrinsic Clearance iv_ppd Plasma Protein Binding iv_ppd->da_params iv_cyp CYP Inhibition/ Induction iv_pk Pharmacokinetics (IV & PO Dosing) iv_pk->da_params Concentration-Time Data iv_dist Tissue Distribution iv_metid Metabolite Identification da_model PBPK Modeling da_params->da_model Model Input

Caption: A typical workflow for pharmacokinetic characterization.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent This compound Analog p1_dealk N-dealkylation parent->p1_dealk p1_hydrox Hydroxylation (Piperidine Ring) parent->p1_hydrox p1_oxid Oxidation parent->p1_oxid excretion Excretion (Urine, Feces) p1_dealk->excretion p2_gluc Glucuronidation p1_hydrox->p2_gluc p2_sulf Sulfation p1_hydrox->p2_sulf p2_gluc->excretion p2_sulf->excretion

Caption: Potential metabolic pathways for piperidine-containing compounds.

Conclusion

The pharmacokinetic properties of this compound analogs can vary significantly based on subtle structural modifications and the preclinical species being studied. A thorough understanding of these properties, obtained through rigorous in vitro and in vivo experimentation, is essential for the successful advancement of drug candidates. This guide provides a framework for comparing the pharmacokinetic profiles of these important compounds and highlights the critical experimental methodologies required for their characterization. By applying these principles, researchers can make more informed decisions in the drug discovery and development process.

References

A Comparative Guide to Validating the Mechanism of Action of (1-Ethylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel (1-Ethylpiperidin-4-yl)methanamine derivatives. We move beyond simplistic protocols to offer a strategic comparison of modern validation techniques, grounded in the principles of target deconvolution and engagement. Our approach emphasizes the causality behind experimental choices, ensuring a robust and translatable understanding of a compound's biological activity.

The piperidine moiety is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Derivatives of this compound, in particular, have shown potential as modulators of key receptor families, including G-protein coupled receptors (GPCRs) such as histamine H3 (H3R) and C-C chemokine receptor 5 (CCR5).[3][4] Validating the precise molecular interactions of these derivatives is paramount, as insufficient target validation is a leading cause of failure in later-stage clinical trials.[5]

This guide presents a multi-pronged strategy, beginning with broad, unbiased methods for identifying potential protein targets and progressively narrowing the focus to specific, functional validation of the primary MoA.

The Strategic Workflow for MoA Validation

A successful MoA validation campaign is not a linear process but an iterative cycle of hypothesis generation and testing. The goal is to build a self-consistent body of evidence from orthogonal methods.[6] This workflow ensures that by the end of the process, you have not only identified a target but have also confirmed that the compound engages this target in a physiologically relevant context and that this engagement leads to a measurable functional outcome.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Functional Validation TID_Affinity Affinity Chromatography-MS TE_CETSA Targeted CETSA (Western/AlphaScreen) TID_Affinity->TE_CETSA Putative Targets TID_CETSA Proteome-wide CETSA (MS) TE_Binding Direct Binding Assays (SPR/ITC) TID_CETSA->TE_Binding Putative Targets TID_Kino Kinobeads Profiling TID_Kino->TE_CETSA Putative Targets FV_Cellular Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) TE_CETSA->FV_Cellular Confirmed Engagement FV_Enzyme Enzyme Inhibition Assays TE_Binding->FV_Enzyme Binding Kinetics TE_NanoBRET NanoBRET/BRET Assays TE_NanoBRET->FV_Cellular Intracellular Engagement FV_Pheno Phenotypic Rescue/Validation FV_Cellular->FV_Pheno Functional Effect FV_Enzyme->FV_Pheno Biochemical Effect End Validated MoA FV_Pheno->End Start Test Compound (Phenotypic Hit) Start->TID_Affinity Start->TID_CETSA Start->TID_Kino

Caption: A multi-phase workflow for robust Mechanism of Action (MoA) validation.

Phase 1: Unbiased Target Identification - Casting a Wide Net

When the molecular target of a this compound derivative is unknown, the first step is to identify potential binding partners from the entire proteome. This process is often called target deconvolution.[7] The choice of method depends on whether the derivative can be chemically modified without losing its activity.

MethodPrincipleAdvantagesDisadvantagesThroughput
Affinity Chromatography-MS A chemically modified (e.g., biotinylated) derivative is immobilized on a solid support to "pull down" binding proteins from a cell lysate for identification by mass spectrometry (MS).[7][8]Direct identification of binding partners.Requires chemical modification that may alter binding; can produce false positives (non-specific binders).Low
Proteome-wide CETSA The Cellular Thermal Shift Assay (CETSA) coupled with MS identifies proteins that are thermally stabilized (or destabilized) across the proteome upon compound binding.[9]Label-free (no compound modification needed); performed in a physiological context (lysate or intact cells).Technically demanding; may not detect targets for compounds that do not induce a thermal shift.Medium
Kinobeads Profiling A form of affinity chromatography using beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[10][11] A test compound competes for binding, and its targets are identified by their reduced abundance in the pull-down.[12]Excellent for identifying kinase targets; provides selectivity profile across the kinome.[13]Primarily limited to ATP-competitive kinase inhibitors; may miss other target classes.[10]Medium
Comparative Analysis:

For a novel this compound derivative, Proteome-wide CETSA is often the superior starting point. Its label-free nature circumvents the primary drawback of affinity chromatography—the risk that chemical modification will abolish the compound's activity.[8] It provides a direct readout of physical interaction within a near-native cellular environment.[14] If, however, structural information suggests a likely interaction with kinases, Kinobeads profiling offers a more focused and highly effective approach for this specific protein class.[11] Affinity chromatography remains a powerful, classic technique, best employed when a synthetic route for an active, tagged derivative is readily available.[7]

Phase 2: Target Engagement - Confirming the Interaction in a Cellular Context

Once a list of putative targets is generated, the next critical step is to confirm direct binding and engagement in intact cells. This phase validates that the compound can reach and interact with its proposed target in its native environment.

The Cellular Thermal Shift Assay (CETSA) is the gold standard for this application.[15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][16]

Experimental Protocol: Targeted CETSA via Western Blot

This protocol is designed to validate the engagement of a specific protein target (e.g., Histamine H3 Receptor) by a derivative.

  • Cell Culture and Treatment:

    • Culture cells endogenously expressing the target protein (or a stably transfected cell line) to ~80% confluency.

    • Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[15]

  • Lysis and Separation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Quantify the amount of the specific target protein in the supernatant using Western Blot analysis with a validated antibody.

  • Data Analysis:

    • Plot the relative band intensity for the target protein against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]

ParameterVehicle Control (DMSO)Derivative (10 µM)Interpretation
Apparent Tagg (°C) 52.5 °C58.0 °CA ΔTagg of +5.5°C demonstrates significant target stabilization and engagement.
Max Stabilization N/AAchieved at 56°CThe temperature of maximal difference between curves is often used for isothermal dose-response experiments.

Phase 3: Functional Validation - Linking Engagement to Biological Activity

Confirming target engagement is necessary but not sufficient. The final phase of MoA validation is to demonstrate that this engagement translates into the expected biological function.[5] Given that piperidine derivatives frequently target GPCRs, assays measuring downstream signaling are essential.[2][3]

Case Study: Validating an H3 Receptor Antagonist

The Histamine H3 receptor is an inhibitory autoreceptor; its activation decreases the synthesis and release of histamine.[17] An H3R antagonist would therefore block this inhibition, leading to an increase in histamine-mediated signaling. A key downstream pathway for many GPCRs, including H3R, is the modulation of cyclic AMP (cAMP).[18]

G Compound (1-Ethylpiperidin-4-yl) methanamine Derivative (Antagonist) H3R Histamine H3 Receptor (H3R) Compound->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response

Caption: Signaling pathway for a Histamine H3 Receptor (H3R) antagonist.

Experimental Protocol: cAMP Competition Assay

This assay determines if the derivative can functionally antagonize the H3R.

  • Cell Preparation:

    • Use cells stably expressing the human H3R (e.g., CHO-K1 or HEK293).

    • Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add the this compound derivative at various concentrations.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a known H3R agonist (e.g., R-α-methylhistamine). This will stimulate the receptor and cause a drop in cAMP levels.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF, AlphaScreen, or ELISA-based methods.[18]

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the log concentration of the test derivative.

    • Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

CompoundTargetAssay TypeIC50 (nM)Interpretation
Derivative X Histamine H3 ReceptorcAMP Competition15.2Potent functional antagonist of the H3R.
Ciproxifan (Control) Histamine H3 ReceptorcAMP Competition5.8Derivative X is a potent antagonist, comparable to the known reference compound.
Derivative Y (Alternative) CCR5RANTES Binding25.7An alternative derivative shows activity at a different GPCR, highlighting the importance of specificity screening.[19]

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives requires a systematic, evidence-based approach. By integrating unbiased target identification (e.g., proteome-wide CETSA), direct target engagement confirmation in cells (targeted CETSA), and specific functional validation (e.g., cAMP assays), researchers can build a robust and compelling case for a compound's MoA.[6][20] This multi-tiered, comparative strategy not only enhances the confidence in a lead candidate but also provides critical insights that guide future optimization, safety assessment, and the overall success of the drug discovery program.[21][22]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-Ethylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1-Ethylpiperidin-4-yl)methanamine is a substituted piperidine derivative, a class of heterocyclic amines integral to the synthesis of numerous pharmaceutical compounds and research chemicals.[1][2] While invaluable in drug discovery and development, its chemical properties necessitate a rigorous and informed approach to its disposal. Improper handling of this compound and its associated waste can lead to significant safety hazards, environmental contamination, and regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined herein are designed to empower researchers, scientists, and laboratory managers to handle this chemical waste with the highest degree of safety and scientific integrity, moving beyond simple checklists to explain the critical reasoning behind each procedural step.

Section 1: Hazard Assessment and Characterization

The foundational principle of safe disposal is a thorough understanding of the substance's intrinsic hazards. This compound is a basic organic amine that presents multiple risks.[3] A failure to recognize these hazards is the primary point of failure in any laboratory safety protocol.

1.1 Inherent Chemical Hazards Based on safety data for the compound and its structural analogs, the primary hazards are well-defined.[4] As a basic amine, it will react exothermically with acids, a critical consideration for waste segregation.[5]

1.2 Hazard Profile and Required Personal Protective Equipment (PPE) All handling and disposal operations must be predicated on the assumption of direct contact and mitigated through the mandatory use of appropriate PPE.

Hazard ClassificationGHS Hazard StatementCausality & Implications for HandlingRequired Personal Protective Equipment (PPE)
Harmful if Swallowed H302Accidental ingestion can lead to systemic toxicity. This necessitates strict hygiene protocols and prohibition of food and drink in the handling area.Standard laboratory attire (lab coat, closed-toe shoes).
Skin Irritation H315Direct contact can cause irritation or chemical burns. Amines can be readily absorbed through the skin.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. A lab coat is essential.
Serious Eye Irritation H319Vapors and splashes pose a significant risk of serious, potentially permanent, eye damage.Tightly fitting safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or during splash-risk procedures.
Respiratory Irritation H335Inhalation of vapors or aerosols can irritate the respiratory tract.All waste handling should be performed in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.

Section 2: Core Principles of Chemical Waste Management

The disposal of this compound is governed by stringent federal, state, and local regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[6] The overriding principle is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[7]

The Waste Management Hierarchy:

  • Source Reduction: Order only the quantity of chemical required for your experiments to minimize surplus.[8]

  • Segregation: Never mix incompatible waste streams. This is the most critical step for preventing dangerous reactions in waste containers.[3][9]

  • Compliant Disposal: Ensure all chemical waste is disposed of through a licensed hazardous waste management program.[6][10] Sink or trash disposal of this compound is strictly prohibited.[10][11]

Section 3: Procedural Workflow for Disposal

This section details the validated, step-by-step protocol for collecting and preparing this compound for final disposal.

Experimental Protocol: Waste Collection and Accumulation

  • Objective: To safely collect and store waste containing this compound prior to removal by a certified disposal service.

  • Methodology:

    • Step 1: Don Appropriate PPE. Before handling any waste, equip yourself with the PPE detailed in the table above. This is a non-negotiable first step to mitigate exposure risk.

    • Step 2: Designate a Waste Container.

      • Select a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass). Avoid metal containers, as amines can be corrosive.[6] The original product container is often the best choice for surplus material.[7][10]

      • Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[3]

    • Step 3: Affix a "Hazardous Waste" Label.

      • The moment the first drop of waste enters the container, it is regulated as hazardous waste.[8]

      • Immediately affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

      • The label must clearly state:

        • The words "Hazardous Waste".[9]

        • The full chemical name: "this compound" (no formulas or abbreviations).[9]

        • An accurate estimation of the concentration and other components in the waste stream.

        • The date accumulation started.

    • Step 4: Segregate and Accumulate Waste.

      • Collect all waste containing this compound in this dedicated container.

      • Crucially, do not mix this waste with other streams, especially acids or strong oxidizing agents. [3] Mixing a basic amine with acid can cause a violent exothermic reaction.

      • Keep the waste container closed at all times except when adding waste.[10][12]

    • Step 5: Store in a Satellite Accumulation Area (SAA).

      • Store the sealed and labeled container in a designated SAA.[6][8]

      • The SAA should be located at or near the point of generation, be under the control of laboratory personnel, and provide secondary containment to capture any potential leaks.

    • Step 6: Arrange for Final Disposal.

      • Once the container is full or you have ceased generating this waste stream, contact your institution's EH&S or equivalent safety office to schedule a pickup.[8]

      • Do not allow waste to accumulate for extended periods.[6]

Section 4: Managing Contaminated Materials and Spills

The disposal plan must account for not just the chemical itself, but all materials it contacts.

  • Contaminated Solids: All disposable items that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.[10][13] These items should be collected in a separate, clearly labeled solid waste container and disposed of through the hazardous waste program.[13]

  • Empty Containers: An "empty" container that held this chemical is not benign. Under RCRA, containers of certain hazardous wastes must be triple-rinsed to be considered non-hazardous.[7]

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect all three rinsate portions as hazardous waste in your designated liquid waste container.[7]

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to institutional policy for clean glassware or plastic.[10]

  • Spill Cleanup: Materials used to clean up a spill of this compound (absorbent pads, etc.) are themselves hazardous waste and must be disposed of accordingly.[10]

Section 5: Disposal Decision Workflow

The following diagram provides a logical workflow for managing waste streams related to this compound.

DisposalWorkflow start Start: Identify Waste Stream Containing this compound waste_type Determine Waste Type start->waste_type liquid_waste Unused Reagent or Contaminated Liquid Solution waste_type->liquid_waste Liquid solid_waste Contaminated PPE, Spill Debris, etc. waste_type->solid_waste Solid container_waste Empty Stock Container waste_type->container_waste Empty Container collect_liquid 1. Don PPE. 2. Collect in a dedicated, labeled, compatible liquid waste container. liquid_waste->collect_liquid collect_solid 1. Don PPE. 2. Collect in a dedicated, labeled solid hazardous waste container. solid_waste->collect_solid triple_rinse 1. Don PPE. 2. Triple-rinse container with an appropriate solvent. container_waste->triple_rinse store_saa Store sealed container(s) in a designated SAA. collect_liquid->store_saa collect_solid->store_saa rinsate_disposal Collect all rinsate as hazardous liquid waste. triple_rinse->rinsate_disposal defaced_container Deface original label and dispose of container per institutional policy. triple_rinse->defaced_container rinsate_disposal->collect_liquid ehrs_pickup Contact EH&S for Hazardous Waste Pickup store_saa->ehrs_pickup

Caption: Disposal decision workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, rigorous segregation, and compliant procedural execution, research professionals can effectively mitigate the risks associated with this compound. This guide serves as an authoritative framework, but it must be supplemented by a thorough review of your institution-specific chemical hygiene plan and direct consultation with your EH&S department. Your safety and the protection of our environment depend on this diligence.

References

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